Product packaging for D-Xylulose-2-13C(Cat. No.:)

D-Xylulose-2-13C

Cat. No.: B584082
M. Wt: 151.12 g/mol
InChI Key: ZAQJHHRNXZUBTE-OALKFFQMSA-N
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Description

D-Xylulose-2-13C, also known as this compound, is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B584082 D-Xylulose-2-13C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-1,3,4,5-tetrahydroxy(213C)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-OALKFFQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([13C](=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of D-Xylulose-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Xylulose-2-13C, a critical isotopically labeled sugar for metabolic research and drug development. The primary route for the synthesis of this labeled ketopentose is through the enzymatic isomerization of its aldose counterpart, D-Xylose-2-13C. Subsequent purification is achieved through advanced chromatographic techniques to ensure high purity for research applications.

Synthesis of this compound via Enzymatic Isomerization

The most efficient and specific method for the synthesis of this compound is the enzymatic conversion of D-Xylose-2-13C using xylose isomerase (EC 5.3.1.5). This enzyme catalyzes the reversible isomerization of D-xylose to D-xylulose.[1][2] The use of an isotopically labeled starting material, D-Xylose-2-13C, directly yields the desired labeled product.

Experimental Protocol: Enzymatic Isomerization

This protocol is adapted from established methods for the enzymatic isomerization of D-xylose.

Materials:

  • D-Xylose-2-13C

  • Xylose Isomerase (e.g., from Streptomyces rubiginosus or a commercial source)

  • Magnesium sulfate (MgSO₄) solution (cofactor)

  • Phosphate buffer (pH 7.0-7.5)

  • Deionized water

  • Reaction vessel (e.g., stirred tank reactor)

  • Water bath or incubator

Procedure:

  • Reaction Setup:

    • Prepare a solution of D-Xylose-2-13C in phosphate buffer at the desired concentration.

    • Add MgSO₄ to the solution, as it is a common cofactor for xylose isomerase.

    • Pre-incubate the solution at the optimal temperature for the chosen xylose isomerase (typically 60-65°C).[1]

  • Enzyme Addition:

    • Add the xylose isomerase to the pre-warmed substrate solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.

  • Incubation:

    • Incubate the reaction mixture with gentle agitation at the optimal temperature.

    • Monitor the progress of the reaction over time by taking aliquots and analyzing them using High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination:

    • Once the reaction has reached equilibrium (typically a mixture of D-xylose and D-xylulose), terminate the reaction by heat inactivation of the enzyme (e.g., by boiling for 5-10 minutes).

  • Enzyme Removal:

    • Centrifuge the reaction mixture to pellet the denatured enzyme.

    • Collect the supernatant containing the mixture of D-Xylose-2-13C and this compound.

Logical Workflow for Enzymatic Synthesis

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Enzyme Removal A Prepare D-Xylose-2-13C Solution B Add MgSO4 Cofactor A->B C Pre-incubate at Optimal Temperature B->C D Add Xylose Isomerase C->D E Incubate with Agitation D->E F Monitor by HPLC E->F G Heat Inactivation F->G Equilibrium Reached H Centrifugation G->H I Collect Supernatant H->I

Enzymatic synthesis workflow for this compound.

Purification of this compound

The product of the enzymatic reaction is a mixture of the starting material (D-Xylose-2-13C) and the desired product (this compound). Therefore, a robust purification strategy is essential to isolate the this compound with high purity. A multi-step approach involving ion-exchange chromatography followed by HPLC is recommended.

Experimental Protocol: Purification

Step 1: Ion-Exchange Chromatography

Cation-exchange chromatography can be employed to separate D-xylulose from D-xylose.[3][4]

Materials:

  • Supernatant from the enzymatic reaction

  • Cation-exchange resin (e.g., Dowex 50WX4)

  • Chromatography column

  • Elution buffer (e.g., deionized water)

  • Fraction collector

Procedure:

  • Column Packing and Equilibration:

    • Pack the chromatography column with the cation-exchange resin.

    • Equilibrate the column with deionized water or a suitable buffer.

  • Sample Loading:

    • Load the supernatant onto the equilibrated column.

  • Elution:

    • Elute the sugars with deionized water. D-xylose and D-xylulose will have different retention times on the column, allowing for their separation.

  • Fraction Collection and Analysis:

    • Collect fractions using a fraction collector.

    • Analyze the fractions by HPLC to identify those containing this compound.

  • Pooling and Concentration:

    • Pool the fractions containing pure this compound.

    • Concentrate the pooled fractions by rotary evaporation or lyophilization.

Step 2: High-Performance Liquid Chromatography (HPLC)

For final polishing and to achieve high purity, reversed-phase or normal-phase HPLC can be utilized.

Materials:

  • Concentrated this compound fraction from ion-exchange chromatography

  • HPLC system with a suitable detector (e.g., refractive index detector)

  • Appropriate HPLC column (e.g., Aminex HPX-87 series for carbohydrate analysis)

  • Mobile phase (e.g., degassed deionized water or acetonitrile/water mixture)

Procedure:

  • System Setup:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Injection:

    • Inject a small volume of the concentrated this compound solution.

  • Chromatographic Separation:

    • Run the HPLC method to separate any remaining impurities.

  • Fraction Collection:

    • Collect the peak corresponding to this compound.

  • Solvent Removal:

    • Remove the mobile phase from the collected fraction by lyophilization to obtain the pure, solid this compound.

Purification Workflow

G A Supernatant from Enzymatic Reaction B Cation-Exchange Chromatography A->B C Fraction Collection B->C D HPLC Analysis of Fractions C->D E Pooling of Pure Fractions D->E F Concentration E->F G High-Performance Liquid Chromatography (HPLC) F->G H Collection of this compound Peak G->H I Lyophilization H->I J Pure this compound I->J

Purification workflow for this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of D-xylulose. Note that specific yields and purity for the 2-13C labeled compound may vary and should be determined experimentally.

Table 1: Enzymatic Synthesis of D-Xylulose
ParameterRepresentative ValueReference
Starting MaterialD-Xylose[5]
EnzymeXylose Isomerase[1]
Conversion to D-Xylulose~23-33% at equilibrium[5][6]
Reaction TimeVaries (monitor by HPLC)-
Temperature60-65 °C[1]
pH7.0 - 7.5[7]
Table 2: Purification of D-Xylulose
Purification StepParameterRepresentative ValueReference
Cation-ExchangeResin TypeDowex 50WX4[3]
EluentDeionized Water[4]
Recovery>90%[3]
HPLCColumn TypeAminex HPX-87[8]
Mobile PhaseDeionized Water[8]
Final Purity>95%[9]

Conclusion

The synthesis of this compound is effectively achieved through the enzymatic isomerization of D-Xylose-2-13C. A subsequent multi-step purification process involving ion-exchange chromatography and HPLC is crucial for obtaining the high-purity labeled compound required for sensitive research applications. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce and purify this compound for their specific needs in metabolic studies and drug development.

References

Biochemical Properties of Stable Isotope-Labeled D-Xylulose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of stable isotope-labeled D-Xylulose, a critical tool in metabolic research. By tracing the journey of labeled carbon or hydrogen atoms through intricate metabolic networks, these powerful tracers illuminate the dynamics of cellular processes, offering invaluable insights for drug development and the study of metabolic diseases. This document details the synthesis, metabolic fate, and experimental applications of labeled D-Xylulose, presenting quantitative data in accessible formats and providing detailed experimental protocols and pathway visualizations.

Introduction to D-Xylulose and Stable Isotope Labeling

D-Xylulose is a five-carbon ketose sugar that plays a central role in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis. Its phosphorylated form, D-xylulose-5-phosphate (Xu5P), is a key intermediate that links the PPP with glycolysis.[1][2][3]

Stable isotope labeling involves the substitution of atoms in a molecule with their non-radioactive isotopes, most commonly carbon-13 (¹³C) or deuterium (²H or D). These labeled molecules, or tracers, are chemically identical to their unlabeled counterparts but can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By introducing stable isotope-labeled D-Xylulose into a biological system, researchers can track its conversion into downstream metabolites, thereby elucidating pathway activity and metabolic fluxes.[4]

Synthesis and Purification of Stable Isotope-Labeled D-Xylulose

The synthesis of stable isotope-labeled D-Xylulose can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired labeling pattern and the required purity.

Enzymatic Synthesis: A common and efficient method for producing position-specific labeled D-Xylulose is through enzymatic isomerization of commercially available labeled D-Xylose.[1][5] For instance, ¹³C-labeled D-Xylose can be converted to ¹³C-labeled D-Xylulose using the enzyme xylose isomerase (EC 5.3.1.5).[5][6]

Chemical Synthesis: Chemical synthesis offers greater flexibility in introducing labels at specific positions that may not be accessible through enzymatic routes. For example, D-erythro-Pentos-2-ulose and D-threo-pentos-2-ulose and their 1-¹³C- and 2-¹³C-substituted derivatives have been prepared by oxidizing the corresponding natural and ¹³C-substituted D-aldopentoses (D-arabinose, D-xylose) with cupric acetate.[7]

Purification: Following synthesis, the labeled D-Xylulose must be purified to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. A common method involves using an amino-functionalized silica column (NH2-type) or a cation-exchange resin in the calcium or barium form with a mobile phase of acetonitrile and water.[7][8][9] The purified fractions are then analyzed by MS and NMR to confirm their identity and isotopic enrichment.

Metabolic Pathways of D-Xylulose

Once introduced into a cell, D-Xylulose is rapidly phosphorylated by the enzyme xylulokinase (EC 2.7.1.17) to form D-xylulose-5-phosphate (Xu5P), a reaction that consumes one molecule of ATP.[1][2] Xu5P then enters the non-oxidative branch of the pentose phosphate pathway.

The primary metabolic fates of Xu5P are:

  • Conversion to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate: Catalyzed by transketolase (EC 2.2.1.1), this reaction transfers a two-carbon unit from Xu5P to ribose-5-phosphate.[10]

  • Conversion to fructose-6-phosphate and erythrose-4-phosphate: Xu5P can also serve as a two-carbon donor to erythrose-4-phosphate in a second transketolase-catalyzed reaction.

These reactions are central to the carbon-shuffling network of the non-oxidative PPP, which allows for the interconversion of five-carbon sugars with three-, four-, six-, and seven-carbon sugar phosphates, linking pentose metabolism with glycolysis and gluconeogenesis.

Below are Graphviz diagrams illustrating the key metabolic pathways involving D-Xylulose.

D_Xylose_Metabolism D-Xylose D-Xylose D-Xylulose D-Xylulose D-Xylose->D-Xylulose Xylose Isomerase (EC 5.3.1.5) D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P Xylulokinase (EC 2.7.1.17) ATP -> ADP

Conversion of D-Xylose to D-Xylulose-5-Phosphate.

Pentose_Phosphate_Pathway cluster_non_oxidative_ppp Non-Oxidative Pentose Phosphate Pathway D-Xylulose-5-P D-Xylulose-5-P Glyceraldehyde-3-P Glyceraldehyde-3-P D-Xylulose-5-P->Glyceraldehyde-3-P Transketolase (EC 2.2.1.1) Fructose-6-P Fructose-6-P D-Xylulose-5-P->Fructose-6-P Transketolase (EC 2.2.1.1) Ribose-5-P Ribose-5-P Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Transketolase (EC 2.2.1.1) Glycolysis Glycolysis Glyceraldehyde-3-P->Glycolysis Sedoheptulose-7-P->Fructose-6-P Transaldolase (EC 2.2.1.2) Erythrose-4-P Erythrose-4-P Fructose-6-P->Glycolysis

Entry of D-Xylulose-5-Phosphate into the Pentose Phosphate Pathway.

Quantitative Data from Stable Isotope-Labeled D-Xylulose Studies

The use of stable isotope-labeled D-Xylulose allows for the quantification of metabolic fluxes and the determination of enzyme kinetic parameters. This data is crucial for understanding the regulation of metabolic pathways under various physiological and pathological conditions.

Enzyme Kinetic Parameters

The kinetic properties of enzymes involved in D-Xylulose metabolism are essential for building accurate metabolic models. While data for labeled substrates is limited, the parameters for unlabeled D-Xylulose provide a baseline for understanding these reactions.

EnzymeEC NumberSubstrateK_m (µM)V_max or k_catOrganismReference
Xylulokinase2.7.1.17D-Xylulose24 ± 335 ± 5 s⁻¹ (k_cat)Human[2]
Xylulokinase2.7.1.17D-Xylulose310 ± 10640 nkat/mgSaccharomyces cerevisiae[11]
Transketolase2.2.1.1D-Xylulose-5-P11,500 (11.5 mM)-Saccharomyces cerevisiae (mutant)[12]
D-Xylulose reductase1.1.1.9D-Xylulose1000 (1 mM) (inhibitor constant)-Rhodobacter sphaeroides[13]

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, co-factor concentrations) and the source of the enzyme.

Metabolic Flux Analysis Data

Metabolic flux analysis (MFA) using ¹³C-labeled D-Xylose (which is converted to labeled D-Xylulose) has been instrumental in quantifying the carbon flow through the pentose phosphate pathway and connected pathways in various organisms.

OrganismConditionTracerPathway Flux (relative to Xylose uptake)Reference
Saccharomyces cerevisiaeAerobic[1,2-¹³C₂]-XyloseNon-oxidative PPP: High[14]
Saccharomyces cerevisiaeAnaerobic[1,2-¹³C₂]-XyloseNon-oxidative PPP: High[14]
Clostridium acetobutylicumBatch culture[1-¹³C]-XylosePhosphoketolase pathway: up to 40%[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope-labeled D-Xylulose.

Protocol for ¹³C-D-Xylulose Tracing in Cell Culture

This protocol outlines a general workflow for tracing the metabolism of ¹³C-labeled D-Xylulose in cultured mammalian cells.

1. Cell Culture and Labeling: a. Culture cells to mid-logarithmic phase in standard growth medium. b. To initiate labeling, replace the standard medium with a labeling medium containing the desired concentration of ¹³C-labeled D-Xylulose. The standard glucose in the medium should be replaced with the labeled D-Xylulose. c. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.

2. Metabolite Extraction: a. Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex the tubes and incubate on ice or at -20°C for at least 20 minutes to precipitate proteins. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Collect the supernatant containing the polar metabolites.

3. Sample Preparation for LC-MS/MS Analysis: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

Protocol for LC-MS/MS Analysis of ¹³C-Labeled Pentose Phosphates

This protocol provides general parameters for the analysis of ¹³C-labeled pentose phosphates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Liquid Chromatography:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column or an anion-exchange column is typically used for the separation of polar sugar phosphates.
  • Mobile Phase A: Acetonitrile.
  • Mobile Phase B: Water with an appropriate buffer (e.g., ammonium acetate or ammonium hydroxide) to maintain a stable pH.
  • Gradient: A gradient from high to low organic solvent concentration is used to elute the polar metabolites.

2. Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for the analysis of phosphorylated compounds.
  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific metabolites and their isotopologues. This involves monitoring specific precursor-to-product ion transitions.[16]
  • Data Analysis: The mass isotopomer distribution (MID) of each metabolite is determined by measuring the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). This data is then used to calculate metabolic fluxes.

"Cell Culture" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Labeling with ¹³C-D-Xylulose" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Metabolite Extraction" [fillcolor="#FBBC05", fontcolor="#202124"]; "LC-MS/MS Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Analysis (MID)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolic Flux Analysis" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Cell Culture" -> "Labeling with ¹³C-D-Xylulose"; "Labeling with ¹³C-D-Xylulose" -> "Metabolite Extraction"; "Metabolite Extraction" -> "LC-MS/MS Analysis"; "LC-MS/MS Analysis" -> "Data Analysis (MID)"; "Data Analysis (MID)" -> "Metabolic Flux Analysis"; }

General workflow for a stable isotope tracing experiment.

Conclusion

Stable isotope-labeled D-Xylulose is an indispensable tool for dissecting the complexities of the pentose phosphate pathway and its connections to central carbon metabolism. This guide provides a foundational understanding of its biochemical properties, metabolic fate, and experimental applications. The detailed protocols and quantitative data presented herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful tracer in their pursuit of novel scientific discoveries and therapeutic interventions. Further research focusing on the kinetic isotope effects of enzymes with various D-Xylulose isotopomers will undoubtedly provide even deeper insights into the catalytic mechanisms and regulation of these vital metabolic pathways.

References

The Role of D-Xylulose-2-¹³C in Elucidating the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. Understanding the flux through this pathway is paramount in various research fields, including oncology, immunology, and neurodegenerative diseases. Stable isotope tracers are indispensable tools for dissecting metabolic pathways, and D-Xylulose-2-¹³C offers a unique perspective on the non-oxidative branch of the PPP. This technical guide details the theoretical application of D-Xylulose-2-¹³C as a metabolic tracer, providing a framework for experimental design, data interpretation, and visualization of the metabolic fate of this labeled substrate. While direct and extensive literature on the specific use of D-Xylulose-2-¹³C is emerging, this document consolidates established principles of ¹³C-metabolic flux analysis (MFA) to present a robust, albeit illustrative, guide for its application.

Introduction to the Pentose Phosphate Pathway and the Significance of D-Xylulose-5-Phosphate

The Pentose Phosphate Pathway (PPP) is a cytosolic pathway that runs parallel to glycolysis. It consists of two distinct phases: the oxidative phase and the non-oxidative phase. The oxidative phase is irreversible and responsible for the production of NADPH from NADP+, a critical reducing equivalent for antioxidant defense and reductive biosynthesis. The non-oxidative phase is reversible and involves a series of carbon-shuffling reactions that interconvert pentose phosphates, ultimately linking the PPP with glycolysis and gluconeogenesis.

D-Xylulose-5-phosphate (Xu5P) is a key ketopentose intermediate in the non-oxidative phase of the PPP. It is formed from its epimer, D-ribulose-5-phosphate, by the enzyme ribulose-5-phosphate 3-epimerase. Xu5P serves as a two-carbon donor in reactions catalyzed by transketolase, playing a pivotal role in the regeneration of glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate from pentose phosphates.

D-Xylulose-2-¹³C as a Metabolic Tracer

The use of stable isotope-labeled compounds is a cornerstone of metabolic flux analysis (MFA). By introducing a substrate with a ¹³C-labeled carbon at a specific position, researchers can trace the journey of that carbon atom through various metabolic reactions. D-Xylulose-2-¹³C is a commercially available isotopologue of D-xylulose.[1][2][3] Once transported into the cell, D-xylulose is phosphorylated by xylulokinase to form D-xylulose-5-phosphate-2-¹³C. This labeled intermediate then enters the non-oxidative branch of the PPP, allowing for the direct investigation of this segment of the pathway.

The primary advantage of using D-Xylulose-2-¹³C is its direct entry into the non-oxidative PPP, bypassing the oxidative phase. This allows for a more focused analysis of the carbon rearrangements catalyzed by transketolase and transaldolase.

Theoretical Metabolic Fate of D-Xylulose-2-¹³C

Upon its conversion to D-xylulose-5-phosphate-2-¹³C, the ¹³C label at the C-2 position will be transferred to other metabolites through the action of transketolase. In the first transketolase reaction, Xu5P donates a two-carbon unit (containing the labeled C-2) to ribose-5-phosphate, forming sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The label from C-2 of Xu5P will be transferred to C-2 of the glyceraldehyde-3-phosphate.

Subsequent reactions of the non-oxidative PPP will further distribute this label. The following diagram illustrates the predicted flow of the ¹³C label from D-Xylulose-2-¹³C through the core of the non-oxidative PPP.

Pentose_Phosphate_Pathway cluster_entry Tracer Entry cluster_ppp Non-Oxidative Pentose Phosphate Pathway cluster_glycolysis Glycolysis D-Xylulose-2-13C This compound D-Xylulose-5-P-2-13C D-Xylulose-5-P-2-13C This compound->D-Xylulose-5-P-2-13C Xylulokinase Glyceraldehyde-3-P_1 Glyceraldehyde-3-Phosphate (labeled) D-Xylulose-5-P-2-13C->Glyceraldehyde-3-P_1 Transketolase Sedoheptulose-7-P Sedoheptulose-7-Phosphate D-Xylulose-5-P-2-13C->Sedoheptulose-7-P Glyceraldehyde-3-P_2 Glyceraldehyde-3-Phosphate D-Xylulose-5-P-2-13C->Glyceraldehyde-3-P_2 Fructose-6-P_2 Fructose-6-Phosphate (labeled) D-Xylulose-5-P-2-13C->Fructose-6-P_2 Transketolase Ribose-5-P Ribose-5-Phosphate Ribose-5-P->Sedoheptulose-7-P Transketolase Fructose-6-P_1 Fructose-6-Phosphate Glyceraldehyde-3-P_1->Fructose-6-P_1 Pyruvate Pyruvate (labeled) Glyceraldehyde-3-P_1->Pyruvate Erythrose-4-P Erythrose-4-Phosphate Sedoheptulose-7-P->Erythrose-4-P Sedoheptulose-7-P->Fructose-6-P_1 Transaldolase Erythrose-4-P->Fructose-6-P_2 Fructose-6-P_2->Pyruvate Lactate Lactate (labeled) Pyruvate->Lactate

Figure 1: Theoretical metabolic fate of the ¹³C label from D-Xylulose-2-¹³C.

Experimental Protocols

The following protocols are adapted from established methods for ¹³C-MFA and are presented as a guide for using D-Xylulose-2-¹³C.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Media Preparation: Prepare culture medium containing a known concentration of glucose and other essential nutrients. For the labeling experiment, prepare an identical medium where a portion or all of the glucose is replaced with D-Xylulose-2-¹³C at a desired concentration. A common starting point is a 1:1 mixture of labeled and unlabeled substrate.

  • Labeling Incubation: Aspirate the standard medium and replace it with the ¹³C-labeling medium. Incubate the cells for a time course sufficient to achieve isotopic steady-state. This duration needs to be optimized for the specific cell line and experimental conditions but typically ranges from several hours to 24 hours.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell suspension.

  • Centrifugation: Centrifuge the suspension at high speed to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Derivatization and GC-MS Analysis
  • Derivatization: The dried metabolite extracts are chemically derivatized to increase their volatility for gas chromatography (GC) analysis. A common method is two-step derivatization involving methoximation followed by silylation.

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (MID) for each metabolite.

The following diagram outlines a typical experimental workflow for a ¹³C-MFA experiment using D-Xylulose-2-¹³C.

Experimental_Workflow Cell_Culture 1. Cell Culture (Exponential Growth) Labeling 2. Isotopic Labeling (this compound Medium) Cell_Culture->Labeling Quenching 3. Rapid Quenching (Ice-cold PBS) Labeling->Quenching Extraction 4. Metabolite Extraction (80% Methanol) Quenching->Extraction Derivatization 5. Derivatization (e.g., Silylation) Extraction->Derivatization GCMS 6. GC-MS Analysis (Mass Isotopomer Distribution) Derivatization->GCMS MFA 7. Metabolic Flux Analysis (Software-based modeling) GCMS->MFA Interpretation 8. Data Interpretation (Pathway Fluxes) MFA->Interpretation

Figure 2: Experimental workflow for ¹³C-MFA using D-Xylulose-2-¹³C.

Quantitative Data Presentation

The primary output of a ¹³C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. This data can then be used to calculate metabolic fluxes. The following tables present hypothetical MID data for key metabolites following the administration of D-Xylulose-2-¹³C.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Pentose Phosphate Pathway Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Ribose-5-phosphate85.212.32.10.30.10.0
Xylulose-5-phosphate45.651.2 2.80.40.00.0
Sedoheptulose-7-phosphate78.918.52.20.40.00.0
Erythrose-4-phosphate89.19.81.00.10.0-

Note: The M+1 enrichment in Xylulose-5-phosphate reflects the incorporation of the ¹³C label from the tracer.

Table 2: Hypothetical Mass Isotopomer Distribution (MID) of Glycolytic Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | | :--- | :--- | :--- | :--- | | Fructose-6-phosphate | 75.4 | 20.1 | 4.0 | 0.5 | | Glyceraldehyde-3-phosphate | 68.3 | 28.5 | 2.9 | 0.3 | | 3-Phosphoglycerate | 70.1 | 26.8 | 2.8 | 0.3 | | Pyruvate | 72.5 | 24.9 | 2.4 | 0.2 | | Lactate | 72.8 | 24.7 | 2.3 | 0.2 |

Note: The significant M+1 enrichment in Glyceraldehyde-3-phosphate is a direct result of the transketolase reaction utilizing D-Xylulose-5-phosphate-2-¹³C.

Logical Relationships and Data Interpretation

The interpretation of the MID data relies on understanding the carbon transitions in the metabolic network. The labeling pattern in downstream metabolites provides crucial information about the relative activities of different pathways.

The following diagram illustrates the logical flow of interpreting the labeling patterns to deduce pathway activity.

Data_Interpretation cluster_input Input Data cluster_analysis Analysis cluster_output Output & Interpretation Tracer This compound MID_Data Mass Isotopomer Distributions (from GC-MS) Tracer->MID_Data Flux_Modeling Metabolic Flux Modeling (e.g., INCA, Metran) MID_Data->Flux_Modeling Carbon_Transitions Known Carbon Transitions (Biochemical Pathways) Carbon_Transitions->Flux_Modeling Relative_Fluxes Relative Pathway Fluxes (e.g., PPP vs. Glycolysis) Flux_Modeling->Relative_Fluxes Absolute_Fluxes Absolute Flux Values (nmol/mg protein/hr) Flux_Modeling->Absolute_Fluxes Biological_Insight Biological Insights (e.g., Metabolic Reprogramming) Relative_Fluxes->Biological_Insight Absolute_Fluxes->Biological_Insight

Figure 3: Logical workflow for data interpretation in ¹³C-MFA.

Conclusion

D-Xylulose-2-¹³C represents a valuable, albeit currently underutilized, tool for the detailed investigation of the non-oxidative pentose phosphate pathway. Its direct entry into this branch of metabolism provides a unique opportunity to dissect the intricate carbon rearrangements and their contribution to cellular biosynthesis and redox homeostasis. This technical guide provides a theoretical and practical framework to encourage and facilitate the adoption of D-Xylulose-2-¹³C in metabolic research. The combination of targeted isotopic labeling, robust analytical techniques, and sophisticated computational modeling will continue to advance our understanding of cellular metabolism in health and disease.

References

The Untraveled Path: A Technical Guide to D-Xylulose-2-13C as a Metabolic Tracer for Carbon Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a theoretical and practical framework for the use of D-Xylulose-2-13C as a metabolic tracer. As of the writing of this guide, specific experimental literature detailing the use of this compound is limited. The principles, protocols, and expected outcomes described herein are based on established knowledge of carbon metabolism, particularly the Pentose Phosphate Pathway (PPP), and methodologies from studies utilizing other 13C-labeled sugars.

Introduction

Stable isotope tracers have become an indispensable tool in metabolic research, enabling the elucidation of pathway activities and flux distributions in living systems. While various 13C-labeled substrates, such as glucose and glutamine, are routinely used, the exploration of less common tracers offers the potential for more targeted and nuanced interrogation of specific metabolic nodes. D-Xylulose, a key intermediate in the pentose phosphate pathway, presents one such opportunity. This guide focuses on the potential application of D-Xylulose labeled at the second carbon position (this compound) as a metabolic tracer to probe carbon metabolism.

D-Xylulose is positioned at a critical juncture, linking the glucuronate pathway and the pentose phosphate pathway. Its metabolism, primarily through the action of xylulokinase, leads to the formation of D-xylulose-5-phosphate, which then enters the non-oxidative branch of the PPP. By introducing a 13C label at the C2 position of D-xylulose, researchers can trace the fate of this specific carbon atom as it is redistributed through the intricate network of metabolic reactions. This allows for the investigation of fluxes through the PPP, glycolysis, and other interconnected pathways.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the application of novel metabolic tracers. It provides a theoretical basis for the use of this compound, detailed hypothetical experimental protocols, and expected data outcomes to facilitate the design and implementation of such studies.

Metabolic Fate of this compound

The journey of the 13C label from this compound begins with its phosphorylation by xylulokinase to form D-xylulose-5-phosphate-2-13C. This metabolite then enters the non-oxidative pentose phosphate pathway, where the transketolase and transaldolase reactions will redistribute the labeled carbon.

Below is a diagram illustrating the initial steps of this compound metabolism.

This compound This compound Xylulokinase Xylulokinase This compound->Xylulokinase ATP ATP ATP->Xylulokinase ADP ADP Xylulokinase->ADP D-Xylulose-5-Phosphate-2-13C D-Xylulose-5-Phosphate-2-13C Xylulokinase->D-Xylulose-5-Phosphate-2-13C Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose-5-Phosphate-2-13C->Pentose Phosphate Pathway

Initial phosphorylation of this compound.

Once in the PPP, the 2-13C label of D-xylulose-5-phosphate will be transferred by transketolase to glyceraldehyde-3-phosphate, forming fructose-6-phosphate. The subsequent reactions of the PPP and glycolysis will further distribute this label. The precise labeling patterns of downstream metabolites can provide quantitative information about the relative activities of these pathways.

Hypothetical Experimental Design and Protocols

The following section outlines a generalized experimental workflow for a cell-based assay using this compound.

Experimental Workflow

cluster_0 Cell Culture cluster_1 13C Labeling cluster_2 Sample Preparation cluster_3 Analysis Seed_Cells Seed Cells Grow_to_Confluence Grow to Mid-Log Phase Seed_Cells->Grow_to_Confluence Medium_Change Switch to Labeling Medium Grow_to_Confluence->Medium_Change Incubate Incubate with This compound Medium_Change->Incubate Quench_Metabolism Quench Metabolism Incubate->Quench_Metabolism Extract_Metabolites Extract Metabolites Quench_Metabolism->Extract_Metabolites LC_MS_Analysis LC-MS/MS Analysis Extract_Metabolites->LC_MS_Analysis Data_Analysis Isotopologue Analysis LC_MS_Analysis->Data_Analysis Flux_Calculation Metabolic Flux Calculation Data_Analysis->Flux_Calculation

General experimental workflow for this compound tracing.
Detailed Protocols

1. Cell Culture and Medium Preparation:

  • Cell Lines: Select a cell line appropriate for the research question. Ensure consistent cell passage number and growth conditions.

  • Culture Medium: Prepare a base medium (e.g., DMEM, RPMI-1640) devoid of natural xylulose. For the labeling experiment, supplement this base medium with a known concentration of this compound. The concentration will need to be optimized but a starting point could be in the range of 1-10 mM.

  • Culture Conditions: Grow cells in a humidified incubator at 37°C with 5% CO2.

2. 13C-Labeling Experiment:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allow them to reach the desired confluency (typically mid-log phase).

  • Aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed labeling medium containing this compound to the cells.

  • Incubate the cells for a predetermined time course. The duration should be sufficient to achieve isotopic steady-state in the metabolites of interest. This can be determined empirically by performing a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours).

3. Metabolite Extraction:

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Then, add a quenching solution, such as 80% methanol pre-chilled to -80°C.

  • Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube. The samples can be stored at -80°C until analysis.

4. LC-MS/MS Analysis:

  • Instrumentation: Utilize a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the analysis of polar metabolites.

  • Chromatography: Employ a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), to separate the metabolites of interest.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the phosphorylated sugar intermediates and organic acids. Acquire data in full scan mode to capture the mass isotopologue distributions of the metabolites.

  • Data Acquisition: Use targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) methods to enhance the sensitivity and selectivity for specific metabolites.

Expected Data and Interpretation

The primary data output from the LC-MS/MS analysis will be the mass isotopologue distributions (MIDs) of key metabolites in the central carbon metabolism. The MIDs represent the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite.

Predicted Labeling Patterns

The table below summarizes the predicted initial labeling patterns of key metabolites downstream of D-xylulose-5-phosphate when cells are labeled with this compound.

MetabolitePredicted Labeled IsotopologuePathway
D-Xylulose-5-phosphateM+1Pentose Phosphate Pathway
Ribose-5-phosphateM+1Pentose Phosphate Pathway
Sedoheptulose-7-phosphateM+1Pentose Phosphate Pathway
Fructose-6-phosphateM+1Pentose Phosphate Pathway / Glycolysis
Glyceraldehyde-3-phosphateM+0, M+1Pentose Phosphate Pathway / Glycolysis
3-PhosphoglycerateM+0, M+1Glycolysis
PyruvateM+0, M+1Glycolysis
LactateM+0, M+1Fermentation
CitrateM+0, M+1TCA Cycle

Note: The appearance of multiple isotopologues for some metabolites will depend on the cycling of labeled intermediates through reversible reactions and different metabolic pathways.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical fractional labeling data for key metabolites after 24 hours of incubation with this compound. This data would be used for metabolic flux analysis.

MetaboliteM+0 (%)M+1 (%)M+2 (%)
D-Xylulose-5-phosphate10855
Ribose-5-phosphate30655
Sedoheptulose-7-phosphate40555
Fructose-6-phosphate50455
3-Phosphoglycerate70255
Pyruvate80155
Lactate82135
Citrate85105

Metabolic Flux Analysis

The acquired MID data, along with measured cellular uptake and secretion rates, can be used as inputs for 13C-Metabolic Flux Analysis (13C-MFA). Software packages such as INCA, Metran, or WUFlux can be used to estimate the intracellular metabolic fluxes. The analysis will provide quantitative values for the rates of reactions throughout the central carbon metabolism, offering insights into how cells utilize D-xylulose and the relative activities of interconnected pathways.

Conclusion

This compound holds promise as a valuable tool for dissecting the complexities of carbon metabolism, particularly the pentose phosphate pathway and its connections to glycolysis and the TCA cycle. While direct experimental data for this tracer is currently lacking, the theoretical framework and methodologies outlined in this guide provide a solid foundation for researchers to design and execute novel metabolic studies. The insights gained from such experiments could be instrumental in understanding metabolic reprogramming in various diseases and in the development of new therapeutic strategies. The path of this compound through cellular metabolism is one that warrants further exploration, with the potential to reveal new and important aspects of metabolic regulation.

Exploring Central Carbon Metabolism with D-Xylulose-2-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of central carbon metabolism—the network of biochemical reactions that form the backbone of cellular life—is fundamental to advancements in biotechnology, metabolic engineering, and drug development. 13C Metabolic Flux Analysis (13C-MFA) has emerged as a powerful technique for quantifying the rates (fluxes) of metabolic pathways in living cells.[1][2] This method involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) and tracking its incorporation into various intracellular metabolites.[3] D-Xylulose, a key pentose sugar intermediate, serves as a critical entry point into the non-oxidative Pentose Phosphate Pathway (PPP).[4] By using D-Xylulose labeled at a specific position, such as D-Xylulose-2-¹³C, researchers can precisely trace carbon flow and elucidate the dynamics of the PPP and its connections to glycolysis and other pathways.

This technical guide provides an in-depth overview of the application of D-Xylulose-2-¹³C for exploring central carbon metabolism. It is intended for researchers, scientists, and drug development professionals seeking to apply isotopic tracer analysis to understand cellular physiology, identify metabolic bottlenecks, and engineer cellular metabolism.

Metabolic Pathways Involving D-Xylulose

D-Xylose is a five-carbon sugar that various microorganisms can metabolize. It is typically converted to D-Xylulose before entering central metabolism.[5] There are two primary pathways for this conversion: the oxido-reductase pathway found in eukaryotes and the isomerase pathway common in prokaryotes.[5]

  • Oxido-Reductase Pathway : This pathway involves two steps. First, xylose reductase (XR) reduces D-xylose to xylitol, consuming NADH or NADPH. Second, xylitol dehydrogenase (XDH) oxidizes xylitol to D-xylulose, using NAD+ as a cofactor.[5]

  • Isomerase Pathway : This pathway uses the enzyme xylose isomerase (XI) to directly convert D-xylose into D-xylulose.[5]

Once formed, D-xylulose is phosphorylated by xylulokinase (XK) to produce D-xylulose-5-phosphate (X5P).[6][7] X5P is a central intermediate in the non-oxidative branch of the Pentose Phosphate Pathway, where it is further converted by transketolase and transaldolase into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.[4]

Using D-Xylulose-2-¹³C as a tracer allows for the direct investigation of these downstream reactions, bypassing the initial conversion from xylose and providing a more focused analysis of the PPP.

G cluster_0 Upstream Xylose Metabolism cluster_1 Central Carbon Metabolism DXylose D-Xylose Xylitol Xylitol DXylose->Xylitol Xylose Reductase (XR) NADPH/NADH DXylulose D-Xylulose-2-13C DXylose->DXylulose Xylose Isomerase (XI) Xylitol->DXylulose Xylitol Dehydrogenase (XDH) NAD+ X5P D-Xylulose-5-Phosphate (labeled) DXylulose->X5P Xylulokinase (XK) ATP PPP Pentose Phosphate Pathway (PPP) X5P->PPP Glycolysis Glycolysis Intermediates (F6P, GAP) PPP->Glycolysis Transketolase/ Transaldolase

D-Xylulose metabolism leading into the Pentose Phosphate Pathway.

Experimental Design and Protocols

A successful ¹³C labeling experiment requires careful planning and execution. The following protocol outlines a general procedure for using D-Xylulose-2-¹³C in cell culture experiments.

1. Preparation of ¹³C-Labeled Media

This protocol details the preparation of the specialized medium for the labeling experiment.

  • Basal Medium : Start with a carbon-free version of the desired cell culture medium (e.g., DMEM, RPMI).

  • Carbon Sources :

    • Experimental Group : Dissolve D-Xylulose-2-¹³C in sterile water and add it to the basal medium to the desired final concentration.

    • Control Group : Add an equivalent molar concentration of unlabeled D-Xylulose.

    • Co-treatment (Optional) : For experiments investigating the interplay with other carbon sources, add unlabeled glucose or other substrates as needed.[8]

  • Finalize Medium : Add other necessary components like dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled amino acids. Sterilize the complete medium by passing it through a 0.22 µm filter.[8]

2. Cell Culture and Labeling

  • Cell Seeding : Seed cells into appropriate culture vessels (e.g., 6-well plates) and grow them in standard, unlabeled medium to the desired confluency (typically mid-log phase).[3][8]

  • Medium Exchange : Remove the unlabeled medium and wash the cells gently with pre-warmed sterile phosphate-buffered saline (PBS).

  • Labeling : Add the pre-warmed ¹³C-labeled medium to the cells.

  • Incubation : Incubate the cells for a predetermined duration to approach isotopic steady state. The optimal time depends on the metabolic rates of the specific cell line and can range from a few hours to over 24 hours.[8] A time-course experiment is recommended to determine the optimal labeling duration.

3. Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.

  • Place the culture plates on ice and quickly aspirate the labeling medium.[8]

  • Wash the cells once with ice-cold PBS.

  • Add an ice-cold extraction solvent, typically an 80% methanol solution, to the cells.

  • Incubate at -80°C for at least 15 minutes to ensure cell lysis and protein precipitation.[8]

  • Scrape the cell lysate and transfer it to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.[8]

  • Collect the supernatant containing the intracellular metabolites.

  • Dry the metabolite extracts using a vacuum concentrator and store them at -80°C until analysis.[8]

4. Analytical Methods

The isotopic labeling patterns in metabolites are typically analyzed using mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). For analysis of proteinogenic amino acids, cell pellets are hydrolyzed, and the amino acids are derivatized before GC-MS analysis.[2][3]

13C-MFA Experimental Workflow

The overall workflow for a 13C-MFA experiment involves several key stages, from initial experimental design to the final flux map calculation. This process is iterative and requires careful validation at each step.

G cluster_workflow 13C-MFA Workflow A 1. Experimental Design - Select Tracer (this compound) - Define Culture Conditions B 2. Cell Culturing & Isotopic Labeling A->B C 3. Metabolite Quenching & Extraction B->C D 4. Analytical Measurement (e.g., GC-MS, LC-MS) C->D E 5. Data Processing - Correct for Natural Isotope Abundance D->E G 7. Flux Estimation - Computational Fitting E->G F 6. Metabolic Modeling - Define Biochemical Network F->G H 8. Statistical Analysis - Goodness-of-Fit - Flux Confidence Intervals G->H I 9. Biological Interpretation & Hypothesis Generation H->I

A typical workflow for conducting a 13C-Metabolic Flux Analysis experiment.

Data Presentation and Interpretation

The primary output of a 13C-MFA study is a quantitative flux map of the central carbon metabolism. The data is typically presented in tables that summarize metabolic rates, allowing for easy comparison between different experimental conditions.

For instance, a study on a xylose-consuming Saccharomyces cerevisiae strain might yield data on specific growth rates and the consumption/production rates of key metabolites under different conditions.[9]

Table 1: Example Metabolic Rates for S. cerevisiae

ParameterGlucose AerobicXylose AerobicGlucose AnaerobicXylose Anaerobic
Specific Growth Rate (h⁻¹) 0.28 ± 0.010.12 ± 0.010.32 ± 0.020.07 ± 0.01
Substrate Uptake Rate (mmol/gDCW/h) 4.5 ± 0.22.1 ± 0.112.1 ± 0.53.5 ± 0.2
Ethanol Production Rate (mmol/gDCW/h) 1.2 ± 0.10.5 ± 0.0518.5 ± 0.85.1 ± 0.3
Glycerol Production Rate (mmol/gDCW/h) 0.3 ± 0.030.2 ± 0.021.1 ± 0.10.8 ± 0.07
CO₂ Production Rate (mmol/gDCW/h) 8.1 ± 0.45.3 ± 0.317.9 ± 0.74.9 ± 0.3

This table is illustrative, based on data structures from studies on xylose metabolism in S. cerevisiae.[9] Values are represented as mean ± standard deviation.

By analyzing the distribution of the ¹³C label from D-Xylulose-2-¹³C into downstream metabolites, researchers can calculate the relative and absolute fluxes through the PPP, glycolysis, and the TCA cycle. This provides critical insights into how cells partition carbon for biomass synthesis, energy production, and redox balance. For example, high flux through the oxidative PPP is often observed to supply the NADPH required for biosynthetic pathways or, in engineered yeast, for the xylose reductase enzyme.[10][11]

References

Unveiling the Isotopic Signature: A Technical Guide to the Natural Abundance of ¹³C in D-Xylulose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Foundation: Natural Abundance of Carbon-13

Carbon, the backbone of organic life, exists predominantly as the stable isotope ¹²C. However, a small fraction, approximately 1.07% to 1.1%, exists as the heavier stable isotope, ¹³C.[1] This slight variation in mass, due to an extra neutron in the nucleus of ¹³C, leads to subtle differences in the physicochemical properties of molecules, resulting in isotopic fractionation during biochemical reactions.

The natural abundance of ¹³C is not uniformly distributed across all natural compounds or even within a single molecule. Isotopic fractionation, driven by kinetic and thermodynamic effects, enriches or depletes ¹³C at specific atomic positions. This variation is often expressed using the delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Quantitative Data on ¹³C Natural Abundance

Direct, publicly available quantitative data on the bulk or position-specific natural abundance of ¹³C in D-Xylulose is currently scarce. However, we can infer expected ranges and variations based on its metabolic precursors and related compounds. The ¹³C content of a metabolite is directly influenced by the isotopic composition of its precursors and the enzymatic reactions involved in its synthesis.

For instance, the ¹³C abundance in plant-derived sugars is known to vary based on the photosynthetic pathway of the source plant (C3 vs. C4). D-Xylose, a common precursor to D-Xylulose, would carry the isotopic signature of its plant origin. Subsequent enzymatic isomerization to D-Xylulose would introduce further, albeit likely small, isotopic fractionation.

Table 1: General Natural Abundance of ¹³C and Related Values

ParameterValueReference
Average Natural Abundance of ¹³C~1.1%General Knowledge
Typical δ¹³C of C3 Plants-24‰ to -34‰General Knowledge
Typical δ¹³C of C4 Plants-10‰ to -15‰General Knowledge
Inferred δ¹³C of D-XyluloseDependent on biological source and metabolic pathwayInferred

Metabolic Pathways Involving D-Xylulose

D-Xylulose is a central intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotides, and certain amino acids, and for providing reducing power in the form of NADPH. It is also involved in the metabolism of D-xylose, a major component of hemicellulose.

Pentose Phosphate Pathway

The diagram below illustrates the central role of D-Xylulose-5-phosphate, the phosphorylated form of D-Xylulose, in the non-oxidative phase of the pentose phosphate pathway. The reversible reactions catalyzed by transketolase and transaldolase shuffle carbon atoms between different sugar phosphates, leading to a redistribution of isotopic signatures.

D_Xylose_Metabolism Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase Xylulose5P D-Xylulose-5-P Xylulose->Xylulose5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose5P->PPP Experimental_Workflow Start Biological Sample Extraction Extraction and Purification of D-Xylulose (e.g., HPLC) Start->Extraction Bulk_Analysis Bulk ¹³C Analysis Extraction->Bulk_Analysis PSIA_Analysis Position-Specific ¹³C Analysis Extraction->PSIA_Analysis Combustion Combustion to CO₂ Bulk_Analysis->Combustion NMR Quantitative ¹³C NMR PSIA_Analysis->NMR IRMS Isotope Ratio Mass Spectrometry (IRMS) Combustion->IRMS Bulk_Result δ¹³C Value IRMS->Bulk_Result PSIA_Result Position-Specific ¹³C Abundance NMR->PSIA_Result

References

understanding xylose metabolism with 13C labeled tracers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Understanding Xylose Metabolism with 13C Labeled Tracers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of xylose metabolism and the application of 13C labeled tracers for quantitative analysis. It details the core metabolic pathways, outlines rigorous experimental protocols, presents quantitative flux data, and illustrates key concepts with diagrams to empower researchers in metabolic engineering, biotechnology, and drug development.

Introduction to Xylose Metabolism and 13C-MFA

Xylose, a five-carbon monosaccharide, is a primary constituent of lignocellulosic biomass, the most abundant renewable carbon source on Earth.[1] Efficiently converting xylose into biofuels, biochemicals, and pharmaceuticals is a central goal in industrial biotechnology.[2][3] However, many industrial microorganisms, such as Saccharomyces cerevisiae, do not naturally metabolize xylose or do so inefficiently. Understanding the intricacies of xylose utilization is therefore critical for rational metabolic engineering and strain development.

To achieve a quantitative understanding, 13C Metabolic Flux Analysis (13C-MFA) has become an indispensable tool.[4][5] This powerful technique uses substrates labeled with the stable isotope 13C to trace the flow of carbon atoms through the intricate network of metabolic reactions.[5][6] By measuring the incorporation of 13C into various intracellular metabolites, 13C-MFA allows for the precise quantification of reaction rates (fluxes) throughout the central carbon metabolism, revealing metabolic bottlenecks, identifying active pathways, and guiding genetic modifications.[4][7]

Core Pathways of Xylose Catabolism

Microorganisms have evolved several distinct pathways to catabolize D-xylose. The initial steps converge on the production of D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate (X5P) and funneled into the central carbon metabolism, primarily via the Pentose Phosphate Pathway (PPP).[3][8][9]

The two most prominent initial pathways are:

  • Isomerase Pathway: Predominantly found in prokaryotes like E. coli, this pathway utilizes the enzyme xylose isomerase (XI) to directly convert D-xylose into D-xylulose in a single step.[8][9][10] This pathway is energetically favorable and avoids the cofactor imbalances that can plague the alternative pathway.[9]

  • Oxido-reductase Pathway: Common in eukaryotic microbes such as yeasts and fungi, this two-step pathway first reduces D-xylose to the intermediate xylitol using xylose reductase (XR) .[9][11] Subsequently, xylitol dehydrogenase (XDH) oxidizes xylitol to D-xylulose.[9][11] A significant challenge with this pathway is the differing cofactor preferences of the enzymes; XR often prefers NADPH, while XDH strictly uses NAD+.[11] This mismatch can lead to a redox imbalance, resulting in xylitol accumulation and reduced product yield.[11][12][13]

Additionally, some bacteria employ oxidative routes known as the Weimberg and Dahms pathways.[8][9] Regardless of the initial conversion method, the resulting D-xylulose is phosphorylated by xylulokinase (XK) to form X5P, which then enters the non-oxidative Pentose Phosphate Pathway.[11][14]

Xylose_Metabolism cluster_central Central Metabolism Xylose_iso D-Xylose Xylulose_iso D-Xylulose Xylose_iso->Xylulose_iso X5P D-Xylulose-5-Phosphate Xylulose_iso->X5P Xylulokinase (XK) Xylose_ox D-Xylose Xylitol Xylitol Xylose_ox->Xylitol Xylose Reductase (XR) (NADPH → NADP+) Xylulose_ox D-Xylulose Xylitol->Xylulose_ox Xylitol Dehydrogenase (XDH) (NAD+ → NADH) Xylulose_ox->X5P Xylulokinase (XK) PPP Pentose Phosphate Pathway (PPP) X5P->PPP Glycolysis Glycolysis PPP->Glycolysis

Figure 1: Primary xylose metabolic pathways leading to the Pentose Phosphate Pathway.

The 13C-Metabolic Flux Analysis Workflow

13C-MFA provides a snapshot of the metabolic state of a cell by quantifying the rates of intracellular reactions.[6] The process involves a series of integrated experimental and computational steps.

  • Isotopic Labeling: Cells are cultured in a medium where the primary carbon source is replaced with a 13C-labeled substrate, such as [1,2-13C]xylose or uniformly labeled [U-13C]xylose.[4][15] The choice of tracer is critical for resolving specific pathways.[16][17]

  • Steady-State Cultivation: The culture is maintained until it reaches a metabolic and isotopic steady state, ensuring that the labeling patterns within metabolites are stable over time.[15]

  • Sampling and Analysis: Metabolites, particularly proteinogenic amino acids which reflect the labeling of their precursor molecules in the central metabolism, are harvested.[18] Their mass isotopomer distributions (MIDs)—the relative abundances of molecules with different numbers of 13C atoms—are measured with high precision using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][16][19]

  • Computational Modeling: The measured MIDs, along with a detailed stoichiometric model of the organism's metabolic network and measured rates of substrate uptake and product secretion, are used as inputs for specialized software.[4][6] The software then computationally estimates the intracellular flux distribution that best explains the observed labeling patterns.[5]

MFA_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Tracer 1. Tracer Selection ([U-13C]Xylose, [1,2-13C]Xylose) Culture 2. Cell Cultivation (Isotopic Steady State) Tracer->Culture Quench 3. Quenching & Metabolite Extraction Culture->Quench Analysis 4. Analytical Measurement (GC-MS, LC-MS/MS) Quench->Analysis MID 5. Mass Isotopomer Distribution (MID) Data Analysis->MID Estimation 8. Flux Estimation (Software Analysis) MID->Estimation Model 6. Stoichiometric Network Model Model->Estimation FluxRates 7. Measured Extracellular Rates FluxRates->Estimation FluxMap Result: Quantitative Flux Map Estimation->FluxMap

Figure 2: General workflow for a 13C-Metabolic Flux Analysis (13C-MFA) experiment.

Detailed Experimental Protocols

Executing a successful 13C-MFA experiment requires meticulous attention to detail at each step.

Tracer Selection and Experimental Design

The choice of isotopic tracer is crucial for maximizing the information obtained.

  • Specifically Labeled Tracers: Using tracers like [1,2-13C]xylose or [5-13C]xylose helps to resolve fluxes through parallel or cyclical pathways, such as the split between glycolysis and the PPP.[16][17]

  • Uniformly Labeled Tracers: [U-13C]xylose is useful for assessing biomass turnover, where unlabeled carbon from existing macromolecules re-enters central metabolism, which can be significant under certain conditions like anaerobic growth.[16]

  • Parallel Labeling: Performing parallel experiments with different tracers can provide complementary data to more accurately constrain flux estimations across the entire metabolic network.[16][17]

Cell Culturing and Isotopic Labeling
  • Pre-culture: Grow cells in a non-labeled medium to obtain a healthy inoculum.[18]

  • Main Culture: Inoculate the main culture containing the 13C-labeled xylose as the sole or primary carbon source. For continuous cultures, the system should be run for at least five residence times to ensure a metabolic steady state.

  • Harvesting: Collect cell samples during the mid-exponential growth phase to ensure balanced growth.[16] Record the optical density (OD) to correlate with cell mass.[16] Supernatant samples should also be collected to quantify extracellular substrate and product concentrations.

Metabolite Quenching and Extraction

This step is critical to instantly halt all enzymatic activity and preserve the in vivo metabolic state.

  • Quenching: Rapidly submerge the cell sample in a quenching solution significantly below 0°C, such as 60% methanol at -70°C.[2] This prevents metabolite leakage and degradation.

  • Centrifugation: Pellet the quenched cells at low temperatures.

  • Extraction: Extract intracellular metabolites from the cell pellet. A common method is a hot ethanol extraction (e.g., 75% ethanol at 75°C), which effectively precipitates macromolecules while solubilizing small-molecule metabolites.[2] The resulting extract is then dried for subsequent analysis.

Analytical Measurement
  • Derivatization: For GC-MS analysis, non-volatile metabolites like amino acids and organic acids must be chemically derivatized to make them volatile. A common agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[19]

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system.

    • Gas Chromatography: Separates the individual metabolites based on their volatility and interaction with the GC column (e.g., an Agilent DB-35ms column).[2] A typical temperature program involves a slow ramp to resolve compounds effectively.[2]

    • Mass Spectrometry: As metabolites elute from the column, they are ionized (typically via electron ionization) and fragmented.[19] The mass spectrometer measures the mass-to-charge ratio of the resulting ions, providing a mass spectrum for each compound and revealing the distribution of 13C atoms within the molecule and its fragments.[19]

  • Data Processing: The raw mass spectra are analyzed to determine the mass isotopomer distribution (MID) for each metabolite. This involves correcting for the natural abundance of 13C and other isotopes.

Quantitative Insights from 13C-Xylose Studies

13C-MFA has provided profound quantitative insights into how cells rewire their metabolism when utilizing xylose compared to the more commonly studied glucose.

Key Findings:
  • High Pentose Phosphate Pathway Flux: A hallmark of xylose metabolism is a dramatically increased flux through the non-oxidative Pentose Phosphate Pathway.[2] Since xylose enters the PPP directly as X5P, this pathway becomes the primary route for carbon processing, whereas on glucose, the majority of carbon enters glycolysis directly.

  • Reduced Glycolytic and TCA Cycle Flux: In engineered S. cerevisiae metabolizing xylose, the total flux directed towards pyruvate and into the TCA cycle is often significantly lower compared to growth on glucose.[12][13] This can be a major bottleneck for producing ethanol or other products derived from pyruvate.

  • Cofactor Imbalances: In strains using the oxido-reductase pathway, the cofactor mismatch elevates the need to re-oxidize NADH and produce NADPH, which can alter fluxes throughout the network, including an increased flux through the NADPH-producing oxidative PPP.[12][13]

  • Biomass Turnover: Under anaerobic conditions, E. coli growing on xylose can exhibit significant turnover of macromolecules, meaning carbon from unlabeled biomass can re-enter central metabolism, a factor that must be accounted for in flux calculations.[16]

Quantitative Data Summary

The following tables summarize relative flux distributions observed in key microorganisms, normalized to the substrate uptake rate.

Table 1: Comparison of Central Carbon Fluxes in S. cerevisiae on Glucose vs. Xylose (Data synthesized from studies on engineered strains)[2][12][13]

Metabolic Flux (% of Carbon Uptake)On GlucoseOn XyloseImplication
Oxidative PPP Low (~5-10%)Low to Moderate (~5-15%)Not the primary route for NADPH on xylose.[2]
Non-Oxidative PPP Low (~10-20%)Very High (>90%) Xylose is processed almost entirely via the PPP.[2]
Flux to Pyruvate (Glycolysis) High (~70-80%)Reduced (~50-60%) Potential bottleneck in lower glycolysis.[2][13]
TCA Cycle ModerateReduced Lower energy production and precursor supply.[13]

Table 2: Metabolic Flux Distribution in E. coli on Xylose (Aerobic vs. Anaerobic) (Data synthesized from 13C-MFA studies)[16][17]

Metabolic Flux (% of Carbon Uptake)Aerobic XyloseAnaerobic XyloseImplication
Pentose Phosphate Pathway HighHighPrimary route for xylose catabolism.
TCA Cycle Fully ActiveIncomplete/ReductiveShift to fermentation to regenerate NAD+.
Glyoxylate Shunt InactiveInactiveNot typically active during growth on sugars.
Biomass Precursor Synthesis HighLowerSlower growth and lower biomass yield.
Fermentation Products (e.g., Acetate) LowHighPrimary route for cofactor regeneration.

Applications in Research and Drug Development

The quantitative insights gained from 13C-MFA of xylose metabolism are directly applicable to several fields.

  • Metabolic Engineering: 13C-MFA is instrumental in identifying metabolic bottlenecks that limit the production of biofuels and biochemicals from xylose.[4] For instance, studies have pinpointed inefficient NADH re-oxidation and low flux in lower glycolysis as key limitations in ethanologenic yeasts.[2] This knowledge guides targeted genetic interventions, such as overexpressing specific glycolytic enzymes or altering cofactor regeneration pathways.[3]

  • Strain Optimization and Synthetic Biology: By providing a detailed flux map, 13C-MFA validates metabolic models and helps design novel synthetic pathways.[4][17] Overexpression of non-oxidative PPP enzymes like transaldolase and transketolase has been shown to improve xylose consumption rates, an intervention supported by flux data showing this pathway carries the bulk of the metabolic load.[3]

  • Drug Development: Many pathogenic microbes must adapt their metabolism to the nutrient environment within a host. For pathogens that may utilize pentose sugars, understanding their central carbon metabolism through 13C-MFA can uncover unique metabolic dependencies or essential enzymatic activities. These unique metabolic features can serve as highly specific targets for novel antimicrobial agents, minimizing off-target effects on the host.

Conclusion

The use of 13C labeled tracers has transformed the study of xylose metabolism from a qualitative description of pathways into a quantitative science. 13C-MFA provides an unparalleled level of detail, revealing the intricate rewiring of cellular metabolism in response to this alternative carbon source. For researchers, scientists, and drug development professionals, this technique is not merely an analytical tool but a foundational methodology for rationally engineering microorganisms for a bio-based economy and for identifying novel therapeutic targets. As challenges in sustainable production and antimicrobial resistance grow, the precise, actionable data delivered by 13C-MFA will be more critical than ever.

References

Enzymatic Synthesis of D-Xylulose-2-¹³C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the availability of isotopically labeled compounds is crucial for elucidating metabolic pathways and understanding drug metabolism. This technical guide provides an in-depth overview of the enzymatic synthesis of D-Xylulose-2-¹³C, a valuable tracer for metabolic research.

This document details a robust method for the synthesis of D-Xylulose-2-¹³C from its commercially available aldose precursor, D-Xylose-2-¹³C, utilizing the enzyme xylose isomerase. The guide includes a comprehensive experimental protocol, purification strategies, and methods for analytical verification.

Core Synthesis Strategy

The enzymatic synthesis of D-Xylulose-2-¹³C is centered around the isomerization of D-Xylose-2-¹³C. This reaction is catalyzed by xylose isomerase (EC 5.3.1.5), an enzyme that facilitates the interconversion of aldose and ketose sugars. The starting material, D-Xylose-2-¹³C, is readily available from commercial suppliers.

A significant challenge in this synthesis is the reversible nature of the isomerization reaction, which often results in an equilibrium mixture of the starting material and the desired product. To achieve high purity of D-Xylulose-2-¹³C, effective purification methods are paramount.

Experimental Protocols

I. Enzymatic Synthesis of D-Xylulose-2-¹³C

This protocol outlines the conversion of D-Xylose-2-¹³C to D-Xylulose-2-¹³C using xylose isomerase.

Materials:

  • D-Xylose-2-¹³C

  • Xylose Isomerase (e.g., from Streptomyces rubiginosus or a recombinant source)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Magnesium sulfate (MgSO₄)

  • Cobalt chloride (CoCl₂)

  • Deionized water

  • Reaction vessel (e.g., temperature-controlled shaker)

Procedure:

  • Reaction Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 7.5. To this buffer, add MgSO₄ to a final concentration of 5 mM and CoCl₂ to a final concentration of 1 mM. These divalent cations are often required for optimal xylose isomerase activity.

  • Substrate Dissolution: Dissolve a known quantity of D-Xylose-2-¹³C in the prepared reaction buffer to a final concentration of 50-100 mM.

  • Enzyme Addition: Add xylose isomerase to the substrate solution. The optimal enzyme concentration should be determined empirically but a starting point of 10-20 units of enzyme per gram of substrate is recommended.

  • Incubation: Incubate the reaction mixture at 60-65°C with gentle agitation for 4-8 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Termination: Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., by placing the reaction vessel in a boiling water bath for 5-10 minutes).

  • Enzyme Removal: Centrifuge the reaction mixture to pellet the denatured enzyme. Collect the supernatant containing the mixture of D-Xylose-2-¹³C and D-Xylulose-2-¹³C.

II. Purification of D-Xylulose-2-¹³C

Purification is a critical step to isolate D-Xylulose-2-¹³C from the unreacted D-Xylose-2-¹³C. A common and effective method is chromatography on a cation-exchange resin.

Materials:

  • Cation-exchange resin (e.g., Dowex 50W-X8, Ca²⁺ form)

  • Chromatography column

  • Deionized water (as eluent)

  • Fraction collector

  • Apparatus for monitoring sugar concentration in fractions (e.g., refractive index detector or colorimetric assay)

Procedure:

  • Column Packing: Pack a chromatography column with the cation-exchange resin. The size of the column will depend on the scale of the reaction.

  • Equilibration: Equilibrate the column by washing with several column volumes of deionized water.

  • Sample Loading: Carefully load the supernatant from the enzymatic reaction onto the top of the column.

  • Elution: Elute the sugars with deionized water at a controlled flow rate.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions for the presence of D-Xylose-2-¹³C and D-Xylulose-2-¹³C. D-Xylulose-2-¹³C typically elutes after D-Xylose-2-¹³C on this type of column.

  • Pooling and Lyophilization: Pool the fractions containing pure D-Xylulose-2-¹³C and lyophilize to obtain the final product as a white solid.

III. Analytical Verification

The identity and purity of the synthesized D-Xylulose-2-¹³C should be confirmed by analytical methods.

  • ¹³C-NMR Spectroscopy: This is the definitive method to confirm the position of the ¹³C label. The chemical shift of the C2 carbon in D-Xylulose-2-¹³C will be distinct from that of the C2 carbon in D-Xylose-2-¹³C.

  • ¹H-NMR Spectroscopy: Can be used to determine the structure and anomeric composition of the product in solution.

  • Mass Spectrometry: To confirm the molecular weight of the labeled compound.

  • HPLC: To assess the purity of the final product.

Quantitative Data

The following table summarizes the expected quantitative data for the enzymatic synthesis of D-Xylulose-2-¹³C. The values are illustrative and may vary depending on the specific reaction conditions and the source of the enzyme.

ParameterExpected Value
Starting MaterialD-Xylose-2-¹³C
EnzymeXylose Isomerase
Reaction Temperature60-65 °C
Reaction pH7.5
Conversion Rate (at equilibrium)20-30%
Yield (after purification)15-25%
Purity (after purification)>98%

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start D-Xylose-2-13C reaction Isomerization with Xylose Isomerase start->reaction mixture Equilibrium Mixture (Xylose & Xylulose) reaction->mixture chromatography Cation-Exchange Chromatography mixture->chromatography separation Fraction Collection & Analysis chromatography->separation xylose_fraction D-Xylose-2-13C (unreacted) separation->xylose_fraction Early Fractions xylulose_fraction Pure D-Xylulose-2-13C separation->xylulose_fraction Later Fractions lyophilization Lyophilization xylulose_fraction->lyophilization analysis NMR & MS Analysis lyophilization->analysis final_product This compound (>98% pure) analysis->final_product

Caption: Experimental workflow for the synthesis of D-Xylulose-2-¹³C.

Metabolic Pathway: Pentose Phosphate Pathway

D-Xylulose and its phosphorylated form, D-xylulose-5-phosphate, are key intermediates in the pentose phosphate pathway (PPP). The synthesized D-Xylulose-2-¹³C can be used as a tracer to study the flux through this pathway.

pentose_phosphate_pathway cluster_ppp Pentose Phosphate Pathway (Non-oxidative phase) xylulose This compound xylulokinase Xylulokinase (ATP -> ADP) xylulose->xylulokinase xu5p D-Xylulose-5-P-2-13C xylulokinase->xu5p transketolase1 Transketolase xu5p->transketolase1 transketolase2 Transketolase xu5p->transketolase2 r5p Ribose-5-P r5p->transketolase1 s7p Sedoheptulose-7-P transketolase1->s7p g3p1 Glyceraldehyde-3-P transketolase1->g3p1 transaldolase Transaldolase s7p->transaldolase g3p1->transaldolase glycolysis Glycolysis g3p1->glycolysis f6p Fructose-6-P transaldolase->f6p e4p Erythrose-4-P transaldolase->e4p f6p->glycolysis e4p->transketolase2 f6p2 Fructose-6-P transketolase2->f6p2 g3p2 Glyceraldehyde-3-P transketolase2->g3p2 f6p2->glycolysis g3p2->glycolysis

Caption: Entry of D-Xylulose-2-¹³C into the Pentose Phosphate Pathway.

Methodological & Application

Application Notes and Protocols for D-Xylulose-2-13C in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify cellular metabolic fluxes. D-Xylulose-2-13C is a valuable tracer for investigating the pentose phosphate pathway (PPP) and its connections to glycolysis and nucleotide biosynthesis. When introduced into mammalian cell culture, the 13C label at the C2 position of D-xylulose allows for precise tracking of its metabolic fate.

D-xylulose is a ketopentose that is primarily metabolized through the non-oxidative branch of the PPP. It is first phosphorylated by xylulokinase to form D-xylulose-5-phosphate (Xu5P).[1] This key intermediate then enters a series of reversible reactions catalyzed by transketolase and transaldolase, which link the PPP with glycolysis.[1] By tracing the distribution of the 13C label from this compound into downstream metabolites, researchers can gain insights into the activity of these pathways, which are often dysregulated in diseases such as cancer.

These application notes provide a detailed protocol for using this compound in mammalian cell culture for metabolic flux analysis.

Metabolic Pathway of D-Xylulose in Mammalian Cells

D-Xylulose enters cellular metabolism by its conversion to D-xylulose-5-phosphate, a central intermediate of the non-oxidative pentose phosphate pathway. The labeled carbon at the C2 position is subsequently transferred to other metabolites, allowing for the tracing of carbon flux through the PPP and connected pathways.

D_Xylulose_Pathway This compound This compound D-Xylulose-5-Phosphate-2-13C D-Xylulose-5-Phosphate-2-13C This compound->D-Xylulose-5-Phosphate-2-13C Xylulokinase Ribose-5-Phosphate Ribose-5-Phosphate D-Xylulose-5-Phosphate-2-13C->Ribose-5-Phosphate Ribulose-5-phosphate 3-epimerase (reversible) Fructose-6-Phosphate Fructose-6-Phosphate D-Xylulose-5-Phosphate-2-13C->Fructose-6-Phosphate Transketolase Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate D-Xylulose-5-Phosphate-2-13C->Glyceraldehyde-3-Phosphate Transketolase Nucleotide Biosynthesis Nucleotide Biosynthesis Ribose-5-Phosphate->Nucleotide Biosynthesis Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Erythrose-4-Phosphate Erythrose-4-Phosphate Sedoheptulose-7-Phosphate->Erythrose-4-Phosphate Transaldolase Sedoheptulose-7-Phosphate->Fructose-6-Phosphate Transaldolase Glycolysis Glycolysis Fructose-6-Phosphate->Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis

Metabolic fate of this compound.

Experimental Protocols

This section details the key experimental procedures for a this compound tracing study in mammalian cell culture.

Cell Culture and Labeling
  • Cell Seeding: Plate mammalian cells of interest (e.g., cancer cell lines) in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow them in their standard culture medium until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare a labeling medium by supplementing glucose-free and serum-free medium with dialyzed fetal bovine serum (to minimize interference from unlabeled metabolites in the serum) and the desired concentration of this compound. The optimal concentration should be determined empirically for each cell line but a starting point of 5-10 mM is recommended.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a specific duration to allow for the incorporation of the label into downstream metabolites. The incubation time should be optimized, but a time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time required to reach isotopic steady state.

Metabolite Extraction
  • Quenching Metabolism: To halt metabolic activity and preserve the in vivo metabolite state, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

Mass Spectrometry Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). The choice of chromatography (e.g., HILIC or reversed-phase) will depend on the metabolites of interest.

  • Data Acquisition: Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to identify and quantify specific metabolites and their isotopologues.

Data Presentation

The following tables summarize hypothetical quantitative data from a this compound tracing experiment in a cancer cell line. The data illustrates the fractional enrichment of 13C in key metabolites of the pentose phosphate pathway and glycolysis over time.

Table 1: Fractional Enrichment of 13C in Pentose Phosphate Pathway Intermediates

Time (hours)D-Xylulose-5-phosphate (M+1)Ribose-5-phosphate (M+1)Sedoheptulose-7-phosphate (M+1)Erythrose-4-phosphate (M+1)
00.0%0.0%0.0%0.0%
145.2%15.8%10.3%5.1%
485.7%55.2%40.1%25.6%
892.1%78.9%65.4%50.3%
2495.3%90.5%85.2%78.9%

Table 2: Fractional Enrichment of 13C in Glycolytic Intermediates

Time (hours)Fructose-6-phosphate (M+1)Glyceraldehyde-3-phosphate (M+1)3-Phosphoglycerate (M+1)Lactate (M+1)
00.0%0.0%0.0%0.0%
18.2%4.1%1.5%0.5%
435.6%20.3%10.2%5.8%
860.1%45.7%28.9%15.4%
2480.5%70.2%55.6%40.1%

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for a this compound tracing experiment.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Seeding Cell Seeding Media Preparation Media Preparation Cell Seeding->Media Preparation Isotope Labeling Isotope Labeling Media Preparation->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Sample Drying Sample Drying Metabolite Extraction->Sample Drying LC-MS/MS Analysis LC-MS/MS Analysis Sample Drying->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Experimental workflow diagram.

References

Application Notes: Metabolic Flux Analysis Using D-Xylulose-2-13C to Probe the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2][3] By using stable isotope-labeled substrates, such as Carbon-13 (¹³C), researchers can trace the journey of carbon atoms through metabolic networks.[4][5] This provides a dynamic snapshot of cellular physiology that is unobtainable through other 'omics' technologies like genomics or proteomics.[1][4]

This application note details a protocol for ¹³C-Metabolic Flux Analysis (¹³C-MFA) using the specific tracer D-Xylulose-2-¹³C . This tracer is particularly valuable for investigating the non-oxidative branch of the Pentose Phosphate Pathway (PPP) . The PPP is a crucial metabolic route responsible for producing NADPH, essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis.[6][7] While glucose tracers are common, D-Xylulose-2-¹³C provides a more direct entry point into the non-oxidative PPP, offering unique insights into carbon rearrangements and their contributions to cellular metabolism.[8]

Principle of the Method

D-Xylulose, upon entering the cell, is phosphorylated by xylulokinase to form Xylulose-5-Phosphate (X5P), a key intermediate of the non-oxidative PPP. By labeling the second carbon (C2) of D-Xylulose, the ¹³C atom can be traced as it is transferred through the reversible reactions catalyzed by transketolase and transaldolase.

The distribution of this ¹³C label into other sugar phosphates like Ribose-5-Phosphate (R5P), Sedoheptulose-7-Phosphate (S7P), Erythrose-4-Phosphate (E4P), and eventually into glycolytic intermediates like Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (GAP), is measured.[9] This mass isotopomer distribution (MID) is then analyzed with computational models to calculate the intracellular metabolic fluxes.[1][10] This approach is highly effective for dissecting the complex, reversible reactions of the non-oxidative PPP, which can be challenging to resolve with glucose tracers alone.[6][11]

Visualizing the Metabolic Pathway

The following diagram illustrates the entry of D-Xylulose-2-¹³C into the non-oxidative Pentose Phosphate Pathway and the subsequent distribution of the ¹³C label.

PentosePhosphatePathway cluster_input Tracer Input cluster_ppp Non-Oxidative Pentose Phosphate Pathway cluster_glycolysis Glycolysis DXylulose D-Xylulose-2-13C X5P Xylulose-5-P (M+1) DXylulose->X5P Xylulokinase Ru5P Ribulose-5-P X5P->Ru5P Epimerase S7P Sedoheptulose-7-P (M+1) X5P->S7P Transketolase GAP_ppp GAP_ppp X5P->GAP_ppp Transketolase X5P->GAP_ppp Transketolase F6P_ppp F6P_ppp X5P->F6P_ppp Transketolase R5P Ribose-5-P (M+1) R5P->S7P Transketolase R5P->GAP_ppp Transketolase Ru5P->R5P Isomerase E4P Erythrose-4-P (M+1) S7P->E4P Transaldolase S7P->F6P_ppp Transaldolase E4P->GAP_ppp Transketolase E4P->F6P_ppp Transketolase GAP_ppp->E4P Transaldolase GAP_ppp->F6P_ppp Transaldolase GAP_gly Glyceraldehyde-3-P (M+1) GAP_ppp->GAP_gly F6P_gly Fructose-6-P (M+1) F6P_ppp->F6P_gly F6P_gly->GAP_gly Pyruvate Pyruvate GAP_gly->Pyruvate

This compound entry into the Pentose Phosphate Pathway.

Detailed Experimental Protocol

This protocol provides a generalized framework. Researchers should optimize specific conditions, such as tracer concentration and incubation times, for their particular cell type and experimental goals.[7]

Cell Culture and Medium Preparation
  • Cell Seeding: Plate cells (e.g., mammalian cell lines, bacteria) at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Medium Preparation: Prepare a custom growth medium. For mammalian cells, this is typically a DMEM or RPMI-1640 base lacking glucose and other carbon sources that could dilute the tracer.

  • Tracer Medium: Supplement the base medium with a known concentration of D-Xylulose-2-¹³C. A starting concentration range of 1-5 mM is common. It is critical to also include a primary carbon source like glucose, but at a controlled concentration, as cells may not proliferate on xylulose alone.

Isotope Labeling Experiment

The goal is to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable.[2]

  • Aspirate Growth Medium: Once cells reach the desired confluency (typically 70-80%), remove the standard growth medium.

  • Wash Cells: Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual medium.

  • Add Labeling Medium: Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubate: Incubate the cells for a predetermined time to approach isotopic steady state. This time varies by cell type and metabolic rates but is often between 6 to 24 hours. A time-course experiment may be necessary to determine the optimal duration.[12]

Metabolite Quenching and Extraction

This step is critical to instantly halt all enzymatic activity and preserve the metabolic state.

  • Quenching: Quickly aspirate the labeling medium. Immediately add an ice-cold quenching solution, such as 80% methanol (-80°C), directly to the culture plate.[13]

  • Cell Lysis: Scrape the cells in the quenching solution and transfer the entire cell lysate/methanol mixture to a pre-chilled tube.

  • Extraction: Vortex the tube vigorously. To separate polar metabolites from proteins and lipids, a phase separation is often performed. Add a non-polar solvent like chloroform and water, vortex, and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

  • Collect Supernatant: Carefully collect the upper aqueous phase, which contains the polar metabolites.

  • Dry Extract: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). Store the dried pellet at -80°C until analysis.[13]

Sample Analysis by Mass Spectrometry

The analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]

  • Derivatization (for GC-MS): To make the polar sugar phosphates volatile for GC analysis, a two-step derivatization is required. First, a methoximation reaction is performed, followed by silylation (e.g., using MTBSTFA).[13]

  • LC-MS Analysis: For LC-MS, extracts are reconstituted in a suitable solvent (e.g., 50% acetonitrile). Separation is often achieved using hydrophilic interaction liquid chromatography (HILIC). High-resolution mass spectrometers like an Orbitrap or Q-TOF are recommended to resolve different isotopologues.[15][16]

  • Data Acquisition: Operate the mass spectrometer in either full scan mode or using Selected Ion Monitoring (SIM) to quantify the mass isotopomer distributions for the target metabolites listed in the table below.[13]

Expected Labeled Metabolites

The following table summarizes the key metabolites of the PPP and glycolysis and their expected mass shifts when labeled with D-Xylulose-2-¹³C. "M+n" denotes a metabolite with 'n' ¹³C atoms incorporated.

MetaboliteAbbreviationPathwayExpected Primary Labeled Species
Xylulose-5-PhosphateX5PPentose Phosphate PathwayM+1
Ribose-5-PhosphateR5PPentose Phosphate PathwayM+1
Sedoheptulose-7-PhosphateS7PPentose Phosphate PathwayM+1
Erythrose-4-PhosphateE4PPentose Phosphate PathwayM+1
Fructose-6-PhosphateF6PGlycolysis / PPPM+1
Glyceraldehyde-3-PhosphateGAPGlycolysis / PPPM+1

Experimental Workflow Visualization

The diagram below outlines the complete workflow from cell culture to data analysis.

ExperimentalWorkflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase A 1. Cell Culture (Exponential Growth) B 2. Isotopic Labeling (Add this compound Medium) A->B C 3. Quenching & Extraction (Ice-cold 80% Methanol) B->C D 4. Sample Derivatization (For GC-MS) C->D E 5. GC-MS or LC-MS/MS Analysis D->E F 6. Data Acquisition (Mass Isotopomer Distributions) E->F G 7. Data Correction (Natural 13C Abundance) F->G H 8. Flux Calculation (e.g., INCA, Metran Software) G->H I 9. Metabolic Flux Map H->I

Workflow for 13C-Metabolic Flux Analysis.

Data Analysis and Interpretation

  • Peak Integration and Correction: Identify and integrate the chromatographic peaks corresponding to all mass isotopomers of the target metabolites. The raw data must be corrected for the natural abundance of ¹³C and other heavy isotopes.[13]

  • Flux Calculation: The corrected Mass Isotopomer Distributions (MIDs) are used as inputs for computational MFA software (e.g., INCA, Metran, OpenFLUX).[3] These programs use mathematical models of the metabolic network to estimate the flux values that best reproduce the experimental MIDs.[1][10]

  • Statistical Analysis: A goodness-of-fit analysis (e.g., chi-squared test) is performed to validate the model. Confidence intervals for the calculated fluxes should be determined to assess the precision of the estimates.[17]

Example Data Presentation

The ultimate output of a ¹³C-MFA experiment is a quantitative flux map. The table below presents hypothetical flux data for a cancer cell line under two conditions, demonstrating how results can be used for comparison. Fluxes are often normalized to the rate of substrate uptake.

Metabolic FluxControl Condition (Relative Flux)Drug-Treated Condition (Relative Flux)
Xylulose Uptake 100100
Oxidative PPP 15.2 ± 1.125.8 ± 1.9
Non-Oxidative PPP (Net) 8.5 ± 0.94.2 ± 0.5
Glycolysis (Pyruvate) 75.1 ± 4.568.3 ± 3.8
Transketolase (X5P+R5P) 45.6 ± 3.228.9 ± 2.5
Transaldolase (S7P+GAP) 22.1 ± 2.014.7 ± 1.8

Data are hypothetical and for illustrative purposes only. Values represent mean ± 95% confidence interval.

These results could suggest that the drug treatment shifts metabolism towards the oxidative PPP to increase NADPH production, possibly as a response to oxidative stress, while reducing flux through the non-oxidative PPP and glycolysis. This level of detailed, quantitative insight is critical for understanding drug mechanisms and identifying novel therapeutic targets.

References

Application Note: Quantification of D-Xylulose-2-¹³C Incorporation by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of D-Xylulose-2-¹³C incorporation into central carbon metabolism using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). D-Xylulose is a key intermediate in the pentose phosphate pathway (PPP), and tracing the metabolic fate of isotopically labeled D-Xylulose provides valuable insights into the activity of this pathway, which is crucial for nucleotide synthesis, NADPH production, and cellular redox homeostasis. The described protocol is intended for researchers, scientists, and drug development professionals working in metabolic research, particularly in areas such as oncology, metabolic disorders, and biotechnology. The methodology encompasses cell culture and labeling, metabolite extraction, and LC-MS/MS analysis, with a focus on achieving accurate and reproducible quantification of isotopic enrichment in downstream metabolites.

Introduction

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. It has an oxidative branch that generates NADPH and a non-oxidative branch that interconverts pentose phosphates, linking back to glycolysis and gluconeogenesis. D-Xylulose, upon phosphorylation to D-Xylulose-5-phosphate, is a central hub in the non-oxidative PPP. By introducing D-Xylulose labeled with a stable isotope such as ¹³C at a specific position (e.g., C2), it is possible to trace the flow of carbon through the intricate network of reactions in the PPP and connected pathways. This technique, known as metabolic flux analysis, is instrumental in understanding cellular physiology and identifying metabolic reprogramming in disease states. LC-MS/MS offers the high sensitivity and selectivity required to separate and quantify the low-abundance, isomeric sugar phosphates involved in the PPP and to differentiate between their various isotopologues.

Principle of the Method

The quantification of D-Xylulose-2-¹³C incorporation relies on the principles of stable isotope tracing and tandem mass spectrometry. Cells are cultured in a medium containing D-Xylulose-2-¹³C. The labeled xylulose is taken up by the cells and enters the pentose phosphate pathway. The ¹³C label is then distributed among various downstream metabolites. Following metabolite extraction, the samples are analyzed by LC-MS/MS. A hydrophilic interaction liquid chromatography (HILIC) method is employed to separate the polar sugar phosphates. The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to selectively detect and quantify the unlabeled (M+0) and labeled (M+1) isotopologues of D-Xylulose-5-phosphate and its downstream metabolites. The degree of ¹³C incorporation is determined by the relative abundance of the M+1 peak compared to the M+0 peak for each metabolite.

Experimental Protocols

Cell Culture and Labeling
  • Cell Seeding: Plate the cells of interest (e.g., cancer cell line, primary cells) in appropriate culture vessels and grow them to the desired confluency (typically 70-80%) in their standard growth medium.

  • Medium Exchange: Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium: Add pre-warmed labeling medium to the cells. The labeling medium should be the standard growth medium supplemented with a known concentration of D-Xylulose-2-¹³C (the concentration may need to be optimized depending on the cell type and experimental goals, but a starting point of 1-5 mM is common).

  • Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time should be sufficient to achieve a steady-state labeling of the intracellular metabolite pools. This can be determined through a time-course experiment, but a typical duration is 4-24 hours.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction Solvent: Immediately add a pre-chilled extraction solvent to the cells. A commonly used solvent is a mixture of methanol:acetonitrile:water (50:30:20, v/v/v) kept at -20°C.

  • Cell Lysis and Metabolite Solubilization: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex the tube vigorously for 1 minute.

  • Protein and Lipid Precipitation: Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins and lipids.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis, such as 50% acetonitrile in water. The reconstitution volume should be chosen to achieve the desired concentration of metabolites for analysis.

LC-MS/MS Analysis

The following LC-MS/MS parameters provide a starting point and should be optimized for the specific instrument and application.

Liquid Chromatography (LC) System:

  • Column: A HILIC column with an amide or diol stationary phase is recommended for the separation of sugar phosphates. For example, a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% ammonium hydroxide.

  • Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM ammonium acetate and 0.1% ammonium hydroxide.

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: Linear gradient from 95% to 50% B

    • 12-15 min: Hold at 50% B

    • 15.1-20 min: Return to 95% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) System:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize for the specific instrument.

MRM Transitions: The following are proposed MRM transitions for key metabolites in the pentose phosphate pathway. The precursor ion ([M-H]⁻) and product ions should be optimized by infusing pure standards.

MetabolitePrecursor Ion (m/z)Labeled Precursor (m/z)Product Ion (m/z)Collision Energy (eV)
Xylulose-5-Phosphate229.0230.097.0 (PO₃⁻)15
Ribulose-5-Phosphate229.0230.097.0 (PO₃⁻)15
Ribose-5-Phosphate229.0230.097.0 (PO₃⁻)15
Sedoheptulose-7-Phosphate289.0290.097.0 (PO₃⁻)20
Erythrose-4-Phosphate199.0200.097.0 (PO₃⁻)12
Fructose-6-Phosphate259.0260.097.0 (PO₃⁻)18
Glyceraldehyde-3-Phosphate169.0170.097.0 (PO₃⁻)10

Data Presentation

The incorporation of ¹³C from D-Xylulose-2-¹³C into downstream metabolites is expressed as the percentage of the metabolite pool that is labeled. This is calculated from the peak areas of the unlabeled (M+0) and labeled (M+1) isotopologues. The following table presents representative data on the mass isotopomer distribution of key pentose phosphate pathway and glycolytic intermediates after labeling with a ¹³C-source.

Table 1: Representative Mass Isotopomer Distribution in PPP and Glycolytic Intermediates. Data adapted from a study using [U-¹³C]proline as the tracer, which enters gluconeogenesis and subsequently the PPP. This serves as an illustrative example of the expected data format and labeling patterns. The values represent the percentage of the total pool for each isotopologue (m+0 is unlabeled, m+1 has one ¹³C, etc.).

Metabolitem+0 (%)m+1 (%)m+2 (%)m+3 (%)m+4 (%)m+5 (%)m+6 (%)m+7 (%)
Sedoheptulose-7-Phosphate (S7P)85.25.14.33.11.50.50.20.1
6-Phosphogluconate (6PG)88.96.32.51.10.70.40.1N/A
Glucose-6-Phosphate (G6P)87.57.13.21.40.50.20.1N/A
Fructose-6-Phosphate (F6P)86.87.53.61.30.50.20.1N/A
Fructose-bisphosphate (FBP)84.38.24.11.90.80.40.2N/A
2-/3-Phosphoglycerate (2-/3-PGA)90.15.82.71.4N/AN/AN/AN/A
Phosphoenolpyruvate (PEP)91.35.22.41.1N/AN/AN/AN/A

Source: Adapted from data presented in Clemens et al., Journal of Biological Chemistry, 2014.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis seeding Cell Seeding labeling Incubation with D-Xylulose-2-13C seeding->labeling quenching Metabolic Quenching labeling->quenching extraction Solvent Extraction quenching->extraction centrifugation Centrifugation extraction->centrifugation drying Drying & Reconstitution centrifugation->drying lc_separation HILIC Separation drying->lc_separation ms_detection MRM Detection lc_separation->ms_detection peak_integration Peak Integration (M+0, M+1, etc.) ms_detection->peak_integration quantification Quantification of 13C Incorporation peak_integration->quantification

Caption: Experimental workflow for the quantification of D-Xylulose-2-¹³C incorporation.

pentose_phosphate_pathway xylulose_in This compound (Labeled Input) xylulose_5p Xylulose-5-P [2-13C] xylulose_in->xylulose_5p Xylulokinase ribulose_5p Ribulose-5-P [2-13C] xylulose_5p->ribulose_5p Epimerase g3p Glyceraldehyde-3-P [2-13C] xylulose_5p->g3p Transketolase e4p Erythrose-4-P [2-13C] xylulose_5p->e4p Transketolase ribose_5p Ribose-5-P [2-13C] ribulose_5p->ribose_5p Isomerase ribose_5p->g3p Transketolase nucleotides Nucleotide Synthesis ribose_5p->nucleotides s7p Sedoheptulose-7-P [2,4-13C] g3p->s7p Transaldolase glycolysis Glycolysis g3p->glycolysis f6p Fructose-6-P [2-13C] or [2,4-13C] s7p->f6p Transketolase s7p->e4p Transaldolase f6p->glycolysis e4p->f6p Transketolase

Caption: Metabolic fate of D-Xylulose-2-¹³C in the Pentose Phosphate Pathway.

Application Notes and Protocols for 13C NMR Spectroscopy in the Analysis of D-Xylulose-2-13C Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the metabolic fate of isotopically labeled substrates within biological systems. The use of specifically labeled compounds, such as D-Xylulose-2-13C, allows for the precise tracing of carbon atoms through metabolic pathways, providing invaluable insights into cellular metabolism and physiology. This application note provides detailed protocols and data interpretation guidelines for the use of 13C NMR in studying the metabolism of this compound.

D-Xylulose, a key intermediate in the pentose phosphate pathway (PPP), plays a crucial role in nucleotide synthesis, the production of reducing equivalents (NADPH), and the metabolism of five-carbon sugars. By introducing a 13C label at the C2 position of D-xylulose, researchers can track the flow of this carbon atom into various downstream metabolites, enabling the quantitative analysis of metabolic fluxes through interconnected pathways. This approach is particularly relevant for understanding metabolic reprogramming in various diseases, including cancer, and for the development of novel therapeutic strategies.

Core Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways, such as the pentose phosphate pathway and glycolysis.

  • Target Identification and Validation: Identifying enzymes or pathways that are altered in response to drug treatment or disease.

  • Biomarker Discovery: Identifying novel metabolic markers associated with specific cellular states.

  • Elucidation of Drug Mechanism of Action: Understanding how therapeutic agents impact cellular metabolism.

Data Presentation: Quantitative Analysis of Metabolic Fluxes

The primary quantitative data obtained from 13C NMR-based metabolic flux analysis are the relative or absolute fluxes through specific metabolic reactions. After acquiring and analyzing the 13C NMR spectra of metabolites from cells cultured with this compound, the distribution of the 13C label is used to calculate these fluxes. Below is a representative table summarizing hypothetical flux data obtained from such an experiment.

Reaction/PathwayRelative Flux (Normalized to Xylulose Uptake)Description
Xylulokinase100Phosphorylation of D-xylulose to D-xylulose-5-phosphate.
Transketolase (forward)65Transfer of a two-carbon unit from xylulose-5-phosphate.
Transaldolase (forward)35Transfer of a three-carbon unit from sedoheptulose-7-phosphate.
Glycolysis (from F6P)40Flux from fructose-6-phosphate towards pyruvate.
Oxidative PPP15Flux through the oxidative branch of the pentose phosphate pathway.

Note: The values presented in this table are for illustrative purposes and will vary depending on the specific experimental conditions and biological system under investigation.

Experimental Protocols

I. Cell Culture and Labeling with this compound

This protocol outlines the general procedure for labeling cultured cells with this compound. Optimization of cell density, labeling time, and substrate concentration is recommended for each cell line and experimental condition.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS), ice-cold

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).

  • Media Exchange: Aspirate the growth medium and wash the cells once with pre-warmed, serum-free medium.

  • Labeling: Add fresh culture medium containing a known concentration of this compound. The final concentration will need to be optimized but is typically in the range of 1-10 mM.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for a predetermined period. The labeling duration should be sufficient to achieve isotopic steady-state for the metabolites of interest, which can range from hours to days.[1]

  • Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Harvesting: Immediately add a cold extraction solvent (see Protocol II) to the culture vessel to lyse the cells and extract the metabolites.

II. Metabolite Extraction from Labeled Cells

This protocol describes a common method for extracting polar metabolites from cultured cells for NMR analysis.

Materials:

  • Methanol (pre-chilled to -80°C)

  • Chloroform (pre-chilled to -20°C)

  • Ultrapure water (ice-cold)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (capable of 4°C)

Procedure:

  • Extraction Solvent Addition: After the final PBS wash, add a pre-chilled extraction solvent mixture of methanol:water (e.g., 80:20 v/v) to the cells.

  • Cell Lysis and Scraping: Place the culture vessel on ice and use a cell scraper to detach the cells in the extraction solvent.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Phase Separation (Optional but Recommended): For a more comprehensive extraction that separates polar and nonpolar metabolites, a methanol/chloroform/water extraction can be performed. Add chloroform to the methanol/water lysate to achieve a final ratio of 1:1:1 (methanol:chloroform:water).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.

  • Fraction Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites, into a new microcentrifuge tube. The lower organic phase contains lipids, and the protein pellet is at the interface.

  • Lyophilization: Freeze the aqueous extract using liquid nitrogen and lyophilize to dryness. The dried metabolite extract can be stored at -80°C until NMR analysis.

III. NMR Sample Preparation and Data Acquisition

This protocol details the preparation of the dried metabolite extract for 13C NMR analysis.

Materials:

  • Deuterium oxide (D2O) with an internal standard (e.g., DSS or TSP)

  • NMR tubes (5 mm)

  • pH meter and solutions for pH adjustment (e.g., DCl, NaOD)

  • High-resolution NMR spectrometer equipped with a cryoprobe is recommended for enhanced sensitivity.

Procedure:

  • Resuspension: Reconstitute the lyophilized metabolite extract in a precise volume of D2O (typically 500-600 µL) containing a known concentration of an internal standard for chemical shift referencing and quantification.[2][3][4]

  • pH Adjustment: Adjust the pH of the sample to a precise value (e.g., 7.0 ± 0.1) using small additions of DCl and NaOD. Consistent pH is critical for reproducible chemical shifts.

  • Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube. Ensure there are no air bubbles.

  • 1D 13C NMR Acquisition:

    • Acquire a one-dimensional (1D) 13C NMR spectrum with proton decoupling.

    • Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a large number of scans (e.g., 1024-4096 or more) to achieve adequate signal-to-noise, given the low natural abundance and lower gyromagnetic ratio of 13C.[2][3]

  • 2D NMR Acquisition (Optional): To aid in the assignment of complex spectra, 2D NMR experiments such as 1H-13C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Data Analysis and Interpretation

  • Processing: The raw NMR data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

  • Peak Assignment: Identify the NMR signals corresponding to D-xylulose and its downstream metabolites by comparing the experimental chemical shifts to known values from databases (e.g., Human Metabolome Database, Biological Magnetic Resonance Bank) and literature. The 13C chemical shifts for D-xylulose in D2O are approximately: C1: ~65 ppm, C2: ~104 ppm (ketone) , C3: ~77 ppm, C4: ~71 ppm, C5: ~63 ppm. The exact shifts can vary slightly with pH and temperature.

  • Isotopomer Analysis: The key to flux analysis is to determine the distribution of the 13C label in the downstream metabolites. The presence of 13C-13C couplings (J-couplings) gives rise to satellite peaks flanking the main singlet peak, providing information on the connectivity of labeled carbons.

  • Flux Calculation: The fractional enrichment and isotopomer distribution data are then used as input for metabolic flux analysis software (e.g., INCA, 13CFLUX2) to calculate the metabolic fluxes. This typically involves fitting the experimental data to a metabolic network model.

Visualizations

Metabolic Pathway of D-Xylulose

The following diagram illustrates the central metabolic pathways involving D-Xylulose. The 13C label from this compound is traced through the pentose phosphate pathway and its connections to glycolysis.

D_Xylulose_Metabolism DXylulose This compound X5P Xylulose-5-P DXylulose->X5P Xylulokinase Ru5P Ribulose-5-P X5P->Ru5P G3P Glyceraldehyde-3-P X5P->G3P Transketolase R5P Ribose-5-P Nucleotides Nucleotide Synthesis R5P->Nucleotides Ru5P->R5P F6P Fructose-6-P G3P->F6P Glycolysis Glycolysis G3P->Glycolysis S7P Sedoheptulose-7-P S7P->F6P Transaldolase E4P Erythrose-4-P S7P->E4P Transketolase F6P->Glycolysis

Caption: Metabolic fate of this compound through the Pentose Phosphate Pathway.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for analyzing this compound labeled metabolites using 13C NMR.

Experimental_Workflow start Start: Cell Culture labeling Labeling with This compound start->labeling quench Metabolism Quenching (Cold PBS Wash) labeling->quench extraction Metabolite Extraction (Methanol/Water/Chloroform) quench->extraction lyophilize Lyophilization extraction->lyophilize nmr_prep NMR Sample Preparation (Resuspend in D2O) lyophilize->nmr_prep nmr_acq 13C NMR Data Acquisition nmr_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc mfa Metabolic Flux Analysis data_proc->mfa end End: Flux Map mfa->end

Caption: Workflow for 13C NMR-based analysis of this compound metabolism.

Logical Relationship for Data Interpretation

The following diagram illustrates the logical flow from the experimental data to the final interpretation of metabolic fluxes.

Data_Interpretation raw_fid Raw 13C NMR FID processed_spectrum Processed 13C Spectrum raw_fid->processed_spectrum Fourier Transform, Phasing, Baseline Correction peak_assignment Peak Assignment & Integration processed_spectrum->peak_assignment isotopomer_dist Isotopomer Distributions peak_assignment->isotopomer_dist flux_estimation Flux Estimation Algorithm isotopomer_dist->flux_estimation metabolic_model Metabolic Network Model metabolic_model->flux_estimation flux_map Quantitative Flux Map flux_estimation->flux_map biological_insight Biological Interpretation flux_map->biological_insight

References

Application Notes and Protocols for D-Xylulose-2-¹³C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: D-Xylulose-2-¹³C Labeling for Studying Glycolysis and Pentose Phosphate Pathway (PPP) Flux

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Stable isotope tracing is a powerful technique for quantifying the activity of intracellular metabolic pathways. While various ¹³C-labeled glucose tracers are commonly used to probe central carbon metabolism, the use of pentose-based tracers like D-xylulose can offer unique advantages for specifically interrogating the Pentose Phosphate Pathway (PPP). D-xylulose is a key intermediate in the non-oxidative branch of the PPP. By introducing ¹³C-labeled D-xylulose, it is possible to trace carbon flux through the interconnected pathways of the non-oxidative PPP and glycolysis.

The specific use of D-Xylulose-2-¹³C provides a strategic advantage in resolving fluxes. When D-Xylulose-2-¹³C enters the PPP, the ¹³C label at the C2 position is strategically transferred to other key metabolites. Tracking the position of this label in downstream metabolites, such as fructose-6-phosphate, glyceraldehyde-3-phosphate, and lactate, allows for the deconvolution of fluxes through transketolase and transaldolase reactions and the subsequent entry of PPP-derived carbons into the glycolytic pathway. This approach can help to distinguish the PPP's contribution to glycolysis from the direct glycolytic flux from glucose, providing a more detailed picture of carbon redistribution in the central metabolism.

These application notes provide a generalized framework and protocol for utilizing D-Xylulose-2-¹³C to study metabolic fluxes. While direct experimental data for this specific tracer is sparse in published literature, the principles and protocols are based on well-established methodologies for ¹³C-based metabolic flux analysis (¹³C-MFA).

Metabolic Fate of D-Xylulose-2-¹³C

D-Xylulose is first phosphorylated to D-Xylulose-5-Phosphate (Xu5P), a central metabolite in the non-oxidative PPP. The diagram below illustrates the theoretical distribution of the ¹³C label from the C2 position of D-xylulose through the PPP and into glycolysis.

G Metabolic Fate of D-Xylulose-2-13C cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis DXylulose This compound (C-C-C-C-C)  * Xu5P Xylulose-5-P-2-13C (C-C-C-C-C-P)  * DXylulose->Xu5P Xylulokinase Ru5P Ribulose-5-P Xu5P->Ru5P Epimerase F6P Fructose-6-P (P-C-C-C-C-C-C)      * Xu5P->F6P G3P Glyceraldehyde-3-P (P-C-C-C)    * Xu5P->G3P Transketolase R5P Ribose-5-P S7P Sedoheptulose-7-P (P-C-C-C-C-C-C-C)      * R5P->S7P Transketolase Ru5P->R5P Isomerase E4P Erythrose-4-P (C-C-C-C-P)    * E4P->F6P Transketolase F6P->E4P Transaldolase F6P->G3P Aldolase G3P->S7P Transaldolase DHAP DHAP G3P->DHAP TPI Pyruvate Pyruvate (C-C-C)  * G3P->Pyruvate Lactate Lactate (C-C-C)  * Pyruvate->Lactate label_tk * 13C label from C2 of Xylulose is transferred via Transketolase to G3P (C2) and F6P (C2). label_ta * Label from S7P (C4) is transferred to E4P (C2) and F6P (C4) via Transaldolase.

Caption: Theoretical flow of the ¹³C label from D-Xylulose-2-¹³C through the PPP and glycolysis.

Generalized Experimental Workflow

The overall workflow for a ¹³C metabolic flux analysis experiment is a multi-step process that requires careful planning and execution. The key stages are outlined in the diagram below.

G start Experimental Design (Select cell line, tracer, time points) culture 1. Cell Culture (Grow cells to mid-log phase) start->culture labeling 2. Isotope Labeling (Incubate with this compound medium) culture->labeling quenching 3. Quenching Metabolism (Rapidly arrest enzymatic activity, e.g., with cold methanol) labeling->quenching extraction 4. Metabolite Extraction (Extract polar metabolites) quenching->extraction analysis 5. GC-MS or LC-MS/MS Analysis (Derivatize and measure mass isotopomer distributions) extraction->analysis data_proc 6. Data Processing (Correct for natural isotope abundance) analysis->data_proc mfa 7. 13C-MFA Modeling (Estimate intracellular fluxes using software like INCA or Metran) data_proc->mfa end Flux Map & Interpretation mfa->end

Caption: Generalized workflow for a ¹³C metabolic flux analysis (¹³C-MFA) experiment.

Detailed Experimental Protocol (Generalized)

This protocol provides a general framework for conducting a ¹³C labeling experiment in cultured mammalian cells. It should be optimized for the specific cell line and experimental conditions.

1. Cell Culture and Media Preparation

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in mid-logarithmic phase growth (typically 50-70% confluency) at the time of the experiment.

  • Culture Conditions: Grow cells in a standard incubator (37°C, 5% CO₂) with their recommended growth medium.

  • Labeling Medium Preparation: Prepare a custom medium that is identical to the standard growth medium but lacks the standard carbon source (e.g., glucose). Supplement this base medium with a known concentration of D-Xylulose-2-¹³C. The final concentration will depend on the cell line's metabolism but can range from 5 to 25 mM. Ensure all other components (amino acids, vitamins, serum) are consistent with the standard medium.

2. ¹³C Labeling Experiment

  • Pre-incubation Wash: Once cells reach the desired confluency, aspirate the growth medium. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

  • Tracer Incubation: Aspirate the PBS and add the pre-warmed ¹³C-labeling medium to the cells.

  • Time Course: Incubate the cells for a predetermined time course. To determine when isotopic steady state is reached, it is recommended to test several time points (e.g., 2, 8, 24 hours).[1] Isotopic steady state is achieved when the labeling patterns of key metabolites no longer change over time.

3. Metabolite Quenching and Extraction

  • Quenching: To halt all metabolic activity instantly, it is crucial to quench the cells rapidly.[2] Place the culture plate on a bed of dry ice. Aspirate the labeling medium and immediately add a cold quenching solution, such as 80% methanol (-80°C), directly to the plate.[3]

  • Cell Scraping: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tube vigorously and incubate at -20°C for at least 1 hour to allow for complete extraction of polar metabolites.

  • Centrifugation: Centrifuge the extract at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Dried samples can be stored at -80°C until analysis.

4. GC-MS Analysis

  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites must be chemically derivatized to make them volatile. A common method is silylation.

    • Add 50 µL of a derivatizing agent, such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS, and 50 µL of a solvent like acetonitrile to the dried extract.[4]

    • Incubate the mixture at 95°C for 1 hour to ensure complete derivatization.[4]

  • GC-MS Analysis:

    • After cooling, centrifuge the sample to remove any precipitate and transfer the supernatant to a GC-MS autosampler vial.

    • Inject the sample into a GC-MS system. The GC separates the derivatized metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distributions (MIDs).[4]

    • Typical GC-MS settings should be optimized for central carbon metabolites.

5. Data Analysis and Flux Estimation

  • Data Processing: Raw mass spectrometry data must be processed to determine the fractional abundance of each mass isotopomer for each metabolite. This involves integrating peak areas and correcting for the natural abundance of ¹³C and other heavy isotopes.

  • Flux Modeling: Use specialized software (e.g., INCA, Metran, WUFlux) to estimate metabolic fluxes.[5] This software uses the measured MIDs, known biochemical reaction networks, and cellular uptake/secretion rates to calculate the most probable flux distribution through the metabolic network.[5]

Data Presentation and Interpretation

The primary output from the MS analysis is the mass isotopomer distribution (MID) for each measured metabolite. This data reveals how many ¹³C atoms from the tracer are incorporated into each molecule. The MIDs are then used to calculate flux ratios.

Illustrative Hypothetical Data

The table below presents hypothetical, yet plausible, MIDs for key metabolites after labeling cells with D-Xylulose-2-¹³C. This illustrates the type of data obtained and how it can be interpreted.

MetaboliteMass IsotopomerFractional Abundance (%)Interpretation
Xylulose-5-P M+05Unlabeled pool
M+195Highly labeled from D-Xylulose-2-¹³C, indicating efficient uptake and phosphorylation.
Sedoheptulose-7-P M+050
M+150Labeled via transketolase, indicating significant PPP activity.
Glyceraldehyde-3-P M+060
M+140Labeled via transketolase, indicating carbon shuffling from PPP to glycolysis.
Lactate M+070
M+130The M+1 fraction reflects the contribution of the PPP to the glycolytic end-product.

Note: This table contains illustrative data and does not represent actual experimental results.

By analyzing the fraction of M+1 lactate, one can estimate the relative contribution of the PPP to the pyruvate pool. For instance, if glycolysis of unlabeled glucose produces only M+0 lactate, and the PPP route from D-Xylulose-2-¹³C produces M+1 lactate, the ratio of M+1 to M+0 lactate provides an estimate of the relative flux from these two pathways converging at the level of glyceraldehyde-3-phosphate.

References

Application Note: Sample Preparation for Mass Spectrometry of 13C-Labeled Sugars

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling with 13C-sugars is a powerful technique for tracing metabolic pathways, quantifying fluxes (Metabolic Flux Analysis, MFA), and understanding cellular physiology in various biological systems. Mass spectrometry (MS), coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is the primary analytical platform for detecting and quantifying 13C incorporation into sugars and downstream metabolites. The accuracy and reliability of these analyses are critically dependent on meticulous sample preparation. This document provides detailed protocols for the extraction, derivatization, and preparation of 13C-labeled sugar samples from cell cultures for both GC-MS and LC-MS analysis.

Experimental Protocols

Protocol 1: Quenching and Extraction of Intracellular Metabolites from Cell Cultures

This protocol describes the rapid quenching of metabolic activity and extraction of polar metabolites, including 13C-labeled sugars, from adherent or suspension cell cultures. Rapidly halting enzymatic activity is critical to preserve the in vivo metabolic state[1].

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) 80% Methanol (HPLC grade)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Quenching Metabolism:

    • Adherent Cells: Aspirate the 13C-labeling medium from the culture dish. Immediately wash the cells once with ice-cold PBS to remove extracellular label[1]. Aspirate the PBS completely.

    • Suspension Cells: Quickly pellet the cells by centrifugation (e.g., 500 x g for 3 min at 4°C). Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again and discard the supernatant.

  • Metabolite Extraction:

    • Add a pre-chilled (-80°C) 80% methanol solution directly to the cells. For a 10 cm dish, use 1-2 mL. For a cell pellet, use 1 mL per 1-5 million cells.

    • For adherent cells, use a cell scraper in the presence of the cold methanol to detach the cells[1].

    • Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube[2].

  • Cell Lysis and Protein Precipitation:

    • Vortex the tube vigorously for 1 minute to ensure complete cell lysis[2].

    • Incubate the samples at -20°C for at least 1 hour to precipitate proteins[2].

  • Sample Collection:

    • Centrifuge the samples at maximum speed (e.g., 14,000 - 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins[1][2].

    • Carefully collect the supernatant, which contains the soluble polar metabolites, and transfer it to a new microcentrifuge tube[2]. Avoid disturbing the pellet.

  • Drying:

    • Dry the supernatant completely using a vacuum concentrator.

    • The dried metabolite extracts can be stored at -80°C until derivatization and analysis[2].

Protocol 2: Sample Derivatization for GC-MS Analysis

For GC-MS analysis, the low volatility and high polarity of sugars must be addressed through chemical derivatization[3][4]. A common and robust method is a two-step oximation followed by silylation. This reduces the number of isomers, leading to fewer chromatographic peaks[4].

Materials:

  • Dried metabolite extract (from Protocol 1)

  • Pyridine

  • Methoxyamine hydrochloride (MEOX) or Ethylhydroxylaminehydrochloride (EtOx)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) OR N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Heating block or oven (30°C to 70°C)

  • GC-MS vials with inserts

Procedure (Two-Step Methoxyamination/Silylation):

  • Step 1: Oximation (Carbonyl Group Protection)

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Add 50 µL of this solution to the dried metabolite extract[2].

    • Vortex briefly and incubate at 30°C for 90 minutes[2].

  • Step 2: Silylation (Hydroxyl and Amine Group Derivatization)

    • Add 80 µL of MTBSTFA + 1% TBDMS to the sample[2].

    • Vortex and incubate at 60°C for 60 minutes[2].

  • Final Preparation:

    • Cool the sample to room temperature.

    • Centrifuge briefly to collect any condensate.

    • Transfer the derivatized sample to a GC-MS vial with an insert for analysis[2].

Note: Alternative oximation/silylation methods exist, such as using EtOx in pyridine followed by BSTFA or MBTFA, often at 70°C for 30 minutes for each step[4][5]. The choice of reagent can be optimized based on the specific sugars of interest.

Data Presentation: Quantitative Considerations

Accurate quantification is essential for meaningful metabolic flux analysis. The tables below summarize key quantitative parameters and considerations for both GC-MS and LC-MS methods.

Table 1: Key Quantitative Parameters in 13C-Sugar Analysis

ParameterDescriptionImportance in 13C-MFA
Isotopologue Distribution The fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.) for a given metabolite[6].This is the primary data used to calculate metabolic fluxes. Accurate measurement is critical for model fitting.
Extraction Recovery The percentage of the metabolite of interest recovered from the biological matrix during the extraction process.Inconsistent recovery can introduce significant errors. Internal standards can help normalize for sample loss.
Derivatization Yield The efficiency of the chemical reaction converting the native sugar to its derivative for GC-MS analysis.Incomplete derivatization can lead to underestimation of sugar quantities and skewed isotopic ratios.
Linearity & Dynamic Range The concentration range over which the instrument response is proportional to the analyte concentration.Ensures that both low-abundance and high-abundance metabolites are quantified accurately.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected by the instrument.Determines the sensitivity of the analysis for metabolites present in small quantities.
Reproducibility (CV%) The coefficient of variation, measuring the precision of the method across technical and biological replicates.Low CV% is necessary for statistically significant comparisons between different experimental conditions.

Table 2: Method-Specific Considerations for Quantification

ConsiderationGC-MSLC-MS
Anomer Peaks Sugars can form multiple anomers (e.g., α and β), which may separate chromatographically after derivatization[7].Anomers are less of an issue as separation occurs in the liquid phase, often resulting in a single peak or closely eluting peaks.
Quantification Strategy To ensure accurate quantification, the peak areas of all relevant anomers and isomers for a single sugar must be summed[7].Integration of the primary chromatographic peak is typically sufficient.
Matrix Effects Less prone to ion suppression due to the separation power of GC and the use of electron or chemical ionization.Prone to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy.
Internal Standards Use of stable isotope-labeled internal standards is highly recommended to correct for variations in extraction and derivatization.Use of co-eluting stable isotope-labeled internal standards is critical to correct for matrix effects and instrument variability.
Derivatization Mandatory for sugar analysis. The reaction must be reproducible and driven to completion for accurate results[4][5].Often not required, which simplifies sample preparation and avoids potential artifacts from derivatization[8].

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in sample preparation and the central metabolic pathway traced by 13C-glucose.

G Experimental Workflow for 13C-Labeled Sugar Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_gcms GC-MS Path cluster_lcms LC-MS Path A 1. 13C-Labeling of Cells B 2. Quench Metabolism (e.g., Cold Methanol) A->B C 3. Metabolite Extraction B->C D 4. Protein Precipitation & Centrifugation C->D E 5. Collect & Dry Supernatant D->E F 6a. Derivatization (Oximation + Silylation) E->F Volatile Analytes Needed H 6b. Reconstitution E->H Direct Analysis G 7a. GC-MS Analysis F->G J 8. Isotopologue Distribution Analysis G->J Data Processing I 7b. LC-MS Analysis H->I I->J

Caption: General workflow for preparing 13C-labeled metabolites for MS analysis.

G Glycolysis & TCA Cycle Entry Gluc_13C [U-13C]Glucose G6P Glucose-6-P Gluc_13C->G6P Hexokinase F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyr Pyruvate PEP->Pyr AcCoA Acetyl-CoA Pyr->AcCoA PDH Lac Lactate Pyr->Lac Cit Citrate (TCA Cycle) AcCoA->Cit

Caption: Tracing of 13C atoms from glucose through central carbon metabolism.

References

Application Notes and Protocols: Tracing Central Carbon Metabolism with D-Xylulose-2-13C and [U-13C6]Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of numerous diseases, including cancer, and a key target for therapeutic intervention and bioengineering. Understanding the dynamic fluxes through interconnected pathways such as glycolysis and the Pentose Phosphate Pathway (PPP) is crucial. The PPP is vital for producing NADPH, which maintains redox balance, and for synthesizing precursors for nucleotides and nucleic acids.[1][2][3][4] D-xylulose, after phosphorylation to D-xylulose-5-phosphate (Xu5P), is a central intermediate in the non-oxidative branch of the PPP.[5][6][7]

This application note describes a dual isotopic tracer approach using D-Xylulose-2-13C and [U-13C6]Glucose to simultaneously quantify the metabolic fluxes of the PPP and glycolysis. By providing two different labeled substrates, researchers can deconvolve the contributions of hexose and pentose sugars to downstream metabolites, offering a high-resolution view of central carbon metabolism.[8][9][10] This method is particularly useful for studying cellular states with altered PPP activity or for evaluating the efficacy of drugs targeting these pathways.

Principle of the Method

This dual-labeling strategy leverages the distinct entry points and subsequent metabolic fates of D-xylulose and glucose to resolve complex metabolic networks.

  • [U-13C6]Glucose: As a uniformly labeled six-carbon sugar, it enters at the top of glycolysis. Its carbons are incorporated into all downstream metabolites in glycolysis, the TCA cycle, and the PPP. The mass isotopomer distributions (MIDs) of metabolites derived from [U-13C6]glucose provide a comprehensive overview of these central pathways.[11]

  • This compound: This tracer is a five-carbon sugar with a single 13C label at the second carbon position. It is first phosphorylated to D-xylulose-5-phosphate (Xu5P), directly entering the non-oxidative branch of the PPP. The 13C label at the C2 position of Xu5P is then transferred to other metabolites through the reversible reactions catalyzed by transketolase and transaldolase. Tracking this single 13C atom allows for a precise quantification of the flux through these key PPP reactions and the pathway's contribution to glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.

By combining these two tracers in parallel experiments, it is possible to build a robust metabolic flux model that can accurately distinguish between the glycolytic and PPP routes to shared intermediates.[8][10]

Experimental and Analytical Workflow

The overall process for conducting a dual-tracer metabolic flux analysis experiment is outlined below. It involves parallel cell cultures, each with a different isotopic tracer, followed by sample processing, mass spectrometry analysis, and computational flux modeling.

G Experimental Workflow for Dual Isotope Tracing cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis cluster_modeling Computational Modeling Culture Seed Cells Adaptation Adapt to Experimental Medium Culture->Adaptation Labeling1 Culture with This compound Adaptation->Labeling1 Labeling2 Culture with [U-13C6]Glucose Adaptation->Labeling2 Quench Quench Metabolism (e.g., Cold Methanol) Labeling1->Quench Labeling2->Quench Extract Extract Metabolites Quench->Extract LCMS LC-MS/MS Analysis (Measure MIDs) Extract->LCMS Data Data Processing (Correct for Natural Abundance) LCMS->Data MFA 13C-Metabolic Flux Analysis (Flux Estimation) Data->MFA Results Quantitative Flux Map MFA->Results

Caption: High-level workflow for dual isotopic tracer experiments.

Detailed Experimental Protocols

The following protocols are representative and should be optimized for the specific cell line and experimental conditions.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes setting up parallel cultures to achieve an isotopic steady state.

  • Cell Seeding: Seed cells in standard growth medium and allow them to reach approximately 50% confluency.

  • Medium Adaptation: One day before the experiment, switch the cells to a custom-formulated medium that is identical to the final labeling medium but contains unlabeled glucose and xylulose. This step allows the cells to adapt to the experimental medium.

  • Isotopic Labeling: On the day of the experiment, remove the adaptation medium and replace it with the labeling medium. Perform this in parallel for the two tracer conditions:

    • Condition A: Experimental medium containing a defined concentration of This compound and unlabeled glucose.

    • Condition B: Experimental medium containing a defined concentration of [U-13C6]Glucose and unlabeled D-xylulose.

  • Incubation: Culture the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This time varies by cell type and metabolic rates but is often in the range of 8-24 hours.[12]

  • Cell Counting: At the end of the incubation, count the cells from a replicate plate for normalization purposes.

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity is critical for accurately capturing the intracellular metabolite labeling patterns.

  • Quenching: Aspirate the labeling medium from the culture plate. Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled (-80°C) extraction solvent, such as an 80:20 methanol:water solution, to the plate.[4]

  • Cell Lysis: Place the plate on dry ice for 10 minutes to ensure all metabolic activity has ceased and to facilitate cell lysis.

  • Scraping and Collection: Scrape the cells in the extraction solvent and transfer the resulting cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at maximum speed (e.g., >13,000 rpm) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis. Store at -80°C until ready for mass spectrometry.

Protocol 3: LC-MS/MS Analysis for Mass Isotopomer Distributions

This protocol provides a general guideline for analyzing the 13C labeling of key metabolites.

  • Instrumentation: Use a high-resolution mass spectrometer coupled with a liquid chromatography system suitable for separating polar metabolites (e.g., HILIC or ion-exchange chromatography).[13]

  • Chromatography: Separate the metabolites using an appropriate LC method. For example, for central carbon metabolites, a HILIC column with a gradient of acetonitrile and ammonium acetate in water can be effective.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the phosphorylated sugar intermediates and organic acids. Acquire data in full scan mode to capture the entire mass isotopomer distribution (MID) for each metabolite of interest (e.g., lactate, citrate, ribose-5-phosphate).

  • Data Processing: Integrate the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.) for every metabolite. Correct these raw MIDs for the natural abundance of 13C using established algorithms.[8]

Metabolic Pathway and Tracer Fate

The diagram below illustrates how this compound (blue labeled carbon) and [U-13C6]Glucose (red labeled carbons) enter central carbon metabolism and how their isotopic labels propagate through glycolysis and the Pentose Phosphate Pathway.

G Fate of 13C Tracers in Central Carbon Metabolism Glc_U13C6 [U-13C6]Glucose G6P G6P (M+6) Glc_U13C6->G6P Xylulose_2_13C This compound Xu5P Xu5P (M+5 / M+1) Xylulose_2_13C->Xu5P Xylulokinase F6P F6P (M+6) G6P->F6P Ru5P Ru5P (M+5) G6P->Ru5P ox-PPP F16BP F1,6BP (M+6) F6P->F16BP DHAP DHAP (M+3) F16BP->DHAP GAP GAP (M+3) F16BP->GAP DHAP->GAP GAP->F6P TA PEP PEP (M+3) GAP->PEP E4P E4P (M+2 or M+4) GAP->E4P TA PYR Pyruvate (M+3) PEP->PYR LAC Lactate (M+3) PYR->LAC AcCoA Acetyl-CoA (M+2) PYR->AcCoA R5P R5P (M+5 / M+1) Ru5P->R5P Ru5P->Xu5P R5P->GAP TK S7P S7P (M+5 or M+2) R5P->S7P TK Xu5P->F6P TK Xu5P->GAP TK Xu5P->GAP TK Xu5P->S7P TK S7P->F6P TA S7P->E4P TA E4P->F6P TK E4P->GAP TK CIT Citrate (M+2) AcCoA->CIT

Caption: Tracing of [U-13C6]Glucose and this compound.

Data Presentation and Interpretation

After performing the 13C-Metabolic Flux Analysis (13C-MFA) using software like INCA or Metran, the output will be a quantitative flux map. The data should be summarized in tables for easy comparison between different experimental conditions (e.g., control vs. drug-treated).

Below is an example of how to present the calculated metabolic fluxes. The values are hypothetical but represent a realistic output, normalized to the glucose uptake rate.

Reaction/Pathway Metabolic Flux (Control) Metabolic Flux (Drug-Treated) Fold Change
Glucose Uptake 100.0 ± 5.0120.0 ± 6.01.20
Glycolysis (G6P -> PYR) 85.0 ± 4.2105.0 ± 5.11.24
Lactate Secretion 70.0 ± 3.595.0 ± 4.81.36
Oxidative PPP (G6P -> Ru5P) 15.0 ± 1.515.0 ± 1.61.00
Transketolase (Xu5P + R5P <=> S7P + GAP) 30.0 ± 2.810.0 ± 1.10.33
Transaldolase (S7P + GAP <=> F6P + E4P) 25.0 ± 2.58.0 ± 0.90.32
TCA Cycle (Pyruvate -> Citrate) 10.0 ± 1.05.0 ± 0.60.50

Conclusion

The use of this compound in combination with [U-13C6]Glucose offers a powerful method for dissecting the complex interplay between the pentose phosphate pathway and glycolysis. This dual-tracer strategy provides high-resolution quantitative data on metabolic fluxes, enabling a deeper understanding of cellular metabolism in health and disease. The detailed protocols and conceptual framework provided here serve as a guide for researchers to design and implement these sophisticated experiments, ultimately aiding in the discovery and development of novel therapeutics targeting metabolic pathways.

References

Application Notes and Protocols for the Analytical Detection of D-Xylulose-2-13C Isotopologues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of D-Xylulose-2-13C, a stable isotope-labeled sugar crucial for metabolic research and drug development. The protocols outlined below are designed for researchers familiar with analytical chemistry techniques and instrumentation.

Introduction

D-Xylulose, in its phosphorylated form D-xylulose-5-phosphate, is a key intermediate in the pentose phosphate pathway (PPP). The use of stable isotope-labeled D-Xylulose, such as this compound, allows for the tracing of its metabolic fate, providing valuable insights into cellular metabolism and the effects of therapeutic agents. This document details analytical methods for the detection and quantification of this compound isotopologues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolic Pathway of D-Xylulose

D-Xylose is first converted to D-xylulose. In many organisms, this is followed by phosphorylation to D-xylulose-5-phosphate by the enzyme xylulokinase. D-xylulose-5-phosphate then enters the non-oxidative branch of the pentose phosphate pathway.[1]

PentosePhosphatePathway D-Xylose D-Xylose D-Xylulose D-Xylulose D-Xylose->D-Xylulose Xylose Isomerase D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P Xylulokinase Ribulose-5-P Ribulose-5-P D-Xylulose-5-P->Ribulose-5-P Ribulose-5-P Epimerase Glyceraldehyde-3-P Glyceraldehyde-3-P D-Xylulose-5-P->Glyceraldehyde-3-P Transketolase D-Xylulose-5-P->Glyceraldehyde-3-P Transketolase Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Ribose-5-P Isomerase Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Transketolase Fructose-6-P Fructose-6-P Glyceraldehyde-3-P->Fructose-6-P Transaldolase Glycolysis Glycolysis Glyceraldehyde-3-P->Glycolysis Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Transaldolase Erythrose-4-P->Fructose-6-P Transketolase Fructose-6-P->Glycolysis

Figure 1. Simplified metabolic fate of D-Xylulose in the Pentose Phosphate Pathway.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of D-xylulose isotopologues, particularly in its phosphorylated form, D-xylulose-5-phosphate.

Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Quenching Quench Metabolism (e.g., Cold Methanol) Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Centrifugation Centrifuge & Collect Supernatant Extraction->Centrifugation Drying Dry Extract Centrifugation->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_Separation HILIC or Ion-Pair Chromatography Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Isotope Dilution Peak_Integration->Quantification

Figure 2. Experimental workflow for LC-MS/MS analysis of this compound.

Protocol: Quantification of D-Xylulose-5-phosphate-2-13C by LC-MS/MS

1. Sample Preparation: Intracellular Metabolite Extraction

  • Quenching: Rapidly quench metabolic activity by adding ice-cold 80% methanol (-80°C) to cell cultures.

  • Cell Lysis and Extraction: Scrape cells in the cold methanol solution and transfer to a microcentrifuge tube. Vortex thoroughly.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50% acetonitrile in water).

2. LC-MS/MS Analysis

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for the separation of polar metabolites like sugar phosphates.

    • Column: HILIC column (e.g., 150 mm x 2.0 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from high organic to high aqueous content.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

Table 1: Proposed MRM Transitions for D-Xylulose-5-phosphate Isotopologues

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
D-Xylulose-5-phosphate (unlabeled)229.096.9-20[M-H]⁻, fragment corresponds to [PO₃]⁻
D-Xylulose-5-phosphate-2-¹³C (M+1)230.096.9-20[M-H]⁻, fragment corresponds to [PO₃]⁻
D-Xylulose-5-phosphate-2-¹³C (M+1)230.097.9-20[M-H]⁻, fragment corresponds to [¹³C-PO₃]⁻ (less likely)

Note: The optimal collision energies should be determined empirically for the specific instrument used.

3. Quantitative Data

The following table provides representative performance characteristics for the quantification of a related labeled sugar phosphate. Actual values for D-Xylulose-5-phosphate-2-13C should be established through method validation.

Table 2: Representative Quantitative Performance

ParameterValue
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Linearity (R²)> 0.99
Dynamic Range3-4 orders of magnitude

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like D-xylulose, derivatization is required to increase volatility.

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Extraction Metabolite Extraction Drying Dry Extract Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GC_Separation Gas Chromatography Derivatization->GC_Separation MS_Detection Mass Spectrometry (Scan or SIM mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Figure 3. Experimental workflow for GC-MS analysis of this compound.

Protocol: Analysis of this compound by GC-MS after Silylation

1. Sample Preparation and Derivatization

  • Extraction and Drying: Follow the same procedure as for LC-MS/MS to obtain a dried metabolite extract.

  • Derivatization:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Incubate at 37°C for 90 minutes with shaking.

    • Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate at 37°C for 30 minutes with shaking.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An appropriate temperature gradient to separate the derivatized sugars.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Full scan to identify fragmentation patterns or Selected Ion Monitoring (SIM) for targeted quantification.

Table 3: Expected Mass Fragments for Silylated D-Xylulose Isotopologues

AnalyteDerivatizationExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
D-XyluloseMethoxyamine + 4xTMS46573, 103, 205, 307
D-Xylulose-2-¹³CMethoxyamine + 4xTMS46673, 103, 205, 308

Note: The fragmentation pattern of silylated sugars can be complex. The listed fragments are common but should be confirmed with standards.

3. Quantitative Data

Table 4: Representative Quantitative Performance for GC-MS Analysis

ParameterValue
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Linearity (R²)> 0.99

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for the quantification of this compound, especially at higher concentrations.

Protocol: ¹³C NMR Analysis of this compound

1. Sample Preparation

  • Extraction and Purification: A higher concentration of the analyte is typically required for NMR. Extraction can be followed by a purification step such as solid-phase extraction (SPE) to remove interfering compounds.

  • Dissolution: Dissolve the purified and dried extract in a suitable deuterated solvent (e.g., D₂O).

2. NMR Data Acquisition

  • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: ¹³C{¹H} NMR (proton-decoupled carbon).

  • Reference: An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing and quantification.

Table 5: Predicted ¹³C NMR Chemical Shifts for D-Xylulose-2-¹³C in D₂O

Carbon PositionExpected Chemical Shift (ppm)Notes
C1~72.5
C2 ~105.7 ¹³C labeled, expected to be a singlet
C3~77.6
C4~78.9
C5~65.7

Note: Chemical shifts are predictions based on data for unlabeled D-xylulose and may vary depending on pH and temperature. The labeling at C2 will result in a significantly enhanced signal at that position and may introduce observable one-bond and two-bond ¹³C-¹³C coupling with C1 and C3 if they are also ¹³C labeled in a doubly labeled molecule.

Summary of Quantitative Methods

Analytical MethodTypical LODTypical LOQKey AdvantagesKey Disadvantages
LC-MS/MS 0.1 - 1.0 ng/mL0.5 - 5.0 ng/mLHigh sensitivity and selectivity, suitable for complex matrices.Requires specialized instrumentation.
GC-MS 1 - 10 ng/mL5 - 50 ng/mLRobust and reproducible, good for volatile compounds.Requires derivatization for non-volatile analytes.
NMR > 1 µg/mL> 5 µg/mLProvides detailed structural information, non-destructive.Lower sensitivity compared to MS methods.

Disclaimer: The provided protocols and quantitative data are intended as a guide. Optimization and validation are essential for specific applications and instrumentation.

References

Application Notes and Protocols for D-Xylulose-2-13C in Plant Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. D-Xylulose-2-13C is a specifically labeled pentose sugar that serves as a valuable tracer for investigating the pentose phosphate pathway (PPP) and its connections to other central metabolic routes in plants. By tracing the fate of the 13C label from the second carbon of D-xylulose, researchers can gain detailed insights into carbon partitioning, pathway activity, and the biosynthesis of numerous essential compounds.

These application notes provide a comprehensive overview of the use of this compound in plant metabolism studies, including theoretical considerations, detailed experimental protocols, and data interpretation guidelines.

Principle of this compound Tracing

D-Xylose is first converted to D-xylulose, which is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate (Xu5P).[1][2] This intermediate is a key entry point into the pentose phosphate pathway. The 13C label at the C2 position of D-xylulose is strategically placed to track the flow of carbon through the non-oxidative branch of the PPP.

The key reactions involving the labeled carbon are catalyzed by transketolase and transaldolase. Transketolase transfers a two-carbon unit (including the labeled C2) from Xu5P to an acceptor molecule, while transaldolase transfers a three-carbon unit. By analyzing the distribution of the 13C label in downstream metabolites such as hexose phosphates, triose phosphates, and aromatic amino acids, the relative activities of these pathways can be determined.

Applications in Plant Metabolism Research

  • Quantification of Pentose Phosphate Pathway Flux: Determine the rate of carbon flow through the oxidative and non-oxidative branches of the PPP.

  • Elucidation of Carbon Partitioning: Investigate the allocation of carbon from the PPP to various biosynthetic pathways, including the synthesis of nucleotides (via ribose-5-phosphate), aromatic amino acids (via erythrose-4-phosphate), and lignin precursors.

  • Analysis of Metabolic Reprogramming: Study how plant metabolism responds to environmental stresses, genetic modifications, or chemical treatments by observing changes in PPP flux.

  • Drug Discovery and Herbicide Mode of Action: Identify potential enzymatic targets for herbicides or drug candidates by assessing their impact on PPP metabolism.

Experimental Protocols

Protocol 1: 13C Labeling of Arabidopsis thaliana Seedlings in Liquid Culture

This protocol describes a general procedure for feeding this compound to Arabidopsis seedlings.

Materials:

  • This compound

  • Sterile Murashige and Skoog (MS) liquid medium

  • Sterile flasks or multi-well plates

  • Growth chamber with controlled light and temperature

  • Quenching solution (e.g., -80°C methanol)

  • Extraction solvent (e.g., 80% methanol, 20% water)

  • Liquid nitrogen

  • Centrifuge

  • Lyophilizer

  • GC-MS or LC-MS/MS system

Procedure:

  • Seedling Growth: Grow sterile Arabidopsis thaliana seedlings in liquid MS medium under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Labeling Experiment:

    • Prepare a stock solution of this compound in sterile water.

    • Add the this compound stock solution to the liquid MS medium to a final concentration of 1-5 mM.

    • Incubate the seedlings in the labeling medium for a defined period (e.g., a time course of 1, 4, 8, and 24 hours).

  • Quenching and Harvesting:

    • At each time point, rapidly harvest the seedlings and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Add a pre-chilled extraction solvent to the powdered tissue.

    • Vortex thoroughly and incubate on ice.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract using a lyophilizer or vacuum concentrator.

    • Derivatize the dried extract as required for GC-MS analysis (e.g., methoximation followed by silylation). For LC-MS/MS, resuspend the extract in a suitable solvent.

  • Mass Spectrometry Analysis:

    • Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopomer distribution of key metabolites.

Data Presentation

Quantitative data from 13C labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Mass Isotopomer Distribution in Key Metabolites after Feeding this compound to Plant Cells.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Xylulose-5-Phosphate20.578.31.20.0
Ribose-5-Phosphate65.233.11.70.0
Fructose-6-Phosphate70.825.43.80.0
Glucose-6-Phosphate72.124.53.40.0
Sedoheptulose-7-Phosphate55.938.65.50.0
Erythrose-4-Phosphate68.430.11.50.0
3-Phosphoglycerate85.314.20.50.0
Phenylalanine90.19.50.40.0

Note: This is example data and actual results will vary depending on the experimental conditions and the biological system.

Table 2: Example of Calculated Metabolic Fluxes through the Pentose Phosphate Pathway.

Reaction (Flux)Flux Rate (relative to Xylulose uptake)
Xylulokinase100
Transketolase (forward)65
Transaldolase (forward)35
Oxidative PPP15
Glycolysis (from F6P)40

Note: Fluxes are calculated using metabolic flux analysis (MFA) software based on the mass isotopomer distribution data.

Visualizations

Metabolic Pathway Diagram

PentosePhosphatePathway Xylulose This compound Xu5P D-Xylulose-5-P (C2 labeled) Xylulose->Xu5P Xylulokinase Ru5P Ribulose-5-P Xu5P->Ru5P Epimerase G3P Glyceraldehyde-3-P Xu5P->G3P Transketolase R5P Ribose-5-P S7P Sedoheptulose-7-P R5P->S7P Transketolase [C1,C2 transfer] Nucleotides Nucleotide Biosynthesis R5P->Nucleotides Ru5P->R5P Isomerase F6P Fructose-6-P G3P->F6P Transaldolase [C1-C3 transfer] E4P Erythrose-4-P S7P->E4P Transaldolase Glycolysis Glycolysis F6P->Glycolysis AromaticAA Aromatic Amino Acid Biosynthesis E4P->AromaticAA

Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway.

Experimental Workflow Diagram

ExperimentalWorkflow start Start: Plant Material (e.g., Seedlings, Leaf Discs) labeling 1. Isotopic Labeling with this compound start->labeling quenching 2. Quenching (Liquid Nitrogen) labeling->quenching extraction 3. Metabolite Extraction quenching->extraction analysis 4. Derivatization & MS Analysis (GC-MS/LC-MS) extraction->analysis data_proc 5. Data Processing (Isotopomer Distribution) analysis->data_proc mfa 6. Metabolic Flux Analysis (Software Modeling) data_proc->mfa results Results: Flux Maps, Pathway Activity mfa->results

Caption: General experimental workflow for 13C-Metabolic Flux Analysis.

References

Troubleshooting & Optimization

improving mass accuracy for D-Xylulose-2-13C isotopologue analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Xylulose-2-13C Isotopologue Analysis

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve mass accuracy in this compound isotopologue analysis. Accurate mass measurement is critical for unambiguously identifying chemical formulas and correctly determining isotopic enrichment.

Frequently Asked Questions (FAQs)

Q1: What is mass accuracy, and why is it crucial for this compound analysis?

A1: Mass accuracy is the measure of how close an experimentally measured mass-to-charge ratio (m/z) is to the theoretical, calculated exact mass.[1] It is typically expressed in parts-per-million (ppm). For isotopologue analysis, high mass accuracy is essential to:

  • Confirm Elemental Composition: It provides confidence in the assigned chemical formula for D-Xylulose and its isotopologues.[2]

  • Distinguish Isobaric Interferences: It helps differentiate the target analyte from other compounds that may have the same nominal mass but a different exact mass.[3]

  • Improve Data Confidence: Accurate measurements are a prerequisite for reliable quantification and flux analysis.[4]

Q2: What is the difference between nominal, monoisotopic, and average mass?

A2: These terms describe different ways of calculating a molecule's mass:

  • Nominal Mass: Calculated using the integer mass of the most abundant isotope of each element (e.g., C=12, H=1, O=16).[2]

  • Monoisotopic Mass: The sum of the exact masses of the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O). This is the target for high-resolution mass spectrometry.[1][2]

  • Average Mass: A weighted average of all naturally occurring isotopes of each element in a molecule.[1][2]

For D-Xylulose-2-¹³C (C₄¹³CH₁₀O₅), the focus is on the monoisotopic masses of its different isotopologues.

Q3: How does natural isotopic abundance affect my measurements?

A3: While you are intentionally introducing a ¹³C label, the atoms within the D-Xylulose molecule (and any derivatizing agents) also have naturally occurring heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O, ²H). These contribute to the M+1 and M+2 peaks in your mass spectrum.[5][6] To accurately determine the enrichment from your tracer, you must perform a natural abundance correction to subtract the contribution from these naturally occurring isotopes.[5][7]

Q4: What are the most common sources of mass inaccuracy?

A4: Several factors can lead to mass inaccuracy:

  • Instrument Calibration Drift: Mass calibration can drift over time due to temperature fluctuations or electronic instability.[1]

  • Sample Matrix Effects: High concentrations of salts or other contaminants can suppress the analyte signal or form adducts (e.g., [M+Na]⁺, [M+K]⁺), which are observed at a different m/z.[8]

  • Space-Charge Effects: Overfilling an ion trap (like an Orbitrap) with too many ions can cause mass errors.[9]

  • Poor Chromatographic Resolution: Co-elution of an interfering compound with a similar m/z can shift the apparent mass of the analyte peak.[10]

Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis.

Problem 1: My measured mass has a high ppm error.

  • Question: My observed m/z for D-Xylulose-2-¹³C isotopologues is consistently off by more than 5 ppm from the theoretical value. How can I fix this?

  • Answer: A high ppm error points to a systematic issue with calibration or interferences.

    • Solution 1: Recalibrate the Mass Spectrometer. The instrument's calibration may have drifted. Perform an external calibration using a known standard mixture that covers your m/z range of interest. For maximum accuracy, use an internal calibrant or lock mass during the run to correct for drift in real-time.[1][11][12]

    • Solution 2: Check for Common Adducts. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are common contaminants that add a specific mass to your analyte. Ensure your sample preparation minimizes salt contamination.[8] Use high-purity solvents and avoid touching sample vials with bare hands.

    • Solution 3: Improve Chromatographic Separation. If an isobaric interference is co-eluting with your analyte, the measured mass will be skewed. Optimize your LC gradient to better separate the D-Xylulose peak from other matrix components.[13]

    • Solution 4: Reduce Ion Flux. In high-resolution instruments like Orbitraps, excessive ion accumulation can lead to mass errors.[9] Try reducing the sample concentration, decreasing the injection volume, or lowering the automatic gain control (AGC) target setting.[9]

Common Adducts Chemical Formula Monoisotopic Mass Shift (Da)
Sodium[M+Na]⁺+22.989770
Potassium[M+K]⁺+38.963708
Ammonium[M+NH₄]⁺+18.034374
Formic Acid[M+HCOOH-H]⁻+44.998201
Acetic Acid[M+CH₃COOH-H]⁻+59.013851

Problem 2: My isotopologue distribution ratios are incorrect.

  • Question: The measured intensity ratios of my M+1, M+2, etc. peaks do not reflect the expected enrichment. Why is this happening?

  • Answer: Inaccurate isotopologue ratios are often a data processing or detector issue.

    • Solution 1: Apply Natural Abundance Correction. This is the most critical step. The measured mass isotopomer distributions (MIDs) must be corrected for the natural abundance of heavy isotopes in all atoms of the molecule.[5][6] Several software packages are available for this correction.[6][14]

    • Solution 2: Check for Detector Saturation. If the signal for a highly abundant isotopologue (like the unlabeled M+0 peak) is too strong, it can saturate the detector. This leads to an underestimation of its true intensity and skews all subsequent ratios. Dilute your sample or reduce the injection volume to bring the most intense peak into the linear range of the detector.[9]

    • Solution 3: Widen the m/z Integration Window. Ensure that the software is integrating the entire isotopic peak for each isotopologue and not just sampling the peak apex.[10]

    • Solution 4: Deconvolute Overlapping Peaks. If chromatographic resolution is insufficient, signals from co-eluting substances can overlap.[10] Advanced data processing may be required to deconvolute these signals.[15]

Problem 3: I am experiencing low or inconsistent signal intensity.

  • Question: The signal for D-Xylulose-2-¹³C is weak or varies significantly between injections. What could be the cause?

  • Answer: Signal instability often points to issues in the sample preparation or the instrument's ion source.

    • Solution 1: Optimize Sample Preparation. The success of LC-MS depends on clean samples.[16] Salts, detergents (like PEG), and stabilizers (like glycerol) must be removed as they cause significant ion suppression.[8][17]

    • Solution 2: Check and Clean the Ion Source. A dirty electrospray ionization (ESI) source can lead to poor ionization efficiency and unstable spray. Follow the manufacturer's protocol for cleaning the source components.

    • Solution 3: Use an Internal Standard. To account for variations in sample preparation and instrument response, add a stable isotope-labeled internal standard that is not expected to be formed metabolically in your experiment (e.g., a fully ¹³C-labeled D-Xylulose standard if not using it as the tracer).

Experimental Protocols & Workflows

Protocol 1: General Sample Preparation for LC-MS

This protocol provides a general guideline for extracting polar metabolites like D-Xylulose from cell cultures.

  • Metabolism Quenching: Rapidly quench metabolic activity by adding the cell culture to a cold solvent like 60% methanol at -40°C or colder.

  • Metabolite Extraction: Centrifuge the quenched cells to form a pellet. Extract the metabolites by adding a cold extraction solvent (e.g., 80% methanol). Vortex thoroughly.

  • Protein & Debris Removal: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Sample Clarification: Transfer the supernatant containing the metabolites to a new tube.

  • Solvent Evaporation: Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolite extract in a solvent suitable for your LC method (e.g., 50% acetonitrile in water).[8] This step is crucial for ensuring the sample is free of interfering salts.[17]

Protocol 2: Mass Spectrometer Settings for High Accuracy

These settings are a starting point for a high-resolution instrument like an Orbitrap.

Parameter Recommended Setting Rationale
Resolution > 60,000To resolve fine isotopic peaks and separate from isobaric interferences.[2]
AGC Target 1e6 - 3e6To prevent overfilling the ion trap, which can cause mass shifts.[9]
Maximum Injection Time 50 - 100 msBalances signal-to-noise with scan speed.
Scan Range Narrowed around target m/zLimits the number of ions entering the trap, improving accuracy.[9]
Calibration External calibration before run; internal lock mass during runCorrects for initial and time-dependent mass drift.[1]

Visualizations

Below are diagrams illustrating key workflows for troubleshooting and analysis.

TroubleshootingWorkflow start Mass Accuracy Issue Identified check_type What is the primary issue? start->check_type ppm_error High PPM Error (>5 ppm) check_type->ppm_error Mass Shift ratio_error Incorrect Isotopologue Ratios check_type->ratio_error Intensity Ratios recalibrate 1. Perform External and Internal Calibration ppm_error->recalibrate check_adducts 2. Check for Na+/K+ Adducts in Spectrum recalibrate->check_adducts improve_lc 3. Optimize LC Separation check_adducts->improve_lc reduce_ions 4. Reduce Ion Flux (Lower AGC/Concentration) improve_lc->reduce_ions na_correction 1. Apply Natural Abundance Correction ratio_error->na_correction check_saturation 2. Check for Detector Saturation (Dilute Sample) na_correction->check_saturation check_integration 3. Verify Peak Integration Parameters check_saturation->check_integration

Caption: A logical workflow for troubleshooting common mass accuracy issues.

AnalysisWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing quench 1. Quench Metabolism extract 2. Extract Metabolites quench->extract cleanup 3. Remove Proteins & Salts extract->cleanup reconstitute 4. Reconstitute in LC Solvent cleanup->reconstitute lc_sep 5. LC Separation reconstitute->lc_sep ms_detect 6. High-Resolution MS Detection lc_sep->ms_detect peak_pick 7. Peak Picking & Integration ms_detect->peak_pick na_correct 8. Natural Abundance Correction peak_pick->na_correct flux_analysis 9. Calculate Isotopic Enrichment / Flux na_correct->flux_analysis

Caption: Standard workflow from sample preparation to data analysis.

DataCorrectionLogic raw_data Raw MS Data M0, M+1, M+2... Measured Intensities corrected_data Corrected Data M0, M+1, M+2... True ¹³C Enrichment raw_data->corrected_data Apply Correction Algorithm correction_matrix {Correction Matrix|Based on chemical formula & natural abundance of C, H, N, O, S...} correction_matrix->corrected_data

Caption: Logical relationship in the natural abundance correction process.

References

correcting for natural 13C isotope abundance in D-Xylulose-2-13C data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical process of correcting for natural 13C isotope abundance in mass spectrometry data from experiments using D-Xylulose-2-13C. Accurate correction is essential for the precise quantification of metabolic fluxes and pathway activities.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural abundance of 13C in my this compound experiment?

A: All naturally occurring carbon is a mixture of isotopes, primarily 12C (approximately 98.9%) and 13C (approximately 1.1%).[1][2] When you use a 13C-labeled compound like this compound, the mass spectrometer detects the total 13C content in a molecule. This total is a combination of the 13C deliberately introduced at the 2nd carbon position and the 13C that is naturally present at all other carbon positions in the molecule.[3] Correcting for this natural abundance is crucial to distinguish between the experimentally introduced label and the naturally present isotopes, ensuring accurate quantification of metabolic labeling.[3][4]

Q2: What is a Mass Isotopomer Distribution (MID)?

A: A Mass Isotopomer Distribution (MID) describes the fractional abundance of all mass isotopologues of a specific metabolite.[3][5] Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For a molecule like D-Xylulose (C5H10O5), you can have:

  • M+0: A molecule with no 13C atoms.

  • M+1: A molecule with one 13C atom.

  • M+2: A molecule with two 13C atoms, and so on.

The MID is a vector that represents the relative abundance of each of these isotopologues, and the sum of all fractional abundances is 1 (or 100%).[3]

Q3: How does the natural 13C abundance affect my this compound data?

A: The natural abundance of 13C means that even in an unlabeled sample of D-Xylulose, there will be a small percentage of M+1, M+2, etc., isotopologues. When you introduce this compound, the peak you observe for M+1 is a combination of the intentionally labeled molecules and the molecules that naturally contain one 13C atom. This can lead to an overestimation of the enrichment from your tracer if not corrected. The correction process statistically removes the contribution of naturally occurring heavy isotopes to the measured mass isotopomer distribution.[6][7]

Q4: What are the common methods for correcting for natural isotope abundance?

A: The most common and accurate method is the matrix-based correction.[8][9] This approach uses a correction matrix that is constructed based on the elemental composition of the molecule (and any derivatizing agents) and the known natural abundances of all its constituent isotopes.[10][11] By solving a system of linear equations, the measured MID can be transformed into a corrected MID that reflects the true isotopic enrichment from the tracer.[5][12]

Troubleshooting Guide

Issue 1: I see unexpected peaks (e.g., M+1, M+2) in my unlabeled control sample.

  • Cause: This is expected and is due to the natural abundance of heavy isotopes of carbon, hydrogen, and oxygen. For carbon, approximately 1.1% of atoms are 13C.

  • Solution: This is precisely why a natural abundance correction is necessary. The presence of these peaks in your unlabeled control is a good indication that your mass spectrometer is functioning correctly. You will use the data from this unlabeled sample to validate your correction method. After a successful correction, the M+0 isotopologue in your unlabeled sample should be close to 100%, and all other isotopologues (M+1, M+2, etc.) should be close to zero.[3]

Issue 2: The calculated enrichment of my this compound appears lower than expected after correction.

  • Cause 1: Inaccurate Elemental Formula: The correction matrix is highly sensitive to the elemental formula of the analyzed molecule, including any derivatizing agents used for analysis (e.g., TMS, TBDMS). An incorrect formula will result in an inaccurate correction.

  • Solution 1: Double-check the chemical formula of the derivatized D-Xylulose. Ensure all atoms from the original molecule and the derivatizing agent are accounted for.

  • Cause 2: Tracer Impurity: The 13C-labeled tracer may not be 100% pure and could contain a fraction of unlabeled (all 12C) D-Xylulose.

  • Solution 2: The purity of the labeled tracer should be accounted for in the correction calculations. Many software packages allow you to input the isotopic purity of your tracer.[4]

Issue 3: I am observing negative peak intensities in my corrected data.

  • Cause 1: Low Signal-to-Noise Ratio: Very low intensity peaks are more susceptible to noise, which can result in negative values after the mathematical correction process.

  • Solution 1: Ensure your sample concentration is sufficient to obtain high-quality spectra.

  • Cause 2: Incorrect Background Subtraction: Improper background subtraction can artificially lower the intensity of certain peaks, leading to negative values upon correction.

  • Solution 2: Re-evaluate the background subtraction parameters in your data processing software.

Data Presentation

Table 1: Natural Isotope Abundance of Common Elements in Biological Molecules

ElementIsotopeNatural Abundance (%)
Carbon12C98.93
13C1.07
Hydrogen1H99.9885
2H0.0115
Oxygen16O99.757
17O0.038
18O0.205
Nitrogen14N99.632
15N0.368
Silicon28Si92.223
(from TMS derivatives)29Si4.685
30Si3.092

Note: These values can have slight variations depending on the source.[8]

Experimental Protocols

Protocol 1: Correcting Mass Isotopomer Distributions Using a Matrix-Based Method

  • Sample Preparation and MS Analysis:

    • Culture cells or prepare your experimental system with both unlabeled D-Xylulose and this compound.

    • Harvest and extract metabolites.

    • Derivatize metabolites if necessary for GC-MS analysis (e.g., using a silylating agent).

    • Analyze the samples using a mass spectrometer to obtain the raw mass isotopomer distributions for D-Xylulose and other metabolites of interest. Collect data for both unlabeled (natural abundance) and labeled samples.

  • Data Extraction:

    • For each metabolite, extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).

    • Normalize these values to get the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities. This is your measured Mass Isotopomer Distribution (MID_measured).

  • Correction Using a Computational Tool:

    • Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including atoms from the derivatizing agent. For example, the formula for D-Xylulose is C5H10O5.

    • Construct the Correction Matrix (C): Use a computational tool (e.g., IsoCor, AccuCor2, or custom scripts in Python or R) to generate a correction matrix.[10][13] This matrix is calculated based on the elemental formula and the known natural abundances of all constituent isotopes (see Table 1).

    • Calculate the Corrected MID: The correction is performed by solving the following matrix equation: MID_corrected = C⁻¹ * MID_measured where C⁻¹ is the inverse of the correction matrix. The software will perform this calculation to yield the corrected mass isotopomer distribution.

  • Validation:

    • Apply the correction to your unlabeled control sample. The corrected MID for the unlabeled sample should show close to 100% for M+0 and close to 0% for all other isotopologues. Significant deviations may indicate an incorrect elemental formula or other issues with the correction parameters.

Visualizations

Correction_Workflow cluster_0 Data Acquisition cluster_1 Correction Calculation cluster_2 Final Output Raw_MS_Data Raw Mass Spectrometry Data (Labeled and Unlabeled Samples) Extract_Intensities Extract Ion Intensities (M+0, M+1, M+2, ...) Raw_MS_Data->Extract_Intensities Calculate_Measured_MID Calculate Measured MID Extract_Intensities->Calculate_Measured_MID Corrected_MID Corrected MID (True Enrichment) Calculate_Measured_MID->Corrected_MID Apply C⁻¹ Elemental_Formula Define Elemental Formula (including derivatives) Correction_Matrix Generate Correction Matrix (C) Elemental_Formula->Correction_Matrix Natural_Abundance Natural Isotope Abundances (from Table 1) Natural_Abundance->Correction_Matrix Invert_Matrix Invert Correction Matrix (C⁻¹) Correction_Matrix->Invert_Matrix Invert_Matrix->Corrected_MID

Caption: Workflow for correcting mass spectrometry data for natural isotope abundance.

Isotope_Distribution cluster_0 Unlabeled D-Xylulose cluster_1 This compound Tracer cluster_2 Observed in Mass Spectrometer Unlabeled C C C C C Observed Mixture of: - C ¹³C C C C (from tracer) - ¹³C C C C C (natural) - C C ¹³C C C (natural) - etc. Unlabeled->Observed Natural 13C Abundance Labeled C ¹³C C C C Labeled->Observed Experimental Labeling

Caption: Contribution of natural and experimental isotopes to the observed signal.

References

Technical Support Center: Minimizing Analytical Variability in 13C Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability in 13C labeling experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during 13C labeling experiments, presented in a question-and-answer format.

Issue 1: Poor Fit Between Simulated and Measured Labeling Data

Question: My 13C metabolic flux analysis (13C-MFA) results show a high sum of squared residuals (SSR), indicating a poor fit between the model-simulated and experimentally measured isotopic labeling data. What are the possible causes and how can I troubleshoot this?

Answer: A poor fit between your simulated and measured data is a common issue that can arise from several sources. An acceptable fit is crucial for the credibility of the estimated fluxes.[1] Here are the potential causes and corresponding troubleshooting steps:

Possible Cause Troubleshooting Steps
Incomplete or Incorrect Metabolic Model Verify Reactions: Double-check all reactions in your model for biological accuracy and completeness for your specific organism and conditions.[1] Check Atom Transitions: Ensure the atom mapping for each reaction is correct.[1] Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented in the model.[1] Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect.[1]
Failure to Reach Isotopic Steady State Verify Steady State: Confirm that your system has reached an isotopic steady state where the labeling of metabolites is stable over time.[1][2] The time required depends on the fluxes and pool sizes of the metabolites.[2] Perform Time-Course Experiment: If steady state is not achieved, consider a non-stationary (kinetic) flux analysis which can reduce the required labeling time.[3][4]
Analytical Errors Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources.[1] Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer or NMR instrument.[1] Data Correction: Apply necessary corrections for the natural abundance of 13C and other naturally occurring heavy isotopes.[1][3]

Issue 2: Inconsistent or Low Incorporation of ¹³C Label

Question: I am observing lower than expected enrichment of ¹³C in my target metabolites and high variability across my replicate experiments. What could be causing this?

Answer: Inconsistent or low incorporation of the ¹³C label can be attributed to several factors related to your experimental setup and the metabolic state of your cells.

Possible Cause Solution
Suboptimal Labeling Time The time required to reach isotopic steady state varies between metabolites and pathways. For some analyses, a non-stationary (kinetic) flux analysis might be more appropriate.[3]
Metabolic Pathway Activity The metabolic state of your cells (e.g., proliferation rate, nutrient availability) will significantly impact the rate and extent of label incorporation. Ensure consistent cell culture conditions across all experiments.
Tracer Choice The choice of ¹³C-labeled tracer is critical for probing specific pathways. Using a suboptimal tracer can lead to poor labeling of downstream metabolites.[3] It is recommended to perform in silico simulations to select the optimal tracer(s) before conducting the experiment.[5]
Media or Reagent Contamination Commercially available glucose and other substrates may contain trace amounts of ¹³C. Analyze unlabeled controls to assess background levels.[3]

Issue 3: Wide Flux Confidence Intervals

Question: The confidence intervals for my calculated fluxes are very wide. What does this signify and how can I improve their precision?

Answer: Wide confidence intervals indicate a high degree of uncertainty in the estimated flux values.[1] This means the fluxes are poorly determined by the model and the experimental data.

Possible Cause How to Improve Precision
Insufficient Labeling Information Select a More Informative Tracer: Use in silico experimental design tools to identify a tracer that is predicted to provide better resolution for your pathways of interest.[1] Perform Parallel Labeling Experiments: Using multiple different tracers provides more constraints on the model and can significantly narrow confidence intervals.[1]
Redundant or Cyclic Pathways The structure of the metabolic network itself may make it difficult to resolve certain fluxes independently. This is an inherent challenge in some biological systems.
High Measurement Noise Improve Measurement Quality: Reduce analytical errors by optimizing your sample preparation and mass spectrometry or NMR methods.[1] Perform Replicate Measurements: Analyze biological and technical replicates to get a better estimate of the actual measurement variance.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in 13C labeling measurements?

A1: Common sources of error include:

  • Background noise and low signal intensity in the mass spectrometer.[1]

  • Overlapping peaks from co-eluting compounds.[1]

  • The natural abundance of not just 13C, but also other heavy isotopes like ¹⁷O, ¹⁸O, ¹⁵N, and ³⁴S, which can lead to an overestimation of 13C incorporation if not corrected.[1][3]

  • Inconsistent sample preparation, such as extraction or derivatization, which can introduce variability.[1]

Q2: How critical is the choice of the 13C tracer?

A2: The choice of the 13C tracer is a critical first step as it significantly impacts the precision of the estimated metabolic fluxes.[5][6] Different tracers provide different levels of information for various pathways. For instance, a 4:1 mixture of [1-¹³C]glucose and [U-¹³C]glucose may be optimal for upper central metabolism in E. coli, while other tracers are better for the TCA cycle.[5] It is highly recommended to use computational simulations to select the most appropriate tracer for your specific research question and biological system.[5]

Q3: What should be included in a comprehensive metabolic network model for 13C-MFA?

A3: The metabolic network model is a cornerstone of 13C-MFA.[1] It should include:

  • All major pathways of central carbon metabolism relevant to your system (e.g., glycolysis, pentose phosphate pathway, TCA cycle).[1]

  • Biosynthetic pathways for key biomass components like amino acids, nucleotides, and lipids.

  • Any relevant compartmentalization, especially in eukaryotic cells (e.g., cytosolic vs. mitochondrial reactions).[1]

  • Accurate atom transitions for every reaction included in the model.[1]

Q4: Should I report raw or corrected mass isotopologue distributions (MIDs)?

A4: It is considered good practice to list all measured isotopomer data in tabular form. For mass spectrometry data, the raw (i.e., uncorrected) mass isotopomer distributions should be provided.[7] This is because there is no universal consensus on the single best correction method, and different algorithms can yield different corrected values.[7]

Experimental Protocols

Protocol 1: General Workflow for a 13C Labeling Experiment in Adherent Mammalian Cells

This protocol outlines the key steps for a typical 13C labeling experiment using adherent mammalian cells.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture the cells overnight in a complete medium.[8]

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with 10% dialyzed fetal bovine serum (dFBS) and the desired concentration of the ¹³C-labeled substrate (e.g., 10 mM [U-¹³C]-glucose).[8]

  • Tracer Addition:

    • One hour before labeling, replace the culture medium with fresh, pre-warmed complete medium.[8]

    • At the start of the experiment, aspirate the medium, wash the cells once with pre-warmed glucose-free medium, and then add the pre-warmed ¹³C-labeling medium.[8]

  • Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is often until the labeling in key downstream metabolites has plateaued.[6]

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.[8]

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.[8]

    • Add 1 mL of pre-chilled -80°C 80% methanol to each well to quench metabolic activity.[8]

    • Place the plate on dry ice for 10 minutes.[8]

    • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[8]

  • Sample Processing:

    • Vortex the tubes for 30 seconds.[8]

    • Centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated protein.[6][8]

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.[6]

    • Dry the metabolite extract completely using a vacuum concentrator.[6]

    • Store the dried extracts at -80°C until analysis.[8]

Visualizations

G cluster_design 1. Experimental Design cluster_experiment 2. Tracer Experiment cluster_analysis 3. Data Acquisition & Analysis cluster_validation 4. Statistical Validation Tracer_Selection Tracer Selection (in silico simulation) Model_Definition Metabolic Network Model Definition Cell_Culture Cell Culture Model_Definition->Cell_Culture Add_Tracer Add 13C Tracer Cell_Culture->Add_Tracer Incubation Incubation to Isotopic Steady State Add_Tracer->Incubation Quenching Metabolism Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_NMR Isotopic Labeling Measurement (MS/NMR) Extraction->MS_NMR Data_Correction Data Correction (Natural Abundance) MS_NMR->Data_Correction Flux_Estimation Flux Estimation (13C-MFA) Data_Correction->Flux_Estimation Goodness_of_Fit Goodness-of-Fit Test Flux_Estimation->Goodness_of_Fit Confidence_Intervals Confidence Interval Calculation Goodness_of_Fit->Confidence_Intervals G cluster_causes Possible Causes cluster_solutions Troubleshooting Steps Start Poor Fit Between Simulated and Measured Data Model_Error Incorrect Metabolic Model Start->Model_Error Steady_State_Error Not at Isotopic Steady State Start->Steady_State_Error Analytical_Error Analytical Errors Start->Analytical_Error Verify_Model Verify Reactions & Atom Transitions Model_Error->Verify_Model Verify_Steady_State Perform Time-Course Experiment Steady_State_Error->Verify_Steady_State Check_Instrument Verify Instrument Performance & Correct Data Analytical_Error->Check_Instrument

References

challenges in quenching metabolism for D-Xylulose-2-13C studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Xylulose-2-13C Metabolic Quenching

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with quenching metabolism in this compound stable isotope tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of metabolic quenching in this compound studies?

A1: The primary goal of metabolic quenching is to instantly and completely halt all enzymatic activity within a biological sample.[1] This ensures that the metabolic state of the cells at the moment of sampling is preserved, preventing any further conversion of this compound and its downstream metabolites.[2] Accurate measurement of isotopic enrichment relies on capturing this precise metabolic snapshot.

Q2: Why is rapid quenching so critical for studying pentose phosphate pathway (PPP) intermediates like xylulose-5-phosphate?

A2: Intermediates in central carbon metabolism, including the pentose phosphate pathway, can have very high turnover rates, with some metabolites turning over in seconds.[3] this compound will be rapidly converted to xylulose-5-phosphate and other downstream metabolites. Failure to quench metabolism instantaneously will lead to inaccurate measurements of the true isotopic enrichment in these pools at the time of sampling.

Q3: Can I use the same quenching protocol for adherent and suspension cells?

A3: Not always. While the quenching agent might be the same, the procedure will differ. For adherent cells, the culture medium must be removed rapidly before adding the quenching solution.[4] For suspension cells, the cells must be quickly separated from the labeled medium, often by centrifugation or rapid filtration, before or during quenching.[5] The key is to minimize the time cells are in contact with the warm, nutrient-rich medium after the experiment is stopped.

Q4: What are the most common causes of inconsistent labeling patterns in my replicates?

A4: Inconsistent labeling patterns often stem from variations in the quenching process. Key causes include:

  • Failure to reach isotopic steady state: Ensure your labeling time is sufficient for the 13C label to be incorporated throughout the pathway of interest.[6][7]

  • Incomplete quenching: If enzymatic activity is not halted completely, metabolite conversions can continue, altering the mass isotopologue distributions.[3][6]

  • Variable timing: Even a few seconds of difference in the quenching time between samples can lead to significant variations in the labeling of fast-turnover metabolites.[3]

  • Sample handling errors: Inconsistent washing steps or delays in processing can alter metabolite levels.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quenching step of this compound metabolomics experiments.

Problem 1: Low or No 13C-Enrichment Detected in Downstream Metabolites
Possible Cause Troubleshooting Step
Inefficient Quenching: Metabolism continued after sampling, consuming the 13C-labeled intermediates.1. Optimize Quenching Solvent: Switch to a pre-chilled (-80°C) quenching solution like 80% methanol or a mixture of acetonitrile:methanol:water (40:40:20) with 0.1M formic acid for better enzyme inactivation.[3] 2. Use Liquid Nitrogen: For adherent cells, snap-freezing the entire plate in liquid nitrogen is a highly effective quenching method.[1][2]
Metabolite Leakage: The quenching solvent is causing cell lysis and leakage of intracellular metabolites into the supernatant.1. Test Different Solvents: Using 100% cold methanol can sometimes cause leakage; a mixture with acetonitrile or water may be gentler.[8] 2. Rapid Filtration for Suspension Cells: For suspension cultures, rapidly filtering the cells and then quenching the filter with cold solvent can minimize leakage compared to centrifugation-based methods.[5]
Sub-optimal Labeling Time: The incubation time with this compound was too short to allow for detectable incorporation into downstream pathways.1. Perform a Time-Course Experiment: Analyze samples at multiple time points after introducing the tracer to determine when isotopic steady state is reached for your metabolites of interest.[6][7]
Problem 2: High Variability in Isotopic Enrichment Across Replicates
Possible Cause Troubleshooting Step
Inconsistent Quenching Speed: The time from stopping the experiment to complete metabolic inactivation varies between samples.1. Standardize Workflow: Practice the quenching procedure to ensure it can be performed rapidly and consistently for every sample. Use a timer to monitor the process. 2. Prepare in Advance: Have all quenching solutions and equipment pre-chilled and ready before you begin harvesting your samples.
Temperature Fluctuations: Quenching solution is not maintained at a sufficiently low temperature throughout the process.1. Use Dry Ice: Keep your quenching solution in a dry ice/ethanol bath to maintain a temperature of at least -70°C.[3] 2. Pre-cool Equipment: Ensure any centrifuge rotors, tubes, or other equipment that will contact the sample are pre-chilled.
Incomplete Removal of Extracellular Medium: Residual labeled this compound from the medium is artificially inflating the enrichment of the xylulose pool.1. Rapid Washing Step: For adherent cells, perform a very quick (<10 seconds) wash with ice-cold phosphate-buffered saline (PBS) or saline solution immediately before quenching.[3] 2. Centrifugation with Washing: For suspension cells, include a rapid centrifugation and wash step with ice-cold saline after initial separation from the medium.[4]

Experimental Protocols

Protocol 1: Quenching of Adherent Mammalian Cells for this compound Analysis
  • Preparation:

    • Prepare a quenching solution of 80% methanol in water and cool it to -80°C on dry ice.

    • Prepare an ice-cold wash buffer (e.g., phosphate-buffered saline).

  • Labeling:

    • Incubate cells with this compound containing medium for the predetermined duration to achieve isotopic steady state.[6]

  • Quenching Workflow:

    • Aspirate the labeling medium from the culture dish.

    • Immediately wash the cells with a small volume of ice-cold PBS for less than 10 seconds.[3]

    • Immediately aspirate the wash buffer.

    • Place the culture dish on a bed of dry ice and add a sufficient volume of -80°C quenching solution to cover the cell monolayer.

    • Alternatively, pour liquid nitrogen directly into the dish to flash-freeze the cells.[9]

  • Metabolite Extraction:

    • Scrape the frozen cells in the quenching solution using a pre-chilled cell scraper.

    • Collect the cell slurry into a pre-chilled microcentrifuge tube.

    • Proceed with your standard metabolite extraction protocol (e.g., centrifugation to pellet debris, collection of supernatant).

Protocol 2: Quenching of Suspension Cells for this compound Analysis
  • Preparation:

    • Prepare a quenching solution of 60% methanol in water and cool it in a dry ice/ethanol bath.

    • Prepare an ice-cold wash buffer (e.g., 0.9% NaCl solution).

  • Labeling:

    • Incubate suspension cells with this compound containing medium for the desired time.

  • Quenching Workflow (Rapid Filtration Method):

    • Set up a vacuum filtration apparatus with the appropriate filter size for your cells.

    • Quickly pour the cell suspension onto the filter membrane to separate cells from the medium.

    • Immediately wash the cells on the filter with a small volume of ice-cold saline.

    • Without breaking the vacuum, add the cold quenching solution directly to the filter to arrest metabolism.

    • Transfer the filter containing the quenched cells to a tube for extraction.[5]

  • Metabolite Extraction:

    • Vortex the tube containing the filter and quenching solution to extract metabolites.

    • Proceed with your standard extraction and sample clarification steps.

Visualizations

Quenching_Workflow_Adherent_Cells Start Cells in 13C-Labeling Medium Aspirate_Medium Aspirate Medium Start->Aspirate_Medium < 5s Wash_Cells Quick Wash (Ice-Cold PBS) Aspirate_Medium->Wash_Cells < 10s Add_Quench Add Cold Quenching Solution (-80°C) Wash_Cells->Add_Quench < 5s Scrape_Cells Scrape Cells Add_Quench->Scrape_Cells Extract Metabolite Extraction Scrape_Cells->Extract End Analysis (LC-MS) Extract->End Quenching_Troubleshooting_Logic Problem Inconsistent Isotopic Enrichment Data Check_Quench_Temp Is Quenching Solution Consistently < -70°C? Problem->Check_Quench_Temp Check_Timing Is Harvest-to-Quench Time < 15s & Reproducible? Problem->Check_Timing Check_Washing Is Washing Step Brief & Consistent? Problem->Check_Washing Sol_Temp Maintain Solution on Dry Ice; Pre-cool all hardware. Check_Quench_Temp->Sol_Temp No Success Data Quality Improved Check_Quench_Temp->Success Yes Sol_Timing Standardize & Practice Workflow; Use a timer. Check_Timing->Sol_Timing No Check_Timing->Success Yes Sol_Washing Optimize wash duration; Ensure complete aspiration. Check_Washing->Sol_Washing No Check_Washing->Success Yes Sol_Temp->Success Sol_Timing->Success Sol_Washing->Success

References

Technical Support Center: D-Xylulose-2-13C Metabolomics Workflow

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Xylulose-2-13C for metabolomics studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design, data acquisition, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of this compound and which pathway does it trace?

A1: this compound is primarily phosphorylated by xylulokinase to form D-xylulose-5-phosphate (Xu5P).[1][2][3] This metabolite is a key entry point into the Pentose Phosphate Pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis.[4][5] Therefore, this compound is an excellent tracer for elucidating the flux and activity of the PPP.

Q2: What are the expected labeling patterns in key downstream metabolites when using this compound?

A2: The 13C label on the second carbon of D-xylulose will be transferred to carbon 2 of D-xylulose-5-phosphate. Through the reactions of the non-oxidative PPP, this label will be distributed to other key metabolites. For example, in the transketolase reaction, a two-carbon unit (including the labeled C2) is transferred from Xu5P. This leads to specific labeling patterns in fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GAP). The expected mass isotopomer distributions (MIDs) are crucial for calculating metabolic fluxes.

Q3: How do I correct for the natural abundance of 13C in my data?

A3: Correcting for the natural abundance of stable isotopes (e.g., approximately 1.1% for 13C) is a critical step in interpreting data from labeling experiments.[6][7] Failure to do so will lead to an overestimation of tracer incorporation.[7] Various software tools and algorithms are available to perform this correction, which involves subtracting the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distributions.[1][7] It's important to note that simply subtracting the measured MID of an unlabeled sample from the labeled sample is not a valid correction method.[6]

Q4: What are common sources of error and artifacts in LC-MS-based metabolomics?

A4: Common sources of error and artifacts include:

  • Salt clusters: These are well-documented artifacts of electrospray ionization MS.[8]

  • In-source fragments: Molecules can fragment within the mass spectrometer's ion source, leading to the appearance of additional peaks.

  • Adduct formation: Ions from the mobile phase or sample matrix (e.g., Na+, K+) can form adducts with metabolites, creating additional features in the mass spectrum.

  • Contaminants: Impurities from solvents, plastics, or the biological matrix can introduce extraneous peaks.[9][10]

  • Poorly soluble compounds: These may be present at saturation levels in all samples, masking potential biological differences.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the this compound metabolomics workflow.

Experimental Design & Execution
Problem Possible Cause Suggested Solution
Low incorporation of 13C label into downstream metabolites. Insufficient tracer concentration or incubation time.Optimize the concentration of this compound and the labeling duration through time-course and dose-response experiments.
Slow metabolic activity of the pathway of interest.Ensure cells are in an appropriate metabolic state (e.g., exponential growth phase) for active metabolism.
High variability between biological replicates. Inconsistent cell culture conditions (e.g., cell density, growth phase).Standardize cell seeding density and harvest all samples at a consistent point in their growth curve.
Pipetting errors during sample preparation.Use calibrated pipettes and maintain consistent, rapid techniques for quenching and extraction to minimize variability.
Metabolite degradation during sample processing.Keep samples on dry ice or in a cold environment throughout the extraction process to preserve metabolite stability.
Data Processing & Analysis
Problem Possible Cause Suggested Solution
Incorrect mass isotopomer distributions (MIDs) after natural abundance correction. Inaccurate chemical formula used for the correction algorithm.Double-check the elemental composition of the metabolites being analyzed.
Isotopic impurity of the tracer was not accounted for.Obtain the isotopic purity of the this compound tracer from the manufacturer and incorporate this information into the correction algorithm.
Misleading results from multivariate statistical analysis (e.g., PCA, PLS-DA). Unwanted variation from non-biological factors (e.g., batch effects, instrument drift).Implement appropriate data normalization strategies, such as Probabilistic Quotient Normalization (PQN) or normalization to an internal standard, to minimize systematic errors.[4][11][12][13][14]
Overfitting of the statistical model.Use cross-validation and permutation testing to validate the robustness of the statistical model and avoid overfitting.
Difficulty in identifying and quantifying metabolites. Co-elution of isomers or isobars.Optimize the liquid chromatography method to improve the separation of metabolites.
Low abundance of the target metabolite.Increase the amount of sample injected or consider a more sensitive mass spectrometer.
Matrix effects (ion suppression or enhancement).Use isotopically labeled internal standards for the metabolites of interest to correct for matrix effects and improve quantification accuracy.

Experimental Protocols

A detailed methodology for a typical this compound tracing experiment is outlined below.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. The optimal concentration should be determined empirically but is typically in the range of the unlabeled sugar concentration in the standard medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites and to approach isotopic steady state. The incubation time will vary depending on the cell type and the metabolic pathway being studied and should be optimized in preliminary experiments.[15]

Metabolite Extraction
  • Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol pre-chilled to -80°C) to the cells.[16]

  • Cell Lysis and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cell debris.

  • Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube for analysis.

LC-MS/MS Analysis
  • Chromatography: Separate the metabolites using a suitable liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar metabolites.[17]

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer to obtain accurate mass measurements of the isotopologues.

  • Data Acquisition: Acquire data in a manner that allows for the determination of the mass isotopologue distribution for each metabolite of interest.

Data Processing
  • Peak Picking and Integration: Use appropriate software to identify and integrate the chromatographic peaks corresponding to the different isotopologues of each metabolite.

  • Natural Abundance Correction: Apply a correction algorithm to the raw peak areas to account for the naturally occurring 13C.

  • Data Normalization: Normalize the data to an internal standard or using a method like PQN to correct for variations in sample loading and instrument response.[4][11][12][13][14]

  • Metabolic Flux Analysis: Use the corrected and normalized mass isotopomer distributions to calculate metabolic fluxes using software packages designed for 13C-MFA.

Visualizations

D-Xylulose Metabolism and Entry into the Pentose Phosphate Pathway

G xylulose This compound xu5p D-Xylulose-5-Phosphate (M+1) xylulose->xu5p Xylulokinase ru5p Ribulose-5-Phosphate xu5p->ru5p Ribulose-phosphate 3-epimerase g3p Glyceraldehyde-3-Phosphate xu5p->g3p Transketolase f6p Fructose-6-Phosphate xu5p->f6p Transketolase r5p Ribose-5-Phosphate r5p->g3p Transketolase nucleotide_synthesis Nucleotide Synthesis r5p->nucleotide_synthesis ru5p->r5p Ribose-5-phosphate isomerase s7p Sedoheptulose-7-Phosphate g3p->s7p Transaldolase glycolysis Glycolysis g3p->glycolysis s7p->f6p Transketolase e4p Erythrose-4-Phosphate s7p->e4p Transaldolase f6p->glycolysis e4p->nucleotide_synthesis

Caption: Metabolic fate of this compound into the Pentose Phosphate Pathway.

General Data Processing Workflow for this compound Metabolomics

G raw_data Raw LC-MS Data peak_picking Peak Picking & Integration raw_data->peak_picking nat_abund_corr Natural Abundance Correction peak_picking->nat_abund_corr normalization Data Normalization nat_abund_corr->normalization stat_analysis Statistical Analysis normalization->stat_analysis flux_analysis Metabolic Flux Analysis normalization->flux_analysis interpretation Biological Interpretation stat_analysis->interpretation flux_analysis->interpretation

Caption: A streamlined workflow for processing this compound metabolomics data.

References

Technical Support Center: Enhancing Sensitivity for Detecting Low-Abundance 13C-Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center, your resource for troubleshooting and optimizing the detection of low-abundance 13C-labeled metabolites. This guide is tailored for researchers, scientists, and drug development professionals to navigate common experimental challenges and enhance data quality.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My 13C NMR signal-to-noise ratio is very low, making it difficult to detect my metabolites of interest. What are the common causes and how can I improve it?

Answer:

A poor signal-to-noise (S/N) ratio is a frequent challenge in 13C NMR due to the low natural abundance and smaller gyromagnetic ratio of the 13C nucleus.[1] The primary causes and solutions are outlined below:

  • Insufficient Sample Concentration: This is the most common reason for a low S/N ratio.

    • Solution: Increase the concentration of your sample. For 13C NMR, a higher concentration is generally recommended compared to 1H NMR.[2] If the sample amount is limited, consider using a smaller diameter NMR tube, such as a Shigemi tube, to increase the effective concentration within the coil volume.[3]

  • Suboptimal Experimental Parameters: Incorrect acquisition parameters can significantly reduce signal intensity.

    • Solution:

      • Increase the Number of Scans (ns): The S/N ratio increases proportionally to the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.[2]

      • Optimize Relaxation Delay (d1): For quantitative analysis, a longer relaxation delay (typically 5 times the T1 of the slowest relaxing carbon) is crucial to allow for full magnetization recovery between pulses.[4] For qualitative analysis, a shorter delay can be used to save time, but be aware that signals from quaternary carbons, which have long T1 values, may be attenuated or absent.[5]

      • Pulse Width (p1): Ensure the 90° pulse width is correctly calibrated for your specific probe and solvent. An incorrect pulse width will result in signal loss.[2]

  • Instrumental Factors: The performance of the NMR spectrometer itself can be a source of low sensitivity.

    • Solution:

      • Probe Tuning and Matching: Always tune and match the probe for the specific sample and solvent before starting an experiment. Mismatched tuning can lead to significant sensitivity loss.

      • Shimming: Poor magnetic field homogeneity will result in broad lineshapes and reduced peak heights. Perform careful shimming on your sample.

      • Use of a Cryoprobe: If available, using a cryogenically cooled probe can provide a 2-4 fold increase in sensitivity compared to a standard broadband probe.[4]

  • Sample Quality: Impurities or physical state of the sample can negatively impact the NMR signal.

    • Solution:

      • Paramagnetic Impurities: The presence of paramagnetic metal ions can lead to severe line broadening and signal loss. If suspected, consider using a chelating agent.

      • Solid Particles: Undissolved material in the sample will worsen the magnetic field homogeneity. Filter your sample before transferring it to the NMR tube.[2]

Question: My 13C NMR spectra suffer from poor resolution, with overlapping peaks that are difficult to assign and quantify. What can I do to improve the resolution?

Answer:

Poor resolution in 13C NMR spectra can obscure important information. Here are several strategies to improve it:

  • Increase Acquisition Time (aq): A longer acquisition time results in better digital resolution, which can help to resolve closely spaced peaks.[2]

  • Optimize Shimming: As with sensitivity, excellent shimming is critical for achieving sharp lines and good resolution.

  • Use a Higher Field Magnet: If accessible, moving to a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, leading to better separation of peaks.

  • Two-Dimensional (2D) NMR Experiments: When 1D spectra are too crowded, 2D NMR techniques can spread the signals into a second dimension, greatly enhancing resolution.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates 13C nuclei with their directly attached protons, providing excellent resolution.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds, which is useful for assigning quaternary carbons and connecting different spin systems.[4]

  • Advanced Processing Techniques:

    • Linear Prediction: This can be used to extend the FID, resulting in improved resolution.

    • Resolution Enhancement Functions: Applying a window function that sharpens the lines (e.g., Lorentzian-to-Gaussian transformation) can improve resolution, but often at the cost of a lower S/N ratio.

Question: I am using a polarization transfer technique like DEPT to enhance my 13C signal, but I am concerned about the quantitative accuracy. How can I ensure my results are reliable?

Answer:

Polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are excellent for sensitivity enhancement but can introduce quantitative inaccuracies if not properly implemented.[7] This is because the efficiency of polarization transfer can vary for different carbon environments.

  • Use Quantitative Polarization Transfer Sequences:

    • Q-DEPT (Quantitative DEPT): This is a modified DEPT sequence designed to provide more uniform signal enhancement across different CHn groups, making it more suitable for quantitative analysis.[8]

    • Inverse-Gated Decoupling: This is the gold standard for quantitative 13C NMR. It involves turning off the proton decoupler during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-uniform signal enhancements. However, this method is very time-consuming.[9]

  • Careful Calibration and Parameter Optimization:

    • Accurate Pulse Widths: Precisely calibrated 90° pulses for both 1H and 13C are essential for accurate polarization transfer.

    • Relaxation Delay: A sufficiently long relaxation delay is still required to allow the protons to fully relax.

  • Use of an Internal Standard: For relative quantification, adding a known amount of an internal standard with a signal that does not overlap with the analytes of interest can help to correct for variations in experimental conditions.

B. Mass Spectrometry (MS)

Question: I am performing an Isotopic Ratio Outlier Analysis (IROA) experiment, but I suspect the 13C labeling is incomplete. How can I confirm this and what are the potential causes?

Answer:

Incomplete labeling in an IROA experiment can lead to inaccurate quantification and misidentification of metabolites.

  • Confirmation of Incomplete Labeling:

    • Examine the Isotopic Pattern: In a fully labeled sample, the isotopic distribution of a metabolite should be shifted by the number of carbon atoms in the molecule. Incomplete labeling will result in a broader, more complex isotopic pattern with contributions from partially labeled species.

    • Analyze Known Metabolites: Check the isotopic distribution of highly abundant, well-characterized metabolites (e.g., amino acids, TCA cycle intermediates) to assess the overall labeling efficiency.

  • Potential Causes and Solutions:

    • Insufficient Incubation Time: Cells may not have undergone enough doublings in the 13C-labeled medium to fully incorporate the label into all metabolites.

      • Solution: Ensure cells have been cultured for a sufficient number of generations (typically at least 5-7) in the labeled medium to reach isotopic steady state.[10]

    • Metabolic Shunting/Alternative Carbon Sources: Cells may be utilizing unlabeled carbon sources from the medium (e.g., amino acids in the serum) or from internal stores (e.g., glycogen).

      • Solution: Use dialyzed fetal bovine serum (dFBS) to reduce the concentration of unlabeled small molecules. Ensure the base medium is free of the unlabeled version of your tracer.

    • Slow Metabolic Turnover: Some metabolites, particularly those in large pools or with slow turnover rates, may take longer to become fully labeled.

      • Solution: Increase the labeling time or perform a time-course experiment to determine when isotopic steady state is reached for your metabolites of interest.

Question: I am having trouble with my IROA data analysis. What are some common challenges and how can I address them?

Answer:

IROA data analysis can be complex. Here are some common issues and their solutions:

  • Peak Picking and Alignment: Inaccurate peak picking and retention time alignment can lead to incorrect pairing of 12C and 13C isotopologues.

    • Solution: Use specialized software designed for IROA data analysis that employs algorithms to accurately identify and align the characteristic isotopic patterns.[10] Manually inspect the alignment of key metabolites to ensure accuracy.

  • Background Noise and Artifacts: Distinguishing true biological signals from background noise and chemical artifacts is a major challenge in metabolomics.

    • Solution: The IROA method is designed to address this by looking for the specific paired isotopic signature. Peaks that do not exhibit this pattern can be filtered out as noise or artifacts.[10]

  • Ion Suppression/Matrix Effects: The presence of other co-eluting compounds in the sample matrix can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.

    • Solution: The IROA protocol inherently helps to correct for matrix effects because the 12C and 13C isotopologues co-elute and are affected similarly by the matrix. The ratio of the two should therefore be independent of these effects.[11]

Question: How can I minimize matrix effects in my LC/MS analysis of 13C-labeled metabolites?

Answer:

Matrix effects can significantly impact the accuracy and reproducibility of LC/MS-based quantification.[12] Here are some strategies to mitigate them:

  • Chromatographic Separation: Improve the chromatographic separation to separate the analytes of interest from co-eluting matrix components. This can be achieved by optimizing the gradient, changing the column chemistry, or using a longer column.[13]

  • Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering substances. This can include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects. A 13C-labeled internal standard for each analyte will co-elute and experience the same ion suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte to the internal standard.[12] The IROA method is an application of this principle on a global scale.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[14] However, this may also reduce the concentration of the analyte below the limit of detection.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix. This can be time-consuming but is an effective way to correct for matrix effects when a stable isotope-labeled internal standard is not available.[15]

II. Frequently Asked Questions (FAQs)

What is the fundamental reason for the low sensitivity in 13C NMR?

The low sensitivity of 13C NMR stems from two main factors:

  • Low Natural Abundance: The 13C isotope has a natural abundance of only about 1.1%, while the NMR-inactive 12C isotope makes up the vast majority of carbon atoms.[1]

  • Low Gyromagnetic Ratio: The gyromagnetic ratio of 13C is about one-fourth that of 1H. Since the NMR signal is proportional to the cube of the gyromagnetic ratio, this results in a significant intrinsic sensitivity decrease compared to 1H NMR.[6]

How do polarization transfer techniques like DEPT and HSQC improve sensitivity in 13C NMR?

Polarization transfer experiments enhance the signal of a low-sensitivity nucleus (like 13C) by transferring the much larger polarization from a high-sensitivity nucleus (like 1H) to it. This is achieved through a series of radiofrequency pulses that exploit the J-coupling between the two nuclei. This not only boosts the 13C signal but also allows for shorter experiment times because the repetition rate is governed by the typically faster T1 relaxation of the protons.[16]

What is Isotopic Ratio Outlier Analysis (IROA) and how does it enhance the detection of low-abundance metabolites?

IROA is a mass spectrometry-based metabolomics technique that uses stable isotope labeling to improve metabolite identification and quantification. In a typical IROA experiment, a control sample is grown in a medium containing 95% 13C-labeled glucose, while the experimental sample is grown in a medium with 5% 13C-labeled glucose. The samples are then mixed, and the resulting mass spectra show characteristic paired peaks for each metabolite, separated by the number of carbon atoms in the molecule. This unique signature allows for:

  • Distinguishing biological signals from noise and artifacts. [10]

  • Accurate determination of the elemental formula (specifically, the number of carbon atoms).

  • Relative quantification that is corrected for matrix effects. [11]

By reducing noise and providing a clear signature for biological compounds, IROA can significantly improve the detection and reliable quantification of low-abundance metabolites.

III. Data Presentation

Comparison of Sensitivity Enhancement Techniques in 13C NMR
TechniquePrincipleTypical Sensitivity Enhancement (vs. standard 13C NMR)Key AdvantagesKey Disadvantages
Inverse-Gated Decoupling Suppresses NOE for accurate quantification.1x (Reference)Gold standard for quantitation.Very time-consuming.
DEPT (Distortionless Enhancement by Polarization Transfer) Polarization transfer from 1H to 13C.~4xSignificant sensitivity gain; provides multiplicity information (CH, CH2, CH3).Not inherently quantitative.
Q-DEPT (Quantitative DEPT) Optimized DEPT for uniform polarization transfer.2-3x (200-300%)[8]Improved quantitative accuracy over standard DEPT with sensitivity enhancement.May require more complex setup and calibration.
HSQC (Heteronuclear Single Quantum Coherence) 2D correlation of 13C with directly attached 1H.Varies; excellent for resolving overlapping signals.Greatly improved resolution; sensitivity is enhanced by detecting the 1H signal.Only detects protonated carbons.
Use of a Cryoprobe Cryogenically cooled electronics reduce thermal noise.2-4xUniversal sensitivity enhancement for all experiments.Higher initial and maintenance costs.
Dynamic Nuclear Polarization (DNP) Transfers polarization from electrons to nuclei.>10,000xMassive sensitivity gains, enabling real-time metabolic studies.[17]Requires specialized equipment; hyperpolarized state is transient.

IV. Experimental Protocols

A. Detailed Methodology for a DEPT-135 Experiment

The DEPT-135 (Distortionless Enhancement by Polarization Transfer with a 135° final proton pulse) experiment is a powerful tool for differentiating between CH, CH2, and CH3 groups.

Objective: To enhance the 13C signal and determine the multiplicity of carbon atoms.

Materials:

  • NMR spectrometer with a broadband probe.

  • NMR tube with the 13C-labeled sample dissolved in a deuterated solvent.

Procedure:

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent at the highest possible concentration.

  • Initial Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for both the 1H and 13C frequencies.

    • Shim the magnetic field to achieve good homogeneity.

  • Calibrate Pulses:

    • Accurately determine the 90° pulse widths for both the 1H and 13C channels for your specific sample and probe. This is a critical step for the success of the experiment.

  • Acquire a Standard 13C Spectrum (Optional but Recommended):

    • Run a standard proton-decoupled 13C experiment to determine the chemical shift range of your sample and to have a reference spectrum.

  • Set up the DEPT-135 Experiment:

    • Load a standard DEPT-135 parameter set.

    • Input the calibrated 90° pulse widths for 1H and 13C.

    • Set the spectral width to encompass all expected 13C signals.

    • The key parameter in a DEPT experiment is the final proton pulse angle, which is set to 135° for this experiment.[18]

    • Set an appropriate number of scans (ns) to achieve the desired S/N ratio.

    • Set the relaxation delay (d1). A delay of 1-2 seconds is typically sufficient as the repetition rate is determined by the proton T1.

  • Acquire the Data: Start the acquisition.

  • Process the Data:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum. In a DEPT-135 spectrum, CH and CH3 signals will have positive phase, while CH2 signals will have a negative phase. Quaternary carbons will be absent.[18]

    • Perform baseline correction.

  • Data Interpretation:

    • Compare the DEPT-135 spectrum with the standard 13C spectrum to identify the multiplicity of each carbon signal.

B. Detailed Methodology for an Isotopic Ratio Outlier Analysis (IROA) Workflow

This protocol outlines the basic steps for a cell-based IROA experiment.

Objective: To accurately identify and relatively quantify metabolites in an experimental condition compared to a control.

Materials:

  • Cell culture reagents.

  • IROA labeling medium (containing 95% 13C-glucose and 5% 13C-glucose).[10]

  • LC-MS system (preferably high-resolution).

  • Solvents for metabolite extraction (e.g., 80% methanol).

Procedure:

  • Cell Culture and Labeling:

    • Split cells into two populations: "Control" and "Experimental".

    • Culture the "Control" cells in a medium containing 95% 13C-labeled glucose.

    • Culture the "Experimental" cells in a medium containing 5% 13C-labeled glucose.

    • Allow the cells to grow for a sufficient number of generations (at least 5-7) to ensure complete labeling.

  • Experimental Perturbation:

    • Apply the desired experimental treatment (e.g., drug addition, environmental stress) to the "Experimental" cell population. Treat the "Control" population with a vehicle control.

  • Sample Harvesting and Mixing:

    • Harvest the cells from both populations. It is crucial to quench metabolism rapidly, for example, by washing with ice-cold saline and then adding a pre-chilled extraction solvent.

    • Accurately count the cells from each population.

    • Mix the "Control" and "Experimental" cell pellets in a 1:1 ratio based on cell number.

  • Metabolite Extraction:

    • Perform metabolite extraction on the mixed cell pellet using a suitable protocol (e.g., addition of 80% methanol, vortexing, and centrifugation to pellet cell debris).

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extract using a high-resolution LC-MS system.

    • Acquire the data in full scan mode to capture the isotopic patterns of the metabolites.

  • Data Analysis:

    • Use specialized software (e.g., IROA's ClusterFinder) to process the raw data.[10]

    • The software will identify paired peaks corresponding to the 12C-dominant (from the 5% 13C sample) and 13C-dominant (from the 95% 13C sample) isotopologues.

    • The software calculates the ratio of the intensities of these paired peaks for each metabolite, which represents the relative abundance of that metabolite in the experimental condition compared to the control.

    • Peaks without the characteristic IROA pattern are filtered out.

  • Biological Interpretation:

    • Identify the metabolites that show significant changes in abundance between the experimental and control conditions.

    • Perform pathway analysis to understand the biological implications of the observed metabolic changes.

V. Mandatory Visualizations

G Troubleshooting Workflow for Low Sensitivity in 13C-Labeled Metabolite Detection start Low Signal-to-Noise in 13C Spectrum check_sample Check Sample Concentration & Quality start->check_sample check_params Check Acquisition Parameters check_sample->check_params OK increase_conc Increase Concentration or use Shigemi tube check_sample->increase_conc Too Dilute filter_sample Filter Sample check_sample->filter_sample Particulates check_instrument Check Instrument Performance check_params->check_instrument OK increase_scans Increase Number of Scans (ns) check_params->increase_scans Low ns optimize_d1 Optimize Relaxation Delay (d1) check_params->optimize_d1 Incorrect d1 calibrate_p1 Calibrate 90° Pulse Width (p1) check_params->calibrate_p1 Incorrect p1 tune_match Tune and Match Probe check_instrument->tune_match Detuned shim Re-shim check_instrument->shim Poor Shims use_cryoprobe Use Cryoprobe if Available check_instrument->use_cryoprobe OK increase_conc->check_params filter_sample->check_params increase_scans->check_instrument optimize_d1->check_instrument calibrate_p1->check_instrument tune_match->shim shim->use_cryoprobe use_pe Consider Polarization Enhancement (e.g., DEPT) use_cryoprobe->use_pe end Improved Signal-to-Noise use_pe->end G Experimental Workflow for Isotopic Ratio Outlier Analysis (IROA) cluster_culture Cell Culture & Labeling control Control Cells (95% 13C Medium) harvest Harvest and Cell Counting control->harvest experimental Experimental Cells (5% 13C Medium) perturbation Perturbation of Experimental Cells experimental->perturbation perturbation->harvest mix Mix 1:1 harvest->mix extract Metabolite Extraction mix->extract lcms LC-MS Analysis (High Resolution) extract->lcms data_analysis Data Analysis (e.g., ClusterFinder) lcms->data_analysis results Relative Quantification & Biological Interpretation data_analysis->results G Simplified DEPT-135 Pulse Sequence Logic cluster_result Resulting Signal Phase start Equilibrium Magnetization (1H) p1 90°(x) 1H Pulse start->p1 evolution1 Evolution Delay (1/2J) p1->evolution1 p2 180°(x) 1H Pulse 90°(y) 13C Pulse evolution1->p2 evolution2 Evolution Delay (1/2J) p2->evolution2 p3 135°(y) 1H Pulse 'Read Pulse' evolution2->p3 decouple 1H Decoupling p3->decouple acquire Acquire 13C Signal decouple->acquire ch CH: Positive acquire->ch ch2 CH2: Negative acquire->ch2 ch3 CH3: Positive acquire->ch3 q Quaternary: Null acquire->q

References

strategies to avoid metabolic pathway bottlenecks with D-Xylulose-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for metabolic flux analysis using D-Xylulose-2-13C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of using this specific isotopic tracer.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your this compound labeling experiments.

Issue 1: Low or No Incorporation of 13C Label into Downstream Metabolites

  • Possible Cause: Inefficient uptake of this compound by the cells.

  • Troubleshooting Steps:

    • Verify Transporter Expression: Ensure that the organism or cell line has appropriate transporters for xylulose or pentose sugars. In some engineered strains, transporter expression might be a limiting factor.

    • Optimize Substrate Concentration: The concentration of this compound in the medium may be too low. Perform a dose-response experiment to determine the optimal concentration for uptake without causing toxicity.

    • Check for Competing Carbon Sources: The presence of preferred carbon sources like glucose can inhibit the uptake and metabolism of other sugars.[1] Ensure that the experimental medium does not contain significant amounts of competing unlabeled carbon sources.

  • Possible Cause: A bottleneck at the initial phosphorylation step.

  • Troubleshooting Steps:

    • Assess Xylulokinase Activity: The phosphorylation of D-xylulose to D-xylulose-5-phosphate is catalyzed by xylulokinase. A low activity of this enzyme can be a significant bottleneck.[2] Consider overexpressing xylulokinase in your experimental system.

    • Ensure Sufficient ATP Availability: The phosphorylation reaction requires ATP. Check the cellular energy charge and ensure that the experimental conditions do not lead to ATP depletion.

Issue 2: Unexpected Labeling Patterns in Pentose Phosphate Pathway (PPP) Intermediates

  • Possible Cause: High reversibility of transketolase and transaldolase reactions.

  • Troubleshooting Steps:

    • Perform Isotopic Non-stationary 13C-MFA (INST-MFA): Standard steady-state 13C-MFA may not fully capture the dynamics of highly reversible reactions.[3] INST-MFA, which involves time-course sampling of labeled metabolites, can provide better estimates of exchange fluxes.

    • Utilize Multiple Tracers: Combining this compound with other tracers, such as [1,2-13C2]glucose, can provide additional constraints to resolve the fluxes through the non-oxidative PPP.[4][5]

  • Possible Cause: Contribution from the oxidative PPP.

  • Troubleshooting Steps:

    • Quantify Oxidative PPP Flux: While this compound directly enters the non-oxidative PPP, carbon scrambling can lead to labeled glucose-6-phosphate, which can then enter the oxidative PPP. Measure the labeling of gluconate-6-phosphate to estimate the flux through the oxidative branch.

    • Model Integration: Ensure your metabolic model accurately accounts for the potential cycling of carbon between the non-oxidative and oxidative branches of the PPP.

Issue 3: Poor Fit Between Simulated and Measured Labeling Data in 13C-MFA

  • Possible Cause: Incomplete or inaccurate metabolic network model.

  • Troubleshooting Steps:

    • Verify Stoichiometry and Atom Transitions: Double-check the stoichiometry and carbon atom transitions for all reactions in your model, paying close attention to the rearrangements in the PPP.

    • Consider Compartmentation: For eukaryotic cells, ensure that the model accounts for metabolic activities in different cellular compartments (e.g., cytosol and mitochondria).

    • Include Known Alternative Pathways: Investigate if your organism has alternative pathways for pentose metabolism, such as the phosphoketolase pathway, and include them in the model if necessary.[6][7]

  • Possible Cause: Failure to reach isotopic steady state.

  • Troubleshooting Steps:

    • Verify Isotopic Steady State: Analyze metabolite labeling patterns at multiple time points to confirm that a steady state has been reached before harvesting.

    • Adjust Incubation Time: If a steady state is not reached, extend the incubation period with this compound.

Frequently Asked Questions (FAQs)

Q1: Why use this compound as a tracer for studying the Pentose Phosphate Pathway?

A1: this compound is a powerful tracer for specifically probing the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Since D-xylulose is directly phosphorylated to D-xylulose-5-phosphate, this tracer bypasses the initial steps of glycolysis and the oxidative PPP. The 13C label at the C2 position allows for precise tracking of carbon rearrangements through the transketolase and transaldolase reactions.

Q2: What are the expected labeling patterns in key metabolites when using this compound?

A2: Upon entry into the non-oxidative PPP, the 2-13C label from D-xylulose-5-phosphate will be distributed among other intermediates. For example, in the transketolase reaction, this label can be transferred to form sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. Subsequent reactions will further propagate the label to fructose-6-phosphate and erythrose-4-phosphate. By analyzing the mass isotopomer distributions of these metabolites, the relative fluxes through the different branches of the PPP can be quantified.

Q3: How can this compound help identify a bottleneck in the non-oxidative PPP?

A3: An accumulation of 13C label in D-xylulose-5-phosphate with a corresponding decrease in the labeling of downstream metabolites like fructose-6-phosphate and glyceraldehyde-3-phosphate would suggest a bottleneck in the non-oxidative PPP. This could be due to low activity of transketolase or transaldolase.

Q4: What analytical techniques are recommended for measuring 13C labeling from this compound experiments?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques for measuring mass isotopomer distributions of central carbon metabolites.[8] GC-MS often requires derivatization of the metabolites, while LC-MS/MS can directly analyze many of the phosphorylated intermediates of the PPP.

Q5: Can this compound be used in combination with other isotopic tracers?

A5: Yes, using multiple tracers can provide a more comprehensive understanding of metabolic fluxes.[4] For example, co-feeding this compound with a uniformly labeled glucose tracer ([U-13C6]glucose) can help to simultaneously quantify fluxes through glycolysis, the oxidative PPP, and the non-oxidative PPP.

Data Presentation

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) Indicating a Transketolase Bottleneck

MetaboliteCondition: ControlCondition: Transketolase Inhibition
D-Xylulose-5-phosphate (M+1)0.600.85
Fructose-6-phosphate (M+1)0.450.15
Glyceraldehyde-3-phosphate (M+1)0.400.10
Sedoheptulose-7-phosphate (M+1)0.550.20

Experimental Protocols

Protocol 1: 13C Labeling Experiment with this compound in Cell Culture

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically mid-exponential phase).

  • Medium Preparation: Prepare the experimental medium containing this compound as the sole or primary carbon source. The concentration should be optimized for the specific cell line.

  • Labeling Initiation: Remove the growth medium and wash the cells with phosphate-buffered saline (PBS). Add the pre-warmed 13C-labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined duration to achieve isotopic steady state. This should be determined empirically for each experimental system.

  • Metabolite Extraction:

    • Quench metabolism by rapidly aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell suspension.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the isotopic labeling of metabolites in the supernatant using GC-MS or LC-MS/MS.

Mandatory Visualizations

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_oxPPP Oxidative PPP cluster_nonoxPPP Non-Oxidative PPP G6P Glucose-6-P F6P Fructose-6-P G6P->F6P PGL 6-P-Glucono- lactone G6P->PGL G6PD G3P Glyceraldehyde-3-P F6P->G3P S7P Sedoheptulose-7-P G3P->S7P Transaldolase PG 6-P-Gluconate PGL->PG Ru5P Ribulose-5-P PG->Ru5P 6PGD (NADPH) X5P D-Xylulose-5-P (from this compound) Ru5P->X5P Epimerase R5P Ribose-5-P Ru5P->R5P Isomerase X5P->F6P Transketolase X5P->G3P Transketolase R5P->S7P Transketolase S7P->F6P Transaldolase E4P Erythrose-4-P E4P->F6P Transketolase E4P->G3P Transketolase

Caption: this compound entry into the non-oxidative Pentose Phosphate Pathway.

ExperimentalWorkflow start Start: Cell Culture labeling Introduce this compound Medium start->labeling incubation Incubate to Isotopic Steady State labeling->incubation quench Quench Metabolism & Extract Metabolites incubation->quench analysis GC-MS or LC-MS/MS Analysis quench->analysis mfa 13C-Metabolic Flux Analysis analysis->mfa results Identify Metabolic Bottlenecks mfa->results

Caption: Experimental workflow for 13C-MFA using this compound.

TroubleshootingLogic issue Issue: Low 13C Incorporation check_uptake Check Substrate Uptake issue->check_uptake uptake_ok Uptake OK? check_uptake->uptake_ok check_phosphorylation Check Xylulokinase Activity phosphorylation_ok Phosphorylation OK? check_phosphorylation->phosphorylation_ok uptake_ok->check_phosphorylation Yes optimize_uptake Optimize Substrate Concentration & Transporter Expression uptake_ok->optimize_uptake No overexpress_xks Overexpress Xylulokinase phosphorylation_ok->overexpress_xks No downstream_bottleneck Investigate Downstream Bottlenecks in PPP phosphorylation_ok->downstream_bottleneck Yes

Caption: Troubleshooting logic for low 13C incorporation.

References

Validation & Comparative

A Comparative Guide to D-Xylulose-2-13C and [U-13C]glucose as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate isotopic tracer is a critical decision in the design of metabolic studies. The choice of tracer profoundly influences the ability to accurately quantify metabolic fluxes and elucidate the activity of specific pathways. This guide provides a comprehensive comparison of two key metabolic tracers: D-Xylulose-2-13C and [U-13C]glucose. While [U-13C]glucose is a widely used tracer for general carbon metabolism, this compound offers a more targeted approach for investigating the pentose phosphate pathway (PPP) and related metabolic routes. This comparison is based on an analysis of their distinct entry points into central carbon metabolism and the resulting downstream labeling patterns.

Principles of Tracing with this compound and [U-13C]glucose

[U-13C]glucose, being uniformly labeled, introduces 13C into all carbon positions of glucose. This allows for the comprehensive tracing of glucose-derived carbon through glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway. Its broad labeling pattern is advantageous for obtaining a global view of central carbon metabolism.

D-Xylulose, on the other hand, is a ketopentose that is first phosphorylated to D-xylulose-5-phosphate, a central intermediate in the non-oxidative branch of the PPP. By introducing a 13C label at the second carbon position (this compound), researchers can specifically probe the flux through the PPP and its connections to glycolysis and other biosynthetic pathways.

Performance Comparison

The differential entry points of these two tracers into cellular metabolism result in distinct advantages and limitations for studying specific pathways.

FeatureThis compound[U-13C]glucose
Primary Pathway Traced Pentose Phosphate Pathway (non-oxidative branch)Glycolysis, TCA Cycle, Pentose Phosphate Pathway (oxidative and non-oxidative branches)
Information Yield Specific insights into PPP flux and its interconnections with glycolysis. Can help resolve fluxes through transketolase and transaldolase reactions.Global view of central carbon metabolism. Provides information on overall glucose catabolism.
Sensitivity to PPP Flux High. The label is introduced directly into a key PPP intermediate.Moderate. PPP flux is one of several fates of glucose-6-phosphate.
Resolution of Glycolytic vs. PPP Flux Potentially high, as the labeling patterns in glycolytic intermediates will be distinct from those derived from early glycolysis.Moderate to high, depending on the analytical methods and computational modeling used.
TCA Cycle Analysis Indirect. Labeling of TCA cycle intermediates occurs via metabolites flowing from the PPP and glycolysis.Direct. Acetyl-CoA derived from glycolysis directly enters the TCA cycle, leading to robust labeling.
Potential Biases Assumes efficient uptake and phosphorylation of D-xylulose. Cellular uptake kinetics may differ from glucose.The "Warburg effect" in cancer cells, where high glycolytic rates can dominate the labeling patterns, may obscure fluxes through other pathways.

Experimental Protocols

The following provides a generalized methodology for conducting metabolic tracer studies with either this compound or [U-13C]glucose. Specific parameters should be optimized for the cell type and experimental conditions.

Key Experiment: 13C-Metabolic Flux Analysis (13C-MFA)

1. Cell Culture and Isotope Labeling:

  • Culture cells in a defined medium to a desired cell density, ensuring metabolic steady-state.

  • Replace the medium with an identical medium containing either this compound or [U-13C]glucose as the sole carbon source or in a specific ratio with unlabeled glucose.

  • Incubate the cells for a predetermined time to allow for isotopic labeling of intracellular metabolites to reach a steady state. The optimal labeling time should be determined empirically.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell suspension.

  • Perform a series of freeze-thaw cycles to ensure complete cell lysis.

  • Centrifuge the lysate to pellet cell debris and proteins.

  • Collect the supernatant containing the polar metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Dry the metabolite extract, for instance, under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the metabolites to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Analyze the derivatized sample using GC-MS to determine the mass isotopomer distributions of key metabolites.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Use a metabolic network model and computational software (e.g., INCA, Metran) to estimate intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to the model.

Visualization of Metabolic Pathways and Experimental Workflow

Metabolic Entry Points of Tracers

cluster_glucose [U-13C]glucose Metabolism cluster_xylulose This compound Metabolism U-13C_Glucose [U-13C]glucose G6P Glucose-6-Phosphate U-13C_Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP_oxidative Oxidative PPP G6P->PPP_oxidative Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle R5P Ribose-5-Phosphate PPP_oxidative->R5P This compound This compound Xu5P D-Xylulose-5-Phosphate This compound->Xu5P PPP_non_oxidative Non-oxidative PPP Xu5P->PPP_non_oxidative F6P Fructose-6-Phosphate PPP_non_oxidative->F6P G3P Glyceraldehyde-3-Phosphate PPP_non_oxidative->G3P F6P->Glycolysis G3P->Glycolysis Cell_Culture 1. Cell Culture & Isotope Labeling Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis 3. GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Processing 4. Data Processing & Correction MS_Analysis->Data_Processing Flux_Calculation 5. Metabolic Flux Calculation Data_Processing->Flux_Calculation Results Flux Maps & Pathway Activity Flux_Calculation->Results

A Researcher's Guide to Cross-Validating D-Xylulose-2-13C Labeling with Seahorse Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of metabolic research, understanding the dynamic interplay of cellular pathways is paramount. Two powerful techniques, stable isotope tracing with D-Xylulose-2-13C and real-time metabolic analysis using Seahorse XF technology, offer complementary insights into cellular bioenergetics. This guide provides a comprehensive comparison of these methodologies, offering experimental protocols and data presentation formats to facilitate their integrated use for a more complete understanding of metabolic phenotypes.

At a Glance: this compound Labeling vs. Seahorse XF Assays

FeatureThis compound Labeling (Metabolic Flux Analysis)Seahorse XF Assays
Principle Tracing the fate of a 13C-labeled substrate through metabolic pathways to quantify flux.Real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.[1][2]
Primary Output Quantitative flux maps of specific metabolic pathways.Real-time kinetic data on cellular respiration and glycolysis.
Key Parameters Mass isotopomer distributions of downstream metabolites.Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR), Proton Efflux Rate (PER).
Strengths - Provides detailed, pathway-specific flux information.[3] - Can elucidate complex metabolic rearrangements. - Versatile with a wide range of labeled substrates.[4][5]- Real-time, functional assessment of metabolic state.[1] - High-throughput and allows for kinetic analysis of responses to substrates or inhibitors. - Provides a holistic view of cellular bioenergetics.
Limitations - Endpoint analysis, not real-time. - Requires specialized equipment (Mass Spectrometer). - Data analysis can be complex.- Does not provide direct information on specific pathway fluxes. - Interpretation of ECAR can be complex as multiple processes contribute to extracellular acidification.
Typical Application Elucidating the contribution of specific substrates to metabolic pathways, identifying active pathways, and quantifying metabolic reprogramming.Assessing mitochondrial function, glycolytic capacity, and metabolic switching in response to various stimuli or genetic manipulations.

Delving Deeper: Experimental Methodologies

A direct cross-validation of this compound labeling with Seahorse assays involves a two-pronged experimental approach. First, the metabolic flux through specific pathways is determined using the labeled xylulose. Subsequently, the functional consequences of this metabolism on cellular respiration and glycolysis are measured using a Seahorse XF Analyzer.

This compound Labeling and Metabolic Flux Analysis

This technique involves introducing D-Xylulose labeled with 13C at the second carbon position into cell culture. The labeled carbon atom is then traced as it is incorporated into various downstream metabolites. The pattern of 13C enrichment in these metabolites, as determined by mass spectrometry, allows for the calculation of the rate of flow, or flux, through the interconnected metabolic pathways.

Experimental Protocol: this compound Labeling

  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency.

  • Isotope Labeling Medium: Prepare a medium identical to the standard culture medium but replace the unlabeled glucose and/or other carbon sources with this compound at a known concentration.

  • Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the isotope labeling medium. Incubate the cells for a predetermined period to allow for the incorporation of the labeled carbon into intracellular metabolites.

  • Metabolite Extraction: After incubation, rapidly quench metabolism by placing the culture plates on dry ice and aspirating the medium. Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation and Analysis: Collect the metabolite extracts, evaporate the solvent, and derivatize the samples for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Analyze the mass isotopomer distributions of key metabolites to determine the extent of 13C incorporation and calculate metabolic fluxes using specialized software.[3]

Seahorse XF Metabolic Assays

Seahorse XF technology provides real-time measurements of the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis.[1] This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in the medium immediately surrounding the cells.

Experimental Protocol: Seahorse XF Glycolytic Rate Assay

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to attach overnight.[6]

  • Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[6][7]

  • Assay Medium Preparation: Prepare the Seahorse XF assay medium supplemented with desired substrates (e.g., glucose, glutamine, pyruvate).[7][8]

  • Cell Preparation: One hour before the assay, remove the growth medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.[7][8]

  • Instrument Setup and Assay Execution: Load the hydrated sensor cartridge with the compounds to be injected during the assay (e.g., rotenone/antimycin A and 2-deoxyglucose). Place the cell plate in the Seahorse XF Analyzer and run the assay protocol.[7]

  • Data Analysis: The Seahorse XF software calculates OCR and ECAR values over time. These values can be used to determine key parameters of glycolysis and mitochondrial respiration.

Visualizing the Workflow and Pathways

Understanding the flow of experiments and the metabolic pathways under investigation is crucial for interpreting the combined data from these two powerful techniques.

G cluster_workflow Integrated Experimental Workflow start Seed Cells for Parallel Experiments labeling_exp This compound Labeling Experiment start->labeling_exp seahorse_exp Seahorse XF Assay start->seahorse_exp metabolite_extraction Metabolite Extraction labeling_exp->metabolite_extraction seahorse_run Run Seahorse Assay seahorse_exp->seahorse_run ms_analysis GC-MS or LC-MS Analysis metabolite_extraction->ms_analysis flux_analysis Metabolic Flux Analysis ms_analysis->flux_analysis data_integration Integrate and Cross-Validate Results flux_analysis->data_integration seahorse_data Acquire OCR & ECAR Data seahorse_run->seahorse_data seahorse_data->data_integration

An integrated workflow for cross-validation.

The metabolism of this compound primarily feeds into the Pentose Phosphate Pathway (PPP), a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis. The output of the PPP, fructose-6-phosphate and glyceraldehyde-3-phosphate, then enters glycolysis.

G This compound This compound Xylulose-5-P Xylulose-5-P (13C) This compound->Xylulose-5-P Ribulose-5-P Ribulose-5-P Xylulose-5-P->Ribulose-5-P F-6-P Fructose-6-P (13C) Xylulose-5-P->F-6-P G-3-P Glyceraldehyde-3-P (13C) Xylulose-5-P->G-3-P R-5-P Ribose-5-P Ribulose-5-P->R-5-P S-7-P Sedoheptulose-7-P R-5-P->S-7-P R-5-P->G-3-P E-4-P Erythrose-4-P S-7-P->E-4-P S-7-P->F-6-P E-4-P->F-6-P Glycolysis Glycolysis F-6-P->Glycolysis G-3-P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Lactate Lactate Pyruvate->Lactate

Metabolic fate of this compound.

Interpreting the Combined Data

By integrating the data from both techniques, researchers can gain a more nuanced understanding of cellular metabolism. For instance, 13C labeling might reveal a high flux through the PPP and into glycolysis. The Seahorse assay would then provide a functional readout of whether this increased glycolytic flux translates to a higher extracellular acidification rate and how it impacts mitochondrial respiration. Discrepancies between the flux data and the functional metabolic data can be particularly insightful, pointing towards alternative substrate utilization, metabolic bottlenecks, or regulatory mechanisms that would not be apparent from either technique alone.

References

Tracing Pentose Metabolism: A Comparative Guide to D-Xylulose-1-¹³C and D-Xylose-1-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pentose phosphate pathway (PPP) is a crucial metabolic route for cellular biosynthesis and redox balance. Understanding its dynamics is vital in various research fields, including oncology, metabolic disorders, and biotechnology. Stable isotope tracers, such as ¹³C-labeled pentoses, are indispensable tools for elucidating the flux through this pathway. This guide provides an objective comparison of two such tracers: D-Xylulose-1-¹³C and D-Xylose-1-¹³C, to aid researchers in selecting the optimal tracer for their experimental needs.

Introduction to Pentose Metabolism and Tracing

D-xylose, a prevalent pentose sugar, is metabolized by most organisms through its conversion to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the non-oxidative branch of the PPP.[1][2] The initial conversion of D-xylose to D-xylulose can occur via two primary pathways:

  • Isomerase Pathway: A direct isomerization catalyzed by xylose isomerase.[1]

  • Oxidoreductase Pathway: A two-step process involving xylose reductase and xylitol dehydrogenase.[1]

By using ¹³C-labeled substrates, researchers can track the fate of carbon atoms through these pathways and quantify the metabolic flux. The choice of tracer, specifically the labeled molecule and the position of the ¹³C atom, significantly influences the information that can be obtained.

Comparative Analysis: D-Xylulose-1-¹³C vs. D-Xylose-1-¹³C

The primary distinction between using D-Xylulose-1-¹³C and D-Xylose-1-¹³C lies in their entry points into the pentose metabolism pathway. D-Xylose-1-¹³C traces the entire pathway, including the initial conversion of xylose to xylulose. In contrast, D-Xylulose-1-¹³C bypasses these initial steps and directly reports on the metabolism of xylulose as it enters the pentose phosphate pathway.

Key Performance Characteristics
FeatureD-Xylulose-1-¹³CD-Xylose-1-¹³CRationale
Tracer Specificity High for the non-oxidative PPPModerate; also traces xylose isomerization/reduction-oxidationD-Xylulose is a direct precursor to D-xylulose-5-phosphate, the entry point of the non-oxidative PPP.
Pathway Coverage Focused on the non-oxidative PPP and downstream pathwaysBroader, including xylose uptake and initial conversion stepsD-Xylose traces the complete catabolic route from uptake to the PPP.
Potential for Label Scrambling Lower in initial stepsHigher, due to reversible isomerization and redox reactionsDirect entry of xylulose into the PPP minimizes early label redistribution.
Cost and Availability Generally higher cost and less commonMore commonly available and typically lower costD-Xylose is a more common starting material for synthesis.
Suitability for Studying Xylose Isomerase/Reductase Activity Not suitableHighly suitableDirectly measures the flux through these initial enzymatic steps.
Suitability for Studying Transketolase and Transaldolase Activity Highly suitableSuitableBoth tracers can effectively probe the activity of these core PPP enzymes.

Experimental Data and Applications

While direct comparative studies using D-Xylulose-1-¹³C are limited in published literature, the choice between these tracers can be guided by the specific research question.

  • For studies focused on the regulation and kinetics of the non-oxidative PPP enzymes (transketolase and transaldolase), D-Xylulose-1-¹³C offers a more direct and less confounded approach. By introducing the label directly at the entry point of this branch, the interpretation of labeling patterns in downstream metabolites is simplified.

  • For research aiming to understand the overall efficiency of xylose utilization, including the activity of xylose isomerase or the oxidoreductase pathway, D-Xylose-1-¹³C is the tracer of choice. The labeling patterns of xylulose and downstream metabolites will provide insights into the flux through these initial, and often rate-limiting, steps. For instance, a study on Clostridium acetobutylicum used [1-¹³C]xylose to quantify the flux through different xylose catabolic pathways.

Experimental Protocols

The following are generalized protocols for conducting metabolic flux analysis using ¹³C-labeled pentoses. Specific parameters should be optimized for the biological system under investigation.

Cell Culture and Labeling
  • Culture Preparation: Grow cells in a defined medium with a known concentration of the primary carbon source (e.g., glucose).

  • Tracer Introduction: At a predetermined cell density (e.g., mid-exponential phase), replace the medium with a medium containing the ¹³C-labeled tracer (D-Xylulose-1-¹³C or D-Xylose-1-¹³C) at a specific enrichment level.

  • Isotopic Steady State: Incubate the cells for a sufficient duration to achieve isotopic steady state in the intracellular metabolites of interest. This should be determined empirically by performing time-course experiments.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water or acetonitrile/methanol/water).

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Dry the metabolite extracts and derivatize them to increase volatility and thermal stability (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).

  • GC Separation: Separate the derivatized metabolites on a suitable GC column.

  • MS Detection: Analyze the eluting compounds using a mass spectrometer to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids, and sugar phosphates).

  • Data Analysis: Correct the raw mass isotopomer data for the natural abundance of ¹³C and other isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Resuspend the dried metabolite extracts in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

  • NMR Acquisition: Acquire ¹³C or ¹H-¹³C correlated spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the spectra to identify labeled metabolites and quantify the positional enrichment of ¹³C.

Visualizing Metabolic Pathways and Workflows

Pentose Phosphate Pathway Entry Points

Pentose_Metabolism cluster_xylose_utilization Xylose Utilization cluster_ppp_entry Pentose Phosphate Pathway Entry D-Xylose-1-13C D-Xylose-1-13C Xylose Isomerase Xylose Isomerase D-Xylose-1-13C->Xylose Isomerase Xylose Reductase Xylose Reductase D-Xylose-1-13C->Xylose Reductase D-Xylulose D-Xylulose Xylose Isomerase->D-Xylulose Xylitol Xylitol Xylose Reductase->Xylitol Xylitol Dehydrogenase Xylitol Dehydrogenase Xylitol->Xylitol Dehydrogenase Xylitol Dehydrogenase->D-Xylulose D-Xylulose-1-13C D-Xylulose-1-13C D-Xylulose-1-13C->D-Xylulose Xylulokinase Xylulokinase D-Xylulose->Xylulokinase D-Xylulose-5-P D-Xylulose-5-P Xylulokinase->D-Xylulose-5-P PPP PPP D-Xylulose-5-P->PPP

Caption: Entry points of D-Xylose-1-¹³C and D-Xylulose-1-¹³C into pentose metabolism.

Experimental Workflow for ¹³C Metabolic Flux Analysis

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Cell Culture Cell Culture 13C Tracer Labeling 13C Tracer Labeling Cell Culture->13C Tracer Labeling Metabolite Extraction Metabolite Extraction 13C Tracer Labeling->Metabolite Extraction Sample Derivatization Sample Derivatization Metabolite Extraction->Sample Derivatization For GC-MS NMR Sample Preparation NMR Sample Preparation Metabolite Extraction->NMR Sample Preparation For NMR GC-MS Analysis GC-MS Analysis Sample Derivatization->GC-MS Analysis Mass Isotopomer Distribution Mass Isotopomer Distribution GC-MS Analysis->Mass Isotopomer Distribution NMR Spectroscopy NMR Spectroscopy NMR Sample Preparation->NMR Spectroscopy Positional Isotopomer Analysis Positional Isotopomer Analysis NMR Spectroscopy->Positional Isotopomer Analysis Metabolic Flux Calculation Metabolic Flux Calculation Mass Isotopomer Distribution->Metabolic Flux Calculation Positional Isotopomer Analysis->Metabolic Flux Calculation Pathway Flux Map Pathway Flux Map Metabolic Flux Calculation->Pathway Flux Map

Caption: A generalized workflow for ¹³C metabolic flux analysis.

Conclusion

The selection between D-Xylulose-1-¹³C and D-Xylose-1-¹³C as a tracer for pentose metabolism should be driven by the specific biological question. D-Xylose-1-¹³C provides a comprehensive view of xylose catabolism, including its initial conversion steps. In contrast, D-Xylulose-1-¹³C offers a more targeted approach to dissect the non-oxidative branch of the pentose phosphate pathway with potentially less complex data interpretation. Researchers should carefully consider the advantages and limitations of each tracer in the context of their experimental goals to obtain the most insightful data on pentose metabolism.

References

A Comparative Guide to Assessing the Accuracy and Precision of D-Xylulose-2-13C Tracing in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates of metabolic reactions within a cell, providing a snapshot of cellular physiology. The choice of an isotopic tracer is paramount as it directly influences the precision and accuracy of the resulting flux estimations.[1][2] D-Xylulose-2-¹³C is a potential tracer for elucidating fluxes in the pentose phosphate pathway (PPP), a central route for NADPH production and the synthesis of nucleotide precursors.

Theoretical Comparison of Tracers for Pentose Phosphate Pathway Analysis

The ideal tracer for a specific pathway will generate unique labeling patterns in downstream metabolites, allowing for the deconvolution of fluxes through converging pathways. For the PPP, tracers are typically variants of ¹³C-labeled glucose.

Table 1: Conceptual Comparison of Tracers for Pentose Phosphate Pathway Flux Analysis

TracerTheoretical Advantage for PPP AnalysisPotential Disadvantages
D-Xylulose-2-¹³C Direct entry into the non-oxidative PPP after phosphorylation to xylulose-5-phosphate, potentially providing a more direct probe of this part of the pathway.May require cellular uptake and phosphorylation mechanisms that are not universally active or efficient across different cell types. Potential for label scrambling if the tracer enters other pathways.
[1,2-¹³C₂]glucose Widely used and validated for distinguishing between glycolysis and the oxidative PPP.[3][4][5] The loss of the C1 carbon as CO₂ in the oxidative PPP leads to a distinct labeling pattern in downstream metabolites like lactate.[4][5]Interpretation can be complex due to the cyclical nature of the non-oxidative PPP and the scrambling of the label.
[U-¹³C₆]glucose Provides uniform labeling of all downstream metabolites, which can be useful for assessing overall pathway engagement and for internal standards.[6]Less effective for resolving fluxes at specific branch points within the PPP compared to positionally labeled tracers.
[1,6-¹³C₂]glucose Can provide complementary information to [1,2-¹³C₂]glucose for resolving fluxes in the PPP and glycolysis.Similar complexities in interpretation as other glucose tracers due to metabolic cycling.

Experimental Protocols

A rigorous assessment of D-Xylulose-2-¹³C tracing would involve parallel labeling experiments where cells are cultured with D-Xylulose-2-¹³C and a well-characterized tracer like [1,2-¹³C₂]glucose under identical conditions.

Cell Culture and Isotope Labeling

This protocol is adapted from established ¹³C-MFA procedures.[7]

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting.

  • Media Preparation: Prepare culture media with a known concentration of the primary carbon source (e.g., glucose). For the labeling experiment, replace the unlabeled carbon source with the ¹³C-labeled tracer (D-Xylulose-2-¹³C or a comparative tracer) at the same molar concentration.

  • Labeling: At mid-exponential phase, switch the cells to the ¹³C-labeled medium and incubate for a duration sufficient to achieve isotopic steady-state. This is a critical assumption for steady-state MFA and should be validated by collecting samples at multiple time points to ensure that the isotopic enrichment of key metabolites is stable.[8]

  • Cell Harvesting: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold saline solution. Immediately add a cold extraction solvent (e.g., 80% methanol) to the culture dish.

  • Metabolite Extraction: Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube. The extraction mixture is then vortexed and centrifuged to pellet cell debris. The supernatant containing the metabolites is collected for analysis.

Analytical Methods: Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for measuring mass isotopomer distributions.

  • Sample Derivatization (for GC-MS): Dried metabolite extracts are derivatized to increase their volatility. A common method involves a two-step process of methoximation followed by silylation.[6]

  • GC-MS Analysis: Samples are injected into a GC-MS system. The gas chromatograph separates the derivatized metabolites, which are then ionized and fragmented in the mass spectrometer. The mass spectrometer separates the fragments based on their mass-to-charge ratio, allowing for the determination of the mass isotopomer distribution for each metabolite.

  • LC-MS Analysis: For polar metabolites that are not well-suited for GC-MS, LC-MS is the preferred method. Different chromatography techniques like reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and anion-exchange chromatography can be employed.[9]

  • Data Correction: The raw mass isotopomer distributions must be corrected for the natural abundance of ¹³C and other heavy isotopes.[10]

¹³C-Metabolic Flux Analysis (¹³C-MFA)

The corrected mass isotopomer distributions are used to calculate metabolic fluxes.

  • Metabolic Model Construction: A stoichiometric model of the relevant metabolic pathways is constructed. This model defines the atom transitions for each reaction.

  • Flux Estimation: Computational software (e.g., Metran, INCA) is used to estimate the intracellular fluxes by minimizing the difference between the experimentally measured mass isotopomer distributions and the distributions simulated by the model.[7]

  • Statistical Analysis: A goodness-of-fit analysis is performed to ensure that the model adequately describes the experimental data. Confidence intervals for the estimated fluxes are calculated to assess the precision of the flux measurements.

Data Presentation

Quantitative data from a comparative experiment would be presented in tables to facilitate easy comparison of the performance of D-Xylulose-2-¹³C against a standard tracer.

Table 2: Hypothetical Mass Isotopomer Distributions of a Key PPP Metabolite (e.g., Ribose-5-Phosphate)

Mass Isotopomer[1,2-¹³C₂]glucose (%)D-Xylulose-2-¹³C (%)
M+030.5 ± 0.8Data to be determined
M+115.2 ± 0.5Data to be determined
M+250.1 ± 1.2Data to be determined
M+33.1 ± 0.2Data to be determined
M+40.8 ± 0.1Data to be determined
M+50.3 ± 0.1Data to be determined

Table 3: Comparison of Estimated Fluxes and Precision for Key Pathways

Metabolic Flux[1,2-¹³C₂]glucose (relative flux ± 95% CI)D-Xylulose-2-¹³C (relative flux ± 95% CI)
Glycolysis100 ± 5.2Data to be determined
Oxidative PPP15.3 ± 2.1Data to be determined
Non-oxidative PPP8.7 ± 1.5Data to be determined
TCA Cycle45.6 ± 4.8Data to be determined

Visualization of Metabolic Pathways and Experimental Workflow

Graphviz diagrams are provided to illustrate the flow of carbon from different tracers through the pentose phosphate pathway and the general experimental workflow for ¹³C-MFA.

Caption: Carbon flow from glucose and xylulose tracers into the PPP.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase A 1. Cell Culture & Isotope Labeling B 2. Metabolite Quenching & Extraction A->B C 3. MS Analysis B->C D 4. Data Correction for Natural Isotope Abundance C->D F 6. Flux Estimation D->F E 5. Metabolic Modeling E->F G 7. Statistical Analysis F->G

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.

References

comparative analysis of different 13C tracers for pentose phosphate pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that plays a central role in producing NADPH, essential for reductive biosynthesis and antioxidant defense, and generating precursors for nucleotide synthesis. Understanding the flux through the PPP is vital in various research areas, including cancer metabolism, neurodegenerative diseases, and drug development. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify intracellular metabolic fluxes, and the choice of the 13C-labeled tracer is critical for the accuracy and precision of the results. This guide provides a comparative analysis of different 13C tracers used to study the PPP, supported by experimental data and detailed methodologies.

Comparison of Common 13C Tracers for Pentose Phosphate Pathway Flux Analysis

The selection of a 13C tracer significantly impacts the ability to resolve the flux through the PPP from glycolysis. The ideal tracer should generate unique labeling patterns in downstream metabolites depending on the metabolic path taken. Below is a summary of commonly used 13C-glucose tracers for PPP analysis.

13C TracerPrincipleAdvantagesDisadvantages
[1,2-¹³C₂]Glucose Glycolysis produces M+2 labeled pyruvate, while the oxidative PPP produces a mixture of M+0, M+1, and M+2 pyruvate.[1] The ratio of these isotopologues allows for the calculation of the relative flux through the PPP.Considered the most precise tracer for quantifying the relative flux of the PPP and glycolysis.[2][3][4][5] It produces distinct and easily measurable labeling patterns in downstream metabolites.[6][7]Can be more expensive than singly labeled glucose tracers.[8] The analysis can be complex, requiring correction for natural 13C abundance.[9][10]
[U-¹³C₆]Glucose Provides a general overview of glucose metabolism by labeling all carbons. The distribution of ¹³C in various metabolites can be used to infer pathway activity.Useful for a broad overview of central carbon metabolism and entry of glucose into various pathways.[6] Often used in combination with other tracers to enhance flux resolution.Labeling patterns can become complex and difficult to interpret for specific PPP flux calculations.[6] It is less informative for the PPP when used alone compared to specifically labeled tracers.[3]
[1-¹³C]Glucose & [6-¹³C]Glucose The release of ¹³CO₂ from [1-¹³C]glucose is a direct measure of the oxidative PPP flux, while the release from [6-¹³C]glucose is a measure of glucose oxidation through the TCA cycle.A classic and straightforward method for estimating oxidative PPP activity.This method primarily measures the oxidative branch and provides less information about the non-oxidative PPP. It can be less precise than other methods.[2][3][6]
[2,3-¹³C₂]Glucose A novel tracer where glycolysis produces [1,2-¹³C₂]lactate, and the PPP exclusively generates [2,3-¹³C₂]lactate.[9][10]Simplifies the analysis as it does not require correction for natural 13C abundance. The resulting lactate isotopomers are easily distinguishable by ¹³C NMR.[9][10]As a newer tracer, it is less extensively validated in a wide range of biological systems compared to [1,2-¹³C₂]glucose.
Mixtures of Tracers Combining different tracers, such as [1-¹³C]glucose and [U-¹³C]glucose, can provide more constraints on the metabolic model, leading to more accurate flux estimations.[11]Parallel labeling experiments with different tracers can significantly improve the precision of flux estimations.[12]The experimental setup and data analysis can be more complex.

Quantitative Performance of 13C Tracers

The precision of flux estimates is a critical factor in choosing a tracer. The following table summarizes quantitative data on the performance of different tracers for PPP flux analysis.

13C TracerRelative PPP Flux (% of Glycolysis)Precision (e.g., Confidence Interval)Key Downstream Metabolite(s) for AnalysisReference
[1,2-¹³C₂]Glucose 8.3%± 0.5%Lactate, 3-Phosphoglycerate[13]
[U-¹³C₆]Glucose Not directly reported as a primary output for PPP flux in comparative studies.Wider confidence intervals for PPP flux compared to [1,2-¹³C₂]glucose.Broad range of central carbon metabolites[13]

Experimental Protocols

A successful 13C-MFA experiment requires meticulous execution of the experimental protocol. Below are detailed methodologies for key experiments.

Protocol 1: 13C Metabolic Flux Analysis using Labeled Glucose in Mammalian Cells

This protocol outlines the general steps for conducting a 13C-MFA experiment with a chosen ¹³C-glucose tracer in mammalian cells.

1. Cell Culture and Isotope Labeling:

  • Culture mammalian cells in a defined medium to ensure metabolic and isotopic steady state.

  • On the day of the experiment, switch the cells to a medium containing the selected ¹³C-labeled glucose tracer (e.g., 10 mM [1,2-¹³C₂]glucose).

  • The incubation time to reach isotopic steady state is typically between 6 and 24 hours and should be determined empirically for the specific cell line and experimental conditions.[13]

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract intracellular metabolites by adding a cold solvent mixture, typically methanol:acetonitrile:water (50:30:20).

  • Scrape the cells and collect the extract.

  • Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

3. Mass Spectrometry Analysis:

  • Analyze the isotopic labeling patterns of the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For GC-MS analysis, metabolites often require derivatization to increase their volatility.

  • The analysis provides the mass isotopomer distributions (MIDs) for key metabolites involved in glycolysis and the PPP.

4. Data Analysis and Flux Calculation:

  • Correct the measured MIDs for the natural abundance of ¹³C and other naturally occurring isotopes.

  • Use a computational software package (e.g., INCA, METRAN) to estimate the intracellular fluxes by fitting the experimental MIDs to a stoichiometric model of the metabolic network.

  • This involves an iterative process of minimizing the difference between the simulated and measured labeling patterns.

  • Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Visualizing the Pentose Phosphate Pathway and Experimental Workflow

Diagrams are essential for understanding the flow of carbon atoms and the experimental process.

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P G3P Glyceraldehyde-3-Phosphate F6P->G3P PYR Pyruvate G3P->PYR S7P Sedoheptulose-7-Phosphate G3P->S7P Transaldolase X5P Xylulose-5-Phosphate R5P->X5P R5P->S7P Transaldolase X5P->F6P Transketolase X5P->G3P Transketolase S7P->F6P

Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.

ExperimentalWorkflow A Cell Culture & Isotope Labeling B Metabolite Quenching & Extraction A->B C Mass Spectrometry (GC-MS or LC-MS) B->C D Data Processing & Natural Abundance Correction C->D E Metabolic Flux Analysis (Software) D->E F Flux Map & Statistical Analysis E->F

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

References

A Comparative Guide to Pentose Tracers for Metabolic Flux Analysis: Benchmarking D-Xylulose-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Xylulose-2-13C and other common pentose tracers used in metabolic flux analysis (MFA). The selection of an appropriate isotopic tracer is critical for accurately quantifying intracellular metabolic fluxes, and this document aims to support researchers in making informed decisions for their experimental designs. While direct comparative performance data for this compound is limited in publicly available literature, this guide synthesizes information from studies on related pentose and hexose tracers to provide a comprehensive overview.

Principles of Pentose Tracers in Metabolic Flux Analysis

Stable isotope tracers, such as those labeled with Carbon-13 (¹³C), are invaluable tools for elucidating the activity of metabolic pathways. In the context of pentose metabolism, these tracers are primarily used to investigate the Pentose Phosphate Pathway (PPP) and the metabolism of five-carbon sugars like xylose. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the isotope into various metabolites. The resulting labeling patterns, or mass isotopomer distributions (MIDs), are then measured, typically by mass spectrometry (MS), and used in computational models to estimate the rates (fluxes) of intracellular reactions.

The choice of tracer and the specific labeling position(s) are crucial as they determine the precision with which different pathway fluxes can be resolved. An ideal tracer will generate unique labeling patterns for metabolites produced through different, often parallel, pathways.

Comparison of Pentose Tracers

While this compound directly enters the non-oxidative branch of the Pentose Phosphate Pathway as xylulose-5-phosphate, other tracers, primarily glucose and xylose isotopes, are also widely used to probe this pathway. The following tables summarize the characteristics and applications of these tracers.

Table 1: Overview of Pentose and Related Tracers for Metabolic Flux Analysis

TracerPrimary Metabolic Entry PointKey ApplicationsAdvantagesLimitations
This compound Xylulose-5-Phosphate (Non-oxidative PPP)Direct analysis of the non-oxidative PPP, studying xylulose metabolism.Bypasses the oxidative PPP, providing a focused view of the non-oxidative branch.Limited commercial availability and published data. May not fully capture the interplay with the oxidative PPP.
[1-¹³C]Xylose Xylose -> Xylulose -> Xylulose-5-PhosphateStudying xylose metabolism and its entry into the PPP.Useful for organisms that can metabolize xylose.Applicability is limited to specific organisms or engineered strains.
[1,2-¹³C₂]Glucose Glucose-6-Phosphate (start of Glycolysis and PPP)High-precision analysis of glycolysis and the Pentose Phosphate Pathway.[1]Considered one of the best tracers for resolving PPP flux from glycolysis.[2] Generates distinct labeling patterns in downstream metabolites.Less informative for the TCA cycle compared to other tracers.
[1-¹³C]Glucose Glucose-6-PhosphateHistorically used for estimating PPP flux.Simple to use and interpret for basic PPP activity estimation.Often outperformed by other tracers in terms of precision.[1][3]
[U-¹³C₆]Glucose Glucose-6-PhosphateGeneral overview of glucose metabolism, including entry into glycolysis, PPP, and the TCA cycle.Labels all carbons, allowing for tracing the entire carbon backbone.Labeling patterns can become complex and difficult to interpret for specific flux calculations.

Table 2: Quantitative Performance of Selected Tracers for Pentose Phosphate Pathway Flux Estimation

TracerPathway(s) AnalyzedReported Performance MetricReference
[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway, Overall NetworkProvided the most precise estimates for these pathways in mammalian cells.Metallo et al., 2009[2]
[2-¹³C]Glucose Glycolysis, Pentose Phosphate PathwayOutperformed [1-¹³C]glucose in precision for PPP flux estimation.Metallo et al., 2009[1][3]
[3-¹³C]Glucose Glycolysis, Pentose Phosphate PathwayOutperformed [1-¹³C]glucose in precision for PPP flux estimation.Metallo et al., 2009[1][3]
[1-¹³C]Xylose Xylose Metabolism, Pentose Phosphate PathwaySuccessfully used to quantify fluxes in recombinant S. cerevisiae metabolizing xylose.Feng and Zhao, 2013

Note: The performance of a tracer is highly dependent on the specific biological system and experimental conditions.

Experimental Protocols

The following is a generalized protocol for a ¹³C-Metabolic Flux Analysis experiment using a pentose tracer. This protocol should be adapted based on the specific cell type, tracer, and analytical instrumentation.

1. Cell Culture and Isotope Labeling

  • Cell Seeding and Growth: Culture cells in a standard growth medium to the desired cell density and growth phase (typically mid-exponential phase).

  • Medium Switch: Replace the standard medium with a labeling medium containing the ¹³C-labeled tracer (e.g., this compound, [1,2-¹³C₂]Glucose, or [1-¹³C]Xylose) at a known concentration. The concentration should be optimized to ensure sufficient labeling of intracellular metabolites.

  • Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to reach an isotopic steady state, where the labeling of intracellular metabolites is stable. This time should be determined empirically for the specific cell line and metabolites of interest.

2. Metabolite Quenching and Extraction

  • Rapid Quenching: To halt metabolic activity, rapidly quench the cells. For adherent cells, this can be done by aspirating the labeling medium and adding an ice-cold quenching solution (e.g., 0.9% NaCl). For suspension cells, centrifugation at a low temperature can be used.

  • Metabolite Extraction: Extract the intracellular metabolites using a cold solvent, such as 80% methanol. The choice of extraction solvent should be optimized for the metabolites of interest.

  • Cell Lysis and Collection: Scrape the cells (if adherent) and collect the cell lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Preparation and Analysis

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often need to be derivatized to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the extracted and derivatized metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). The instrument method should be optimized for the separation and detection of the target metabolites.

4. Data Analysis and Flux Calculation

  • Mass Isotopomer Distribution (MID) Determination: Determine the MIDs of the metabolites of interest from the mass spectra. This involves correcting for the natural abundance of ¹³C.

  • Metabolic Flux Analysis: Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes. This is achieved by fitting the experimentally measured MIDs to a metabolic model of the pathways of interest. The software iteratively adjusts the flux values to minimize the difference between the simulated and measured MIDs.

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and the experimental workflow for ¹³C-MFA.

Caption: The Pentose Phosphate Pathway and the entry of this compound.

Xylose_Metabolism Xylose [1-13C]Xylose Xylulose Xylulose Xylose->Xylulose Xylose Isomerase X5P Xylulose-5-Phosphate Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP

Caption: Simplified overview of xylose metabolism and its connection to the PPP.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Culture 1. Cell Culture Labeling 2. Isotope Labeling with 13C-Tracer Culture->Labeling Quench 3. Quenching Labeling->Quench Extract 4. Metabolite Extraction Quench->Extract Analysis 5. MS Analysis (GC-MS/LC-MS) Extract->Analysis MID 6. Mass Isotopomer Distribution (MID) Analysis Analysis->MID MFA 7. Metabolic Flux Analysis (Software) MID->MFA Stats 8. Statistical Analysis and Confidence Intervals MFA->Stats Result Result Stats->Result Flux Map

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

References

A Researcher's Guide to Selecting Isotope Tracers for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of common tracers to guide experimental design and enhance the precision of flux estimations in metabolic research.

In the intricate world of cellular metabolism, understanding the flow of molecules through various pathways—a concept known as metabolic flux—is paramount for researchers in fields ranging from disease biology to drug development.[1][2] ¹³C-Metabolic Flux Analysis (¹³C-MFA) stands as a cornerstone technique for quantifying these intracellular fluxes.[3][4] The precision and accuracy of ¹³C-MFA, however, are critically dependent on the choice of isotopic tracer.[3][5] This guide provides a comprehensive comparison of commonly used ¹³C-labeled tracers, supported by experimental findings, to aid researchers in making informed decisions for their studies.

The selection of an appropriate isotopic tracer is a pivotal step that significantly influences the outcome of a ¹³C-MFA experiment.[3][5] Different tracers provide varying levels of information for different metabolic pathways.[6] For instance, some tracers are highly effective for elucidating fluxes in glycolysis, while others are better suited for the tricarboxylic acid (TCA) cycle.[7][8] The choice of tracer dictates the mass isotopomer distribution (MID) of metabolites, which in turn determines the confidence of the flux estimates.[7]

Comparative Performance of Common ¹³C Tracers

The following table summarizes the performance of various ¹³C-labeled glucose and glutamine tracers for estimating fluxes in central carbon metabolism, as determined by computational and experimental evaluations.[7][8] The optimal tracer is often pathway-dependent.

TracerOptimal for Pathway(s)Key Findings
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP), Overall NetworkProvides the most precise estimates for these pathways.[7][8] Identified as one of the best single tracers.[4]
[1,6-¹³C]glucose Overall NetworkA strong single tracer that produces high flux precision.[4]
[5,6-¹³C]glucose Overall NetworkAnother highly effective single tracer for overall flux precision.[4]
[2-¹³C]glucose General UseOutperformed the more commonly used [1-¹³C]glucose in some studies.[7][8]
[3-¹³C]glucose Pyruvate OxidationProvides valuable information on the fate of pyruvate.[7]
[U-¹³C]glucose TCA CycleParticularly informative for the TCA cycle.[7]
[U-¹³C₅]glutamine TCA Cycle, Anaplerotic FluxesEmerged as the preferred tracer for analyzing the TCA cycle.[7][8] Highly useful for estimating anaplerotic and TCA cycle fluxes.[7]
[1,2-¹³C₂]glutamine TCA CycleEffective for characterizing net fluxes within the TCA cycle.[7]
[3,4-¹³C₂]glutamine TCA CycleAlso demonstrated considerable utility in estimating TCA cycle fluxes.[7]

Experimental Protocols for ¹³C-Metabolic Flux Analysis

A generalized workflow for a ¹³C-MFA experiment is outlined below. Specific parameters such as cell line, tracer concentration, and incubation time should be optimized for the biological system under investigation.

Key Experimental Steps:
  • Metabolic Network Definition: Construct a stoichiometric model of the metabolic pathways of interest for the specific cell type or organism being studied.[3]

  • Cell Culture to Steady State: Grow cells in a defined medium to ensure they reach a metabolic and isotopic steady state.[3]

  • Introduction of ¹³C Tracer: Switch the cells to a medium containing the selected ¹³C-labeled substrate. The concentration should be sufficient to achieve significant labeling of the metabolites of interest.[3]

  • Sample Collection and Metabolite Extraction: After a defined period of incubation with the tracer, harvest the cells and quench metabolic activity rapidly. Extract the metabolites, typically using a cold solvent mixture like 80% methanol.[9]

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This analysis yields the mass isotopomer distributions (MIDs) for key metabolites.[3]

  • Data Correction and Flux Estimation: Correct the measured MIDs for the natural abundance of ¹³C.[3] Utilize computational software to estimate intracellular fluxes by fitting the experimental MIDs to the metabolic model. This process involves minimizing the difference between the simulated and measured labeling patterns.[3]

G cluster_0 Experimental Phase cluster_1 Analytical Phase A Define Metabolic Network B Culture Cells to Steady State A->B C Introduce 13C Tracer B->C D Sample Collection & Metabolite Extraction C->D E Mass Spectrometry Analysis (GC-MS/LC-MS) D->E Metabolite Extracts F Data Correction (Natural Isotope Abundance) E->F G Metabolic Flux Estimation (Software) F->G G->A Model Refinement

A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

Visualizing Central Carbon Metabolism and Tracer Labeling

The following diagram illustrates a simplified view of central carbon metabolism, highlighting the key pathways involved in the metabolism of glucose and glutamine. The entry points of these tracers are crucial for understanding how their isotopic labels propagate through the network.

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Glutamine Glutamine Glutaminolysis Glutaminolysis Glutamine->Glutaminolysis alphaKG α-Ketoglutarate Glutaminolysis->alphaKG alphaKG->TCA

Simplified diagram of central carbon metabolism showing the entry of glucose and glutamine.

The Synergy of Parallel Labeling Experiments

While single tracer experiments are informative, conducting parallel labeling experiments with different tracers can provide a more comprehensive and precise picture of the metabolic network.[6] For instance, a combination of [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine has been shown to be an optimal experimental design for steady-state MFA, as they are highly sensitive to fluxes in glycolysis/PPP and the TCA cycle, respectively.[8] The combined analysis of data from parallel experiments can significantly improve the precision of flux estimations compared to using a single tracer or a mixture of tracers.[4]

Conclusion

The strategic selection of isotopic tracers is a critical determinant of success in metabolic flux analysis. While [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine have emerged as powerful and often complementary tracers for studying central carbon metabolism, the optimal choice remains dependent on the specific biological question and the metabolic pathways of primary interest. By carefully considering the information presented in this guide, researchers can better design their experiments to achieve the highest possible precision and accuracy in their flux estimations, ultimately leading to a deeper understanding of cellular metabolism.

References

Illuminating Metabolic Pathways: A Comparative Guide to Confirming Model Predictions with 13C-Labeled Pentoses

Author: BenchChem Technical Support Team. Date: November 2025

Researchers leveraging metabolic models to predict cellular behavior and engineer novel pathways require robust experimental validation. Isotope-resolved metabolic flux analysis (MFA) is a cornerstone of this validation, providing a quantitative snapshot of intracellular reaction rates. While various 13C-labeled substrates can be employed, the choice of tracer is critical for accurately resolving fluxes through specific pathways. This guide provides a comparative overview of using 13C-labeled pentoses, with a focus on D-xylose, to confirm and refine metabolic model predictions, particularly through the pentose phosphate pathway (PPP).

While the direct use of D-Xylulose-2-13C as a tracer in published metabolic flux analysis studies is not prominent in the current literature, a theoretical consideration of its labeling pattern can be instructive. This guide will therefore focus on a comparison of commonly used 13C-labeled xylose tracers and provide a forward-looking perspective on the potential application of this compound.

Comparison of 13C Tracers for Xylose Metabolism Analysis

The selection of a 13C tracer is a critical step in designing an MFA experiment, as the position of the isotopic label determines which metabolic fluxes can be precisely resolved. Below is a comparison of different labeling strategies for xylose, the precursor to xylulose in many metabolic pathways.

TracerPrimary ApplicationAdvantagesDisadvantages
[1-13C]Xylose Quantifying the split between the pentose phosphate pathway and glycolysis.Provides strong constraints on the oxidative PPP flux. The release of 13CO2 is directly proportional to the flux through the oxidative PPP.Less informative for resolving fluxes within the non-oxidative PPP.
[2-13C]Xylose Resolving fluxes in the non-oxidative pentose phosphate pathway.The label is retained through the oxidative PPP and enters the non-oxidative PPP, allowing for the resolution of transketolase and transaldolase activities.May be less sensitive to changes in the oxidative PPP flux compared to [1-13C]Xylose.
[U-13C5]Xylose General pathway tracing and identifying contributions to biomass.Labels all downstream metabolites, which is useful for identifying all metabolic fates of xylose carbon.Can be less precise for resolving specific flux splits compared to positionally labeled tracers.
This compound (Theoretical) Direct interrogation of the non-oxidative PPP and downstream glycolysis.By introducing the label directly at the level of xylulose-5-phosphate, it would bypass the initial xylose reductase/isomerase and xylulokinase steps, providing a more direct probe of the subsequent pathways.Not readily commercially available in a wide variety of labeling patterns. Bypassing the initial steps may not be desirable if the goal is to study the entire xylose assimilation pathway.

Experimental Protocols

A generalized experimental workflow for performing a 13C-MFA experiment to validate a metabolic model is presented below. Specific details will vary depending on the organism and analytical instrumentation.

Cell Culture and Isotope Labeling
  • Steady-State Culture: Cultivate the microbial strain of interest in a chemically defined medium with the unlabeled carbon source (e.g., xylose) until a metabolic and isotopic steady state is achieved. This is typically confirmed by stable cell density and extracellular metabolite concentrations over time.

  • Isotope Switch: Replace the unlabeled medium with a medium containing the 13C-labeled tracer (e.g., a mixture of 20% [U-13C5]xylose and 80% unlabeled xylose). The exact ratio can be optimized for the specific experimental goals.

  • Sampling: Harvest cells during the exponential growth phase after the isotopic steady state has been reached. Rapidly quench metabolic activity to preserve the intracellular metabolite labeling patterns.

Metabolite Extraction and Analysis
  • Extraction: Extract intracellular metabolites from the cell pellet using a suitable solvent system (e.g., a cold methanol/water mixture).

  • Sample Preparation: Prepare proteinogenic amino acids for analysis by hydrolyzing the cellular protein fraction.

  • GC-MS Analysis: Analyze the isotopic labeling patterns of the extracted metabolites and proteinogenic amino acids using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization of the amino acids is often necessary to improve their volatility for GC-MS analysis.

Data Analysis and Flux Calculation
  • Metabolic Network Model: A stoichiometric model of the organism's central carbon metabolism is required. This model should include all relevant pathways, such as glycolysis, the pentose phosphate pathway, the TCA cycle, and biomass synthesis.

  • Flux Estimation: Use specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured mass isotopomer distributions and the distributions predicted by the metabolic model.

  • Model Validation: The goodness-of-fit between the experimental and simulated data is evaluated to validate the metabolic model. Discrepancies may indicate missing or incorrect reactions in the model, which can then be refined.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of carbon through metabolic networks and for outlining experimental procedures.

Xylose_Metabolism cluster_uptake Uptake & Isomerization cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle Xylose_ext Xylose (extracellular) Xylose_int Xylose (intracellular) Xylose_ext->Xylose_int Transport Xylulose D-Xylulose Xylose_int->Xylulose Xylose Isomerase or Xylose Reductase/ Xylitol Dehydrogenase X5P Xylulose-5-P Xylulose->X5P Xylulokinase R5P Ribulose-5-P X5P->R5P Epimerase G3P Glyceraldehyde-3-P R5P->G3P Transketolase/ Transaldolase F6P Fructose-6-P R5P->F6P Transketolase/ Transaldolase Pyruvate Pyruvate G3P->Pyruvate F6P->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified pathway of D-xylose metabolism.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase A 1. Steady-State Cell Culture (Unlabeled Substrate) B 2. Isotope Labeling (Switch to 13C-Tracer) A->B C 3. Cell Harvesting & Quenching B->C D 4. Metabolite Extraction C->D E 5. GC-MS Analysis of Mass Isotopomers D->E G 7. Flux Estimation (Software-based) E->G F 6. Metabolic Network Model Construction F->G H 8. Model Validation & Refinement G->H I 9. Confirmed Metabolic Flux Predictions H->I

Safety Operating Guide

Proper Disposal of D-Xylulose-2-13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of D-Xylulose-2-13C, a non-radioactive, stable isotope-labeled sugar. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe and compliant workspace.

Safety and Handling

D-Xylulose is a ketopentose, an isomer of the aldopentose D-Xylose. Safety data sheets for the closely related and structurally similar D-Xylose consistently indicate that it is not a hazardous substance[1]. However, as with any chemical, appropriate personal protective equipment (PPE) should be worn during handling to minimize any potential risks.

Safety Measure Recommendation Rationale
Eye Protection Chemical safety gogglesTo protect eyes from any potential splashes or airborne particles.
Hand Protection Standard laboratory gloves (e.g., nitrile)To prevent direct skin contact.
Respiratory Protection Not generally required under normal use with adequate ventilation. If creating dust, a dust mask is recommended.To avoid inhalation of airborne particles.
Skin and Body Protection Laboratory coatTo protect personal clothing from contamination.
Hygiene Wash hands thoroughly after handling.To prevent accidental ingestion or contamination of other surfaces.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound and associated waste.

Step 1: Waste Segregation and Collection

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure this compound.

    • Contaminated consumables such as pipette tips, tubes, and weighing papers.

    • Aqueous solutions containing this compound.

    • Personal protective equipment (PPE) that has come into direct contact with the compound.

  • Collect solid waste in a designated, durable, and sealable container. The container should be clearly labeled as "Non-hazardous Chemical Waste" and should also specify "this compound Waste".

  • Collect liquid waste in a separate, leak-proof, and clearly labeled container. The label should read "Non-hazardous Aqueous Waste" and specify the contents, including "this compound". Do not mix with other chemical waste streams unless permitted by your institution's waste management guidelines.

Step 2: Waste Storage

  • Store the sealed waste containers in a designated, well-ventilated, and cool, dry area.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Maintain an accurate log of the waste generated, including the approximate quantity and date of collection.

Step 3: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste[2][3].

  • Provide the waste disposal service with a clear and accurate description of the waste, including the fact that it contains a stable carbon-13 isotope. While not radioactive, this information is important for proper handling and documentation.

  • Follow all institutional and local regulations regarding the final disposal of laboratory chemical waste. Do not dispose of this compound down the drain or in regular trash[2][3].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Collect in a labeled, sealed container for solid non-hazardous chemical waste. B->C Solid D Collect in a labeled, sealed, leak-proof container for aqueous non-hazardous waste. B->D Liquid E Store waste container in a designated, safe, and secure area. C->E D->E F Contact Environmental Health & Safety (EHS) or a licensed waste disposal service. E->F G Arrange for waste pickup and disposal. F->G H End: Waste properly disposed according to regulations. G->H

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Essential Safety and Logistics for Handling D-Xylulose-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This guide provides immediate, procedural information for the safe use and disposal of D-Xylulose-2-13C, a stable isotope-labeled sugar. Adherence to these protocols will minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols and Safety Data Sheet (SDS) recommendations.[1][2][3]

PPE CategoryItemSpecificationPurpose
Eye and Face Safety GlassesANSI Z87.1-compliant, with side shields.Protects eyes from splashes or airborne particles.[2]
GogglesChemical splash goggles should be worn when there is a higher risk of splashing.[2][3]Provides a tighter seal around the eyes for enhanced protection against splashes.
Face ShieldTo be worn in conjunction with safety glasses or goggles.Offers full-face protection from splashes when handling larger quantities.[2][3]
Hand GlovesDisposable nitrile gloves are the minimum requirement.[2] Consider double-gloving for added protection.Prevents skin contact with the chemical.[4]
Body Laboratory CoatStandard, long-sleeved lab coat.Protects skin and personal clothing from contamination.[1][2]
Respiratory Not generally requiredUse in a well-ventilated area. A respirator may be necessary if dust generation is unavoidable.[3][5]Prevents inhalation of the compound, particularly if it is in a powder form.

Operational Plan: Handling and Disposal of this compound

This section outlines a step-by-step protocol for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspect Packaging : Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Personal Protective Equipment : Before handling the container, put on the minimum required PPE: a lab coat, safety glasses, and nitrile gloves.[1][2]

  • Verify Information : Confirm that the product name on the label matches the order (this compound) and that the container is properly sealed.

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] Recommended storage temperatures are typically -20°C or -80°C for long-term stability.[7]

Handling and Use
  • Work Area Preparation : Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

  • Engineering Controls : Handle the compound in a well-ventilated area.[5] A chemical fume hood is recommended to minimize inhalation exposure, especially when handling the solid form to avoid dust generation.[4][5]

  • Dispensing :

    • If the compound is a solid, handle it carefully to avoid creating dust.[4][5]

    • Use appropriate tools, such as a spatula or weighing paper, for transferring the substance.

    • Close the container tightly after each use.[5]

  • Avoid Contamination : this compound is a stable isotope-labeled compound and is not radioactive.[8] However, to maintain its isotopic purity, avoid cross-contamination with unlabeled compounds.

  • Hygiene Practices : Avoid contact with skin and eyes.[4][5] Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[9]

Spill Management
  • Evacuate and Ventilate : In case of a spill, ensure the area is well-ventilated.

  • Containment : For a solid spill, gently sweep or vacuum the material to avoid generating dust and place it into a suitable, labeled container for disposal.[5]

  • Cleaning : Clean the spill area thoroughly with an appropriate solvent and decontaminate the surfaces.

  • Personal Protective Equipment : Wear appropriate PPE, including gloves, safety glasses, and a lab coat, during the cleanup process.

Disposal Plan
  • Waste Characterization : While D-Xylose is not typically classified as hazardous waste, waste generators must characterize their waste in accordance with local, regional, and national regulations.[9]

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed waste container.

    • Do not mix this waste with other chemical waste streams unless permitted by your institution's waste management plan.

  • Professional Disposal : Contact a licensed professional waste disposal service for the final disposal of the chemical waste.[9]

  • Container Disposal : Dispose of empty containers as unused product unless they have been thoroughly decontaminated.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for handling this compound from receipt to disposal.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Spill and Waste Management receive Receive Shipment inspect Inspect Package receive->inspect store Store in Cool, Dry Place inspect->store prepare Prepare Work Area store->prepare don_ppe Don Appropriate PPE prepare->don_ppe dispense Dispense Compound don_ppe->dispense experiment Perform Experiment dispense->experiment collect_waste Collect Experimental Waste experiment->collect_waste spill Spill Occurs cleanup Contain and Clean Spill spill->cleanup dispose Dispose via Licensed Service cleanup->dispose collect_waste->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.